Product packaging for (tert-Butoxycarbonyl)methionine(Cat. No.:CAS No. 93000-03-4)

(tert-Butoxycarbonyl)methionine

Katalognummer: B558497
CAS-Nummer: 93000-03-4
Molekulargewicht: 249.33 g/mol
InChI-Schlüssel: IMUSLIHRIYOHEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(tert-Butoxycarbonyl)methionine, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO4S and its molecular weight is 249.33 g/mol. The purity is usually 95%.
The exact mass of the compound BOC-DL-Methionine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO4S B558497 (tert-Butoxycarbonyl)methionine CAS No. 93000-03-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSLIHRIYOHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275989, DTXSID10947770
Record name BOC-DL-Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[tert-Butoxy(hydroxy)methylidene]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2488-15-5, 93000-03-4
Record name tert-Butoxycarbonyl-L-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002488155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BOC-DL-Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[tert-Butoxy(hydroxy)methylidene]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butoxycarbonyl-L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(tert-Butoxycarbonyl)methionine: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(tert-Butoxycarbonyl)methionine , commonly referred to as Boc-Met-OH, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, pharmaceutical research, and drug development.[1] As an N-terminally protected form of the essential amino acid L-methionine, its primary function is to serve as a building block in the controlled, stepwise assembly of peptide chains.[2][3] The tert-butoxycarbonyl (Boc) protecting group is prized for its stability under a range of conditions and its facile, acid-labile removal, which is a cornerstone of the Boc strategy in solid-phase peptide synthesis (SPPS).[] This guide provides an in-depth overview of the chemical properties, reactivity, and key experimental protocols associated with Boc-methionine, tailored for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of (tert-Butoxycarbonyl)-L-methionine are summarized below, providing essential data for its handling, characterization, and use in synthesis.

Physical and Chemical Data

Quantitative data for Boc-L-methionine has been compiled from various suppliers and databases to provide a comparative overview.

PropertyValueSource
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid[5]
Synonyms Boc-L-methionine, Boc-Met-OH, N-(tert-Butoxycarbonyl)-L-methionine[3]
CAS Number 2488-15-5[2]
Molecular Formula C₁₀H₁₉NO₄S[6]
Molecular Weight 249.33 g/mol [5]
Appearance White to off-white powder or crystalline solid[6][2]
Melting Point 47-50 °C (lit.)
Optical Rotation [α]20/D −22° to -23°, c = 1 in methanol[6]
pKa 3.83 ± 0.10 (Predicted)[2][3]
Solubility Soluble in DMF, methanol; sparingly soluble in water[2][7]
Storage Room temperature, sealed in dry, dark place; some sources recommend 0-8 °C[6][2][3]

Note: Data for the D-enantiomer (CAS 5241-66-7) is also available and primarily differs in its optical rotation.[8][9]

Spectroscopic Data

Spectroscopic analysis is critical for the verification and characterization of Boc-L-methionine.

TechniqueKey Features and Observed DataSource
¹H NMR (500 MHz, CDCl₃) δ: 11.62 (br, 1H), 6.91 (br, 1H), 4.40 (m, 1H), 2.52 (t, J=4.8 Hz, 2H), 2.05 (s, 3H), 1.92-2.15 (m, 2H), 1.42 (s, 9H)[2][3][10]
¹³C NMR Experimental data available, though specific shifts vary with solvent. Key signals correspond to the Boc group, carbonyls, and aliphatic chain.[5][11][12]
Mass Spec. Molecular Ion (M+1): 250. Fragmentation patterns are available in databases.[2][5][10]
IR Spectroscopy Data available from various sources confirming functional groups (C=O, N-H, C-H).[5]

Chemical Reactivity and Stability

General Stability

Boc-L-methionine is stable under normal temperatures and pressures when stored correctly.[2] The Boc protecting group is robust against basic and nucleophilic conditions, making it an excellent choice for peptide synthesis where other protecting groups might be cleaved.[13]

Key Reactions and Pathways

The primary utility of Boc-methionine lies in two key transformations: peptide bond formation via its carboxylic acid group and the selective removal of the Boc group from the α-amino group.

The removal of the Boc group is the most critical reaction. It is achieved under strong acidic conditions. Common reagents include:

  • Trifluoroacetic Acid (TFA): Typically used as a 50% solution in a solvent like dichloromethane (DCM).[][14]

  • Hydrogen Chloride (HCl): Often used as a 1-2 M solution in an organic solvent such as dioxane.[][15]

The acid-catalyzed deprotection proceeds via the formation of a stable tert-butyl cation, which is released as isobutylene and carbon dioxide.[]

G BocMet Boc-Met-Peptide Protonation Protonation of Boc group BocMet->Protonation + H⁺ (TFA) Carbocation tert-Butyl Cation Formation Protonation->Carbocation Elimination Deprotected H₂N-Met-Peptide (Free Amine) Protonation->Deprotected Gases Isobutylene (gas) + CO₂ (gas) Carbocation->Gases

Caption: General workflow for the acid-catalyzed deprotection of the Boc group.

The thioether side chain of methionine is susceptible to side reactions, particularly during the acidic conditions of Boc deprotection.[16][17]

  • Oxidation: The sulfur atom can be oxidized to form methionine sulfoxide [Met(O)].[16] This can occur during synthesis or cleavage. While sometimes the oxidized form [Boc-Met(O)-OH] is used intentionally, unintended oxidation leads to impurities.[7][16]

  • S-alkylation (tert-butylation): The tert-butyl cation generated during Boc deprotection is an electrophile that can be attacked by the nucleophilic thioether side chain.[17][18] This results in the formation of a sulfonium salt, a significant side product in Boc-based SPPS.[17]

To mitigate these side reactions, scavengers are added to the cleavage or deprotection cocktails. These are compounds that efficiently trap the reactive tert-butyl cations.[][15] Common scavengers include dimethylsulfide (DMS), anisole, and triisopropylsilane (TIS).[16][17]

G cluster_main Boc Deprotection cluster_products Reaction Products BocMet Boc-Met-Resin TFA TFA / Scavengers BocMet->TFA Desired Desired Product: H₂N-Met-Peptide TFA->Desired Main Pathway Oxidized Side Product: Met(O)-Peptide (Oxidation) TFA->Oxidized Side Reaction (O₂/acid) Alkylated Side Product: Met(S-tBu)-Peptide (S-alkylation) TFA->Alkylated Side Reaction (+ tBu⁺)

Caption: Deprotection of Boc-methionine showing desired and potential side products.

Experimental Protocols

The following protocols are generalized from published methods and should be adapted and optimized for specific applications.

Synthesis of (tert-Butoxycarbonyl)-L-methionine

This procedure describes the N-protection of L-methionine using di-tert-butyl dicarbonate (Boc₂O).[2][10]

Materials:

  • L-methionine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Acetonitrile

  • Water

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve L-methionine (e.g., 7.2 g) in a mixture of water (50 mL) and acetonitrile (50 mL) in a reaction flask.[10]

  • Add NaOH (e.g., 2 g) to the solution and cool the mixture to 0 °C in an ice bath.[10]

  • Slowly add di-tert-butyl dicarbonate (e.g., 10.9 g) to the cooled solution.[10]

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.[2][10]

  • Remove the acetonitrile under reduced pressure (rotary evaporation).[10]

  • Adjust the pH of the remaining aqueous residue to 12 with a base like potassium carbonate and wash twice with dichloromethane (50 mL) to remove impurities. Discard the organic layers.[2][10]

  • Carefully acidify the aqueous layer to pH 6 with 1N HCl.[10]

  • Extract the product into dichloromethane (2 x 50 mL).[10]

  • Combine the organic layers, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous sodium sulfate.[10]

  • Filter and concentrate the solution under reduced pressure to yield Boc-L-methionine, often as a viscous oil or gummy solid.[2][10] A 95% yield has been reported for this method.[10]

G Met L-Methionine Solvent H₂O / ACN NaOH, 0°C -> RT Met->Solvent Boc2O Boc₂O Boc2O->Solvent Reaction Reaction Mixture (12h) Solvent->Reaction Workup1 1. Remove ACN 2. pH 12, Wash (DCM) Reaction->Workup1 Workup2 3. Acidify to pH 6 4. Extract (DCM) Workup1->Workup2 Dry 5. Wash (Brine) 6. Dry (Na₂SO₄) Workup2->Dry Product Boc-L-Methionine Dry->Product

Caption: Workflow for the synthesis of Boc-L-methionine.

Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the N-terminal Boc group from a peptide chain attached to a resin.[15][19]

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • 5% (v/v) Diisopropylethylamine (DIPEA) in DCM (for neutralization)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.[15]

  • Deprotection (Step 1): Drain the DCM and add a solution of 50% TFA in DCM to the resin. Agitate for 3 minutes at room temperature.[19]

  • Filter and drain the TFA solution.[19]

  • Deprotection (Step 2): Add a second portion of 50% TFA in DCM and agitate for 5-15 minutes at room temperature.[19]

  • Washing: Filter the resin and wash thoroughly with DCM (at least 3 times) to remove residual TFA.[15][19]

  • Neutralization: Wash the resin three times with 5% DIPEA in DCM to neutralize the trifluoroacetate salt and regenerate the free amine.[19]

  • Final Wash: Wash the resin again with DCM (3 times) to remove excess DIPEA.[15] The resin is now ready for the next coupling step.

Final Cleavage from Resin (Boc-SPPS)

Final cleavage of a methionine-containing peptide from the resin requires a strong acid and a scavenger cocktail to ensure complete deprotection of side chains and prevent side reactions.[17]

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavenger cocktail (e.g., a mixture containing anisole, dimethylsulfide, etc.)[16][17]

  • Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether

Procedure (Conceptual - HF requires specialized equipment):

  • Preparation: Place the dried peptide-resin in a specialized HF-resistant reaction vessel.

  • Scavenger Addition: Add the appropriate scavenger cocktail to the resin.

  • HF Cleavage: Cool the vessel (typically to 0 °C or below) and condense anhydrous HF into it. Stir the mixture for 1-2 hours at 0 °C.

  • HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Wash the resin with cold MTBE or ether. The crude peptide will precipitate.[20]

  • Isolation and Purification: Collect the crude peptide by filtration or centrifugation. Wash the pellet several times with cold ether to remove scavengers. Dry the peptide under vacuum.[20] The crude product can then be purified by HPLC.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-L-Methionine (Boc-Met-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of N-(tert-Butoxycarbonyl)-L-methionine (Boc-Met-OH), a critical building block in peptide synthesis and drug development.[1][2] This document details the underlying chemistry, experimental protocols, and purification strategies, presenting quantitative data in a structured format for easy comparison.

Introduction

Boc-L-methionine is an N-protected form of the essential amino acid L-methionine.[3] The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis to temporarily block the amino functionality of methionine, thereby preventing unwanted side reactions during peptide bond formation.[1][4][5] The Boc group is stable under most basic and nucleophilic conditions but can be readily removed with moderate to strong acids, making it an ideal protecting group for solid-phase peptide synthesis (SPPS).[4][]

Synthesis of Boc-L-Methionine

The most common and widely adopted method for the synthesis of Boc-L-methionine involves the reaction of L-methionine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction, often carried out using Schotten-Baumann conditions, is known for its high yield and clean reaction profile.[1][4][7][8][9]

General Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of L-methionine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is facilitated by a base, which deprotonates the amino group, increasing its nucleophilicity.

Boc-Met-OH Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products L-Methionine L-Methionine L-Methionine->reaction_center Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->reaction_center Base Base (e.g., NaOH, NaHCO₃) Base->reaction_center Catalyst Solvent Solvent (e.g., Water/Acetonitrile) Solvent->reaction_center Medium Boc-Met-OH Boc-L-Methionine tBuOH tert-Butanol CO2 Carbon Dioxide reaction_center->Boc-Met-OH reaction_center->tBuOH reaction_center->CO2

Caption: General reaction scheme for the synthesis of Boc-L-Methionine.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of Boc-L-methionine.

Materials:

  • L-methionine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or other suitable base

  • Acetonitrile

  • Water

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-methionine in a mixture of water and acetonitrile.[10]

  • Add sodium hydroxide to the solution.[10]

  • Cool the reaction mixture to 0°C in an ice bath.[10]

  • Slowly add di-tert-butyl dicarbonate to the cooled solution.[10]

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.[10]

  • Remove the acetonitrile by rotary evaporation.[10]

  • Adjust the pH of the remaining aqueous solution to 12 with potassium carbonate to remove any unreacted Boc₂O.[10]

  • Wash the aqueous layer with dichloromethane to remove organic impurities; discard the organic layers.[3][10]

  • Acidify the aqueous layer to pH 6 with 1N hydrochloric acid.[10]

  • Extract the product into dichloromethane (2x).[3][10]

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[10]

  • Concentrate the solution under reduced pressure to yield Boc-L-methionine, typically as a viscous oil or a white to off-white solid.[1][10]

Quantitative Data from Representative Syntheses
ParameterValueReference
L-Methionine7.2 g[10]
Di-tert-butyl dicarbonate10.9 g (0.05 mol)[10]
Sodium Hydroxide2 g (0.05 mol)[10]
Solvent50 mL water / 50 mL acetonitrile[10]
Reaction Time12 hours[10]
Reaction Temperature0°C to Room Temperature (24-25°C)[10]
Yield 11.4 g (95%) [10]

Purification of Boc-L-Methionine

Purification is a critical step to ensure the high purity of Boc-Met-OH required for peptide synthesis and other applications. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a common technique used to purify solid compounds. The choice of solvent is crucial for effective purification.

General Protocol for Recrystallization:

  • Dissolve the crude Boc-Met-OH in a minimum amount of a hot solvent or a solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Allow the solution to cool slowly to induce crystallization.

  • If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate the process.[11]

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Solvent Systems for Recrystallization:

  • Diethyl ether: Can be used for recrystallization.

  • Ethyl acetate - Diethyl ether: A mixture of these solvents is also effective.

  • Toluene: While a protocol for Fmoc-Met-OH purification using toluene is described, a similar approach could potentially be adapted for Boc-Met-OH.[12] The process involves heating a suspension of the crude product in toluene, followed by cooling to induce crystallization.[12]

Column Chromatography

For instances where recrystallization does not yield the desired purity, or for the purification of oily products, column chromatography is a powerful alternative.

General Protocol for Column Chromatography:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude Boc-Met-OH in a minimal amount of the eluent or a suitable solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Workflow cluster_synthesis Synthesis Output cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_final Final Product Crude Crude Boc-Met-OH Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Analysis Purity & Identity Confirmation (NMR, MS, HPLC) Recrystallization->Analysis ColumnChromatography->Analysis Pure Pure Boc-Met-OH Analysis->Pure

Caption: General workflow for the purification and analysis of Boc-Met-OH.

Factors Influencing Synthesis and Purification

The success of Boc-Met-OH synthesis and purification is dependent on several factors that can influence the yield and purity of the final product.

G BocMetOH Boc-Met-OH Synthesis & Purification Base Choice of Base Base->BocMetOH Solvent Solvent System Solvent->BocMetOH Temp Reaction Temperature Temp->BocMetOH Time Reaction Time Time->BocMetOH RecrystSolvent Recrystallization Solvent RecrystSolvent->BocMetOH ColumnEluent Chromatography Eluent ColumnEluent->BocMetOH Purity Initial Purity of Reactants Purity->BocMetOH Scale Reaction Scale Scale->BocMetOH

Caption: Factors influencing the synthesis and purification of Boc-Met-OH.

Conclusion

The synthesis of Boc-L-methionine via the reaction of L-methionine with di-tert-butyl dicarbonate is a robust and high-yielding method. Proper control of reaction conditions and meticulous purification through recrystallization or column chromatography are essential to obtain a high-purity product suitable for demanding applications in peptide synthesis and drug discovery. This guide provides the necessary technical details to enable researchers and professionals to successfully synthesize and purify Boc-L-methionine.

References

Stability of the Boc-Methionine Protecting Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) and solution-phase synthesis of peptides and other organic molecules. Its widespread use stems from its stability under a broad range of synthetic conditions and its facile removal under specific acidic conditions.[1] However, when protecting the amino acid methionine, the inherent reactivity of the thioether side chain presents unique challenges during the deprotection step. This technical guide provides a comprehensive overview of the stability of Boc-methionine, focusing on the critical aspects of its cleavage, the associated side reactions, and strategies to mitigate them. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with methionine-containing peptides.

Core Concepts: Stability and Lability

The utility of the Boc protecting group lies in its kinetic stability to a variety of reagents and conditions commonly employed in peptide synthesis, including bases and nucleophiles.[2] This stability allows for the selective deprotection of other protecting groups, such as the base-labile Fmoc group, in orthogonal protection schemes.

The cleavage of the Boc group is typically achieved with strong acids, most commonly trifluoroacetic acid (TFA). The reaction proceeds through a mechanism involving protonation of the carbamate, followed by the formation of a tert-butyl cation, which then decomposes to isobutylene and carbon dioxide.[3] The rate of this deprotection has been shown to have a second-order dependence on the acid concentration, meaning that small changes in acid strength can significantly impact the reaction rate.[4]

The Challenge of the Methionine Side Chain

While the Boc group itself is well-behaved, the thioether side chain of methionine is susceptible to two primary side reactions during acidic deprotection:

  • S-alkylation (tert-butylation): The electrophilic tert-butyl cation generated during Boc cleavage can be attacked by the nucleophilic sulfur atom of the methionine side chain.[4] This results in the formation of a stable sulfonium salt, leading to a +56 Da modification of the peptide.[4] This side reaction is a significant concern in Boc-based SPPS because the deprotection step is repeated in every cycle, increasing the cumulative risk of this modification.[5][6]

  • Oxidation: The thioether group can be readily oxidized to form methionine sulfoxide (Met(O)), a +16 Da modification.[4] This can occur during the final acidic cleavage from the resin, particularly if reagents are not fresh or if the reaction is exposed to air.[4] In some instances, this oxidation can be reversible, while further oxidation to the sulfone is generally irreversible in biological systems.[7]

These side reactions can lead to a heterogeneous mixture of peptides, complicating purification and potentially altering the biological activity of the final product.

Quantitative Analysis of Side Reactions

The extent of S-alkylation and oxidation is highly dependent on the specific cleavage conditions, including the composition of the cleavage cocktail, reaction time, and temperature. The following tables summarize quantitative data from studies on methionine-containing peptides.

Table 1: Influence of Cleavage Time and Temperature on Side Product Formation

Peptide SequenceCleavage CocktailTime (h)Temperature (°C)S-tert-butylation (%)Oxidation (%)
Ac-MEEPD-OHTFA/TIS/H₂O (95:2.5:2.5)12523.91.4
Ac-MEEPD-OHTFA/TIS/H₂O (95:2.5:2.5)0.525Reduced-
Ac-MEEPD-OHTFA/TIS/H₂O (95:2.5:2.5)140Increased-
Ac-MEEPD-OHTFA/TIS/H₂O (95:2.5:2.5)16Similar to 0.5h at 25°C-

Data adapted from Isidro-Llobet, A., et al. (2023). ACS Omega.[5][8]

Table 2: Effect of Different Scavengers on Side Product Formation

Cleavage CocktailS-tert-butylation (%)Oxidation (%)
TFA/TIS/H₂O (95:2.5:2.5)23.91.4
TFA/Anisole (95:5)20.21.77
TFA/Anisole/H₂O (95:2.5:2.5)20.981.10
TFA/Anisole/TIS (95:2.5:2.5)18.981.52
TFA/TMSCl (95:5)18.121.18
TFA/An/TMSCl/Me₂S (85:5:5:5) + PPh₃ReducedEradicated
Reagent H¹Not detectedNot detected
Reagent K²-15-55
Reagent R³-15-55
Reagent B⁴-15-55

Data adapted from Isidro-Llobet, A., et al. (2023). ACS Omega and Huang, H., & Rabenstein, D. L. (1999). Journal of Peptide Research.[5][9][10][11]

¹ Reagent H: TFA (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w).[9][11] ² Reagent K: TFA (82.5%), phenol (5%), water (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%).[10] ³ Reagent R: TFA/thioanisole/1,2-ethanedithiol/anisole (90:5:3:2). ⁴ Reagent B: TFA/phenol/water/triisopropylsilane (88:5:5:2).

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a Methionine-Containing Peptide on Solid Phase

Materials:

  • Peptide-resin (e.g., 100 mg)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Dimethyl sulfide (DMS), Thioanisole)

  • Cleavage Cocktail (prepare fresh): e.g., 95% TFA, 2.5% Water, 2.5% TIS

  • Ice-cold methyl tert-butyl ether (MTBE)

  • Centrifuge tubes

  • Nitrogen gas supply

Procedure:

  • Resin Swelling: Wash the dried peptide-resin (100 mg) with DCM (3 x 5 mL) in a reaction vessel and allow it to swell for 20 minutes.[4]

  • Cleavage: Add the freshly prepared cleavage cocktail (2-3 mL) to the swollen resin.[4]

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.[4]

  • Peptide Isolation: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin with fresh TFA (2 x 1 mL) and combine the filtrates.[4]

  • Concentration: Concentrate the combined filtrate to approximately 0.5 mL under a gentle stream of nitrogen.[4]

  • Precipitation: Add the concentrated solution dropwise to a centrifuge tube containing 10 mL of ice-cold MTBE. A white precipitate of the crude peptide should form.[4]

  • Maximizing Precipitation: Place the tube at -20 °C for 30 minutes to maximize precipitation.[4]

  • Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold MTBE to remove scavengers and other byproducts.[4]

  • Drying: Dry the crude peptide pellet under vacuum.[4]

Protocol 2: HPLC Analysis of Cleavage Products

Materials:

  • Crude peptide pellet

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • HPLC system with a C18 column (e.g., 4.6 x 250 mm) and UV detector

  • Mass spectrometer (optional, for peak identification)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in Solvent A.[12]

  • Injection: Inject the sample onto the C18 column.

  • Chromatography: Elute the peptides using a linear gradient of Solvent B into Solvent A. A typical gradient for general peptide analysis is 0% to 60% B over 20 minutes.[12]

  • Detection: Monitor the elution profile at 210-220 nm.[13]

  • Analysis: Integrate the peak areas to determine the relative percentages of the desired peptide and any side products (e.g., S-tert-butylated or oxidized peptide).

  • Peak Identification (Optional): Collect fractions corresponding to the major peaks and analyze by mass spectrometry to confirm their identities based on the expected mass-to-charge ratios.

Visualization of Key Processes

Boc Deprotection and Side Reaction Pathways

Boc_Deprotection_Side_Reactions cluster_deprotection Boc Deprotection cluster_side_reactions Side Reactions Boc-Met-Peptide Boc-Met-Peptide Protonated_Boc_Met Protonated Boc-Met-Peptide Boc-Met-Peptide->Protonated_Boc_Met + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc_Met->Carbamic_Acid - Isobutylene tBu_cation tert-Butyl Cation Protonated_Boc_Met->tBu_cation Deprotected_Met_Peptide Met-Peptide-NH3+ Carbamic_Acid->Deprotected_Met_Peptide - CO2 Met_Side_Chain Methionine Side Chain (-S-CH3) S_Alkylation S-tert-butylation (+56 Da) tBu_cation->S_Alkylation Met_Side_Chain->S_Alkylation Oxidation Oxidation (Met(O), +16 Da) Met_Side_Chain->Oxidation Oxidants Oxidizing Species (e.g., Air) Oxidants->Oxidation

Caption: Boc deprotection pathway and competing side reactions for methionine.

Troubleshooting Workflow for Incomplete Deprotection or Side Reactions

Troubleshooting_Workflow start Analyze Cleavage Product by HPLC/MS check_purity Desired Purity Achieved? start->check_purity end Proceed with Purification check_purity->end Yes incomplete_deprotection Incomplete Deprotection? check_purity->incomplete_deprotection No side_products Significant Side Products? incomplete_deprotection->side_products No increase_acid Increase TFA Concentration or Reaction Time incomplete_deprotection->increase_acid Yes optimize_scavengers Optimize Scavenger Cocktail (e.g., add DMS, thioanisole) side_products->optimize_scavengers Yes re_cleave Re-run Cleavage Reaction increase_acid->re_cleave check_reagents Check Reagent Quality (fresh TFA, anhydrous conditions) optimize_scavengers->check_reagents check_reagents->re_cleave re_cleave->start

Caption: A logical workflow for troubleshooting Boc deprotection of methionine-containing peptides.

Conclusion

The successful synthesis of methionine-containing peptides using Boc chemistry hinges on a thorough understanding of the stability of the Boc-methionine protecting group and the potential side reactions that can occur during its cleavage. While the Boc group itself is robust under standard peptide synthesis conditions, the nucleophilic nature of the methionine thioether side chain necessitates careful consideration of the deprotection step. The primary challenges of S-alkylation and oxidation can be effectively mitigated through the judicious use of scavenger cocktails, optimization of reaction time and temperature, and the use of high-quality reagents. By implementing the strategies and protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly improve the yield and purity of their target peptides, thereby accelerating their research and development efforts.

References

An In-depth Technical Guide to the Solubility of Boc-Met-OH in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-methionine (Boc-Met-OH), a critical building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document collates available solubility data, presents a detailed experimental methodology for its determination, and visualizes the procedural workflow.

Core Topic: Solubility Profile of Boc-Met-OH

Boc-Met-OH is an amino acid derivative where the amino group of L-methionine is protected by a tert-butoxycarbonyl (Boc) group. This protection imparts specific physicochemical properties, significantly influencing its solubility. The molecule possesses both a hydrophobic Boc group and a polar carboxylic acid function, leading to a varied solubility profile across different solvent systems. The sulfur-containing side chain of methionine can also influence its interactions with solvents.

A thorough understanding of Boc-Met-OH's solubility is crucial for:

  • Reaction Homogeneity: Ensuring that Boc-Met-OH is fully dissolved in the reaction solvent is critical for achieving optimal reaction kinetics and avoiding side reactions.

  • Purification Efficiency: Knowledge of solubility differences in various solvents is key to developing effective crystallization and chromatographic purification methods.

  • Formulation Development: For applications where Boc-Met-OH might be part of a final formulation, its solubility characteristics are a primary consideration.

Data Presentation: Quantitative and Qualitative Solubility of Boc-Met-OH

Quantitative solubility data for Boc-Met-OH in a wide range of organic solvents is not extensively available in peer-reviewed literature. The following table summarizes the available qualitative and limited quantitative information. Researchers should consider the presented data as a guideline and are encouraged to determine precise solubility for their specific applications and conditions.

SolventChemical ClassSolubilityTemperature (°C)Source(s)
N,N-Dimethylformamide (DMF)AmideClearly Soluble (1 mmol in 2 mL)Not Specified[1]
MethanolAlcoholSolubleNot Specified[2]
WaterProticSparingly Soluble / InsolubleNot Specified[2]
Petroleum EtherAliphatic HydrocarbonInsolubleNot Specified[2]
ChloroformChlorinated HydrocarbonSolubleNot Specified[1]
DichloromethaneChlorinated HydrocarbonSolubleNot Specified[1]
Ethyl AcetateEsterSolubleNot Specified[1]
Dimethyl Sulfoxide (DMSO)SulfoxideSolubleNot Specified[1]
AcetoneKetoneSolubleNot Specified[1]

Note: The term "soluble" is qualitative. For critical applications, experimental determination of solubility is highly recommended. The quantitative data for DMF suggests a solubility of approximately 124.67 mg/mL.

Experimental Protocols: Determining the Solubility of Boc-Met-OH

The following protocol outlines a detailed methodology for the experimental determination of the equilibrium solubility of Boc-Met-OH in various solvents. The widely accepted isothermal shake-flask method is described.[3][4]

Materials and Equipment
  • Boc-Met-OH: High purity, crystalline solid.

  • Solvents: Analytical grade or higher purity of the selected solvents.

  • Equipment:

    • Analytical balance (± 0.1 mg accuracy).

    • Thermostatic orbital shaker or temperature-controlled water bath.

    • Small-volume glass vials with airtight caps (e.g., 4 mL or 8 mL).

    • Magnetic stir bars (optional).

    • Centrifuge.

    • Calibrated pipettes and volumetric flasks.

    • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent).

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of crystalline Boc-Met-OH to a pre-weighed vial. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

    • Record the total mass of the added solid.

    • Add a known volume or mass of the selected solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples at a constant speed for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[3] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to ensure a clear separation of the solid and liquid phases.[4]

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

    • To avoid crystallization due to temperature changes, immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. Record the dilution factor accurately.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method or other appropriate analytical technique to determine the concentration of Boc-Met-OH.

    • A calibration curve must be prepared using standard solutions of Boc-Met-OH of known concentrations.

Calculation of Solubility

The solubility (S) can be calculated using the following formula:

S (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution Factor)

The solubility can also be expressed in other units such as g/100 mL, mol/L, or mole fraction.

Mandatory Visualization

The following diagrams illustrate the key workflows described in this guide.

G Workflow for Solubility Determination prep Preparation of Supersaturated Solution (Excess Boc-Met-OH in solvent) equil Equilibration (Thermostatic shaker, 24-72h) prep->equil Incubate phase_sep Phase Separation (Settling or Centrifugation) equil->phase_sep Separate sampling Sample Collection & Filtration (Clear supernatant) phase_sep->sampling Withdraw & Filter analysis Quantitative Analysis (e.g., HPLC) sampling->analysis Analyze calc Solubility Calculation analysis->calc Calculate

Caption: Workflow for the experimental determination of Boc-Met-OH solubility.

G Logical Relationships in Solubility solubility Solubility solute Solute Properties (Boc-Met-OH) solubility->solute solvent Solvent Properties solubility->solvent temp Temperature solubility->temp pressure Pressure solubility->pressure sub_solute Polarity Hydrogen Bonding Molecular Size Crystal Lattice Energy solute->sub_solute sub_solvent Polarity Hydrogen Bonding Cohesive Energy Density solvent->sub_solvent

Caption: Factors influencing the solubility of Boc-Met-OH.

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Protection in Peptide Synthesis

The synthesis of peptides is a foundational process in biochemical research and drug development, requiring the sequential and specific formation of amide bonds between amino acids.[1][2] To prevent unwanted side reactions and ensure the correct peptide sequence, reactive functional groups on the amino acids must be temporarily masked.[2][] This is achieved through the use of protecting groups. The tert-butyloxycarbonyl (Boc) group was a pioneering and remains a highly relevant protecting group for the α-amino function of amino acids, particularly within the framework of solid-phase peptide synthesis (SPPS).[1]

This technical guide offers a comprehensive examination of the Boc protecting group, detailing its underlying chemistry, its application in the robust Boc/Bzl SPPS strategy, associated side reactions, and a comparative analysis with the alternative Fmoc strategy.

The Core Chemistry of the Boc Protecting Group

The utility of the Boc group is rooted in its unique stability and cleavage characteristics. It is a carbamate-based protecting group that is stable under basic and nucleophilic conditions but is readily cleaved by moderate acids (acid-labile).[1][4][5][6] This chemical dichotomy is the cornerstone of its application in peptide synthesis.[1]

Boc Protection: Masking the α-Amine

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction.[7] The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[1][8] The reaction is generally performed in the presence of a base, such as triethylamine or sodium hydroxide, which facilitates the nucleophilic attack of the amine on the anhydride.[4][8][9] The process is efficient, yielding the N-Boc-protected amino acid with byproducts of tert-butanol and carbon dioxide.[4][10]

G cluster_protection Boc Protection AminoAcid Amino Acid (R-NH₂) Intermediate Tetrahedral Intermediate AminoAcid->Intermediate Nucleophilic Attack BocAnhydride Di-tert-butyl Dicarbonate ((Boc)₂O) BocAnhydride->Intermediate Base Base (e.g., TEA) Base->AminoAcid Deprotonates ProtectedAA N-Boc Protected Amino Acid Intermediate->ProtectedAA Collapse & Deprotonation

Caption: Mechanism for the protection of an amino acid's α-amine group using (Boc)₂O.

Boc Deprotection: The Acid-Labile Nature

The removal of the Boc group is accomplished by treatment with a moderately strong acid.[1] The most common reagent is trifluoroacetic acid (TFA), typically used in concentrations of 20-50% in a solvent like dichloromethane (DCM).[6][11][12][13] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[10][14] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a highly stable tert-butyl cation and a transient carbamic acid intermediate.[4][10][14] The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free α-amine as its corresponding ammonium salt (e.g., trifluoroacetate salt).[4][10][14]

G cluster_deprotection Boc Deprotection ProtectedAA N-Boc Protected Amine Protonated Protonated Intermediate ProtectedAA->Protonated Acid Acid (e.g., TFA) Acid->Protonated Protonation CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Cleavage tButylCation tert-Butyl Cation Protonated->tButylCation FreeAmine Free Amine (Ammonium Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed removal of the Boc protecting group, yielding a free amine.

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group was central to the original SPPS methodology developed by R. Bruce Merrifield.[11][13] This strategy, often termed the Boc/Bzl strategy, uses the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based (Bzl) groups for the "permanent" protection of reactive amino acid side chains.[12][13] The term "permanent" is relative, as these groups are stable to the conditions used for Boc removal but are cleaved during the final step.

The SPPS cycle is an iterative process involving three main stages: deprotection, neutralization, and coupling.

G start Start with Resin-Bound AA deprotection 1. Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (e.g., 10% TEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling (Next Boc-AA + Activator) wash2->coupling wash3 Wash (DCM, DMF) coupling->wash3 end_cycle Repeat for Next Amino Acid wash3->end_cycle end_cycle->deprotection Next Cycle

Caption: The iterative workflow of the Boc solid-phase peptide synthesis (SPPS) cycle.

Final Cleavage

Once the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. In the Boc/Bzl strategy, this is typically accomplished in a single step using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[11][12][13] Other strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used.[11][12] This step requires specialized, HF-resistant laboratory equipment due to the hazardous nature of the acid.[15][16]

Quantitative Data and Reaction Parameters

The efficiency of Boc-SPPS is dependent on carefully controlled reaction conditions. The following tables summarize key quantitative parameters for the core steps.

Table 1: Boc Deprotection Conditions

Reagent Concentration Solvent Time Notes
Trifluoroacetic Acid (TFA) 20-50%[6][11][12][13] Dichloromethane (DCM)[11][12] 15-30 min[6][11] Most common method. Scavengers are needed for Trp, Met, Cys residues.[11][12]
Trifluoroacetic Acid (TFA) 100% (Neat)[11] None ~4 min[6] Offers enhanced peptide-resin solvation.[6]

| Hydrochloric Acid (HCl) | 4 M[6][14] | 1,4-Dioxane[6][14] | ~30 min[6][14] | Alternative to TFA. |

Table 2: Common Scavengers for Boc Deprotection

Scavenger Purpose Typical Concentration
Dithioethane (DTE) Traps tert-butyl cations to prevent alkylation of Cys, Met, and Trp.[11][12] 0.5%[11][12]
Anisole / Thioanisole Cation scavengers, particularly to prevent modification of Trp and Met.[17] 1-5%

| Thiophenol | Scavenger for tert-butyl cations.[5] | Varies |

Table 3: Neutralization and Coupling Parameters

Step Reagent Concentration / Equivalents Solvent Time
Neutralization Diisopropylethylamine (DIEA) or Triethylamine (TEA)[12][13] 5-10% Solution[11] DCM[11] 2 x 1-2 min
Coupling DCC/HOBt 2-5 equivalents DMF/DCM 1-2 hours

| Coupling | HBTU/HATU with DIEA | 2-5 equivalents | DMF | 30-60 min |

Detailed Experimental Protocols

Protocol: Standard Boc-SPPS Cycle

This protocol outlines a single cycle for the addition of one amino acid to a peptide-resin.

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (containing 0.5% DTE if Cys, Met, or Trp are present) to the resin (approx. 10 mL per gram of resin).[11][14]

    • Shake the mixture for 20-30 minutes at room temperature.[6][14]

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly with DCM (3 times).

    • Wash the resin with Isopropanol (IPA) to shrink the resin and remove residual TFA (2 times).[11]

    • Wash the resin again with DCM (3 times).

  • Neutralization:

    • Add a solution of 10% TEA or 5% DIEA in DCM to the resin.[11][14]

    • Shake for 2 minutes and drain. Repeat this step once.

  • Washing: Wash the resin thoroughly with DCM (5 times) to remove excess base.

  • Amino Acid Coupling (Example using HBTU):

    • In a separate vessel, dissolve the next Boc-protected amino acid (3-4 equivalents) and HBTU (3-4 equivalents) in a minimal amount of DMF.

    • Add DIEA (6-8 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Shake the mixture for 30-60 minutes. Monitor reaction completion with a ninhydrin test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times).

    • Wash the resin with DCM (3 times). The resin is now ready for the next cycle.

Protocol: Final Cleavage and Deprotection (HF Method)

WARNING: This procedure involves anhydrous Hydrogen Fluoride (HF), which is extremely hazardous and corrosive. It must be performed only by trained personnel in a specialized, dedicated apparatus.

  • Preparation: Dry the final peptide-resin thoroughly under high vacuum. Place the resin in an HF-resistant reaction vessel (e.g., Kel-F). Add a scavenger, such as anisole (1.0 mL per gram of resin).

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0 °C in an ice/salt bath.

    • Using a dedicated HF apparatus, condense anhydrous liquid HF (approx. 10 mL per gram of resin) into the reaction vessel.

    • Stir the mixture at 0 °C for 60 minutes.

  • HF Evaporation: Remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum.

  • Peptide Precipitation and Washing:

    • Wash the resin residue with cold diethyl ether to remove the scavenger and cleaved protecting groups.[18]

    • Triturate the residue to obtain a fine powder.

  • Peptide Extraction and Lyophilization:

    • Extract the crude peptide from the resin using an appropriate solvent (e.g., 10% aqueous acetic acid).[18]

    • Filter to remove the resin beads.

    • Lyophilize the aqueous solution to obtain the crude peptide powder, which can then be purified by HPLC.[18]

Potential Side Reactions in Boc Chemistry

Several side reactions can occur during Boc-SPPS, potentially compromising the yield and purity of the final product.[18]

  • Alkylation of Side Chains: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[12][14][18] The inclusion of scavengers is critical to mitigate this side reaction.[12][18]

  • Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are susceptible to forming a stable five-membered aspartimide ring under both acidic and basic conditions.[11][19] This can lead to the formation of β-peptide byproducts upon ring-opening.[19] In Boc synthesis, using a cyclohexyl ester (OcHex) for Asp side-chain protection can significantly reduce this side reaction compared to the standard benzyl ester.[19]

  • Diketopiperazine Formation: This intramolecular cyclization can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[18][19] It is particularly prevalent when Proline is one of the first two residues.[19] Utilizing in situ neutralization protocols, where neutralization and coupling occur concurrently, can suppress this side reaction.[11][19][20]

  • Pyroglutamate Formation: An N-terminal Glutamine (Gln) residue can cyclize under acidic conditions to form pyroglutamate, leading to a blocked N-terminus.[14][18] This can be minimized by ensuring rapid and complete coupling of the subsequent amino acid.[14]

Comparative Analysis: Boc vs. Fmoc Strategy

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent due to its milder deprotection conditions, the Boc strategy retains significant advantages for specific applications.[21]

G cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy question Choice of SPPS Strategy boc_adv Advantages: - Better for hydrophobic/aggregating sequences - Lower reagent cost - Protonated amine after deprotection reduces aggregation question->boc_adv Synthesizing long or aggregation-prone peptide? fmoc_adv Advantages: - Milder deprotection (base) - Truly orthogonal - Compatible with acid-sensitive modifications - Easier automation question->fmoc_adv Need mild conditions? Acid-sensitive groups? boc_disadv Disadvantages: - Harsh final cleavage (HF) - Repeated acid treatment - Not truly orthogonal fmoc_disadv Disadvantages: - Aggregation more common - Piperidine can cause side reactions - Higher cost of derivatives

Caption: Decision framework comparing the primary advantages of Boc and Fmoc strategies.

The key advantage of the Boc strategy lies in the state of the peptide chain after deprotection. The use of strong acid (TFA) leaves the newly exposed N-terminal amine in its protonated, ammonium salt form.[20] This positive charge disrupts the inter-chain hydrogen bonding that leads to aggregation, a common problem in SPPS, especially for hydrophobic sequences.[20] This makes the Boc strategy often superior for the synthesis of long or "difficult" peptides that are prone to aggregation.[16][20][21]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in the field of peptide synthesis. Its robust, acid-labile nature forms the basis of a powerful and effective SPPS strategy that excels in the synthesis of complex, aggregation-prone peptides. While the harsh final cleavage conditions necessitate specialized handling, a thorough understanding of the Boc group's chemistry, reaction kinetics, and potential side reactions allows researchers and drug development professionals to leverage its unique advantages. The Boc strategy, therefore, remains an indispensable part of the modern peptide chemist's arsenal, enabling the successful synthesis of challenging peptide targets.[1]

References

A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis Utilizing Boc-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and peptide chemistry, solid-phase peptide synthesis (SPPS) remains a cornerstone technique for the assembly of peptides. The use of tert-butyloxycarbonyl (Boc) protecting group chemistry, pioneered by R.B. Merrifield, offers a robust and well-established methodology. This in-depth guide focuses on the principles and practical application of incorporating Boc-L-methionine (Boc-Met-OH) into a peptide sequence via SPPS, addressing its unique challenges and providing detailed experimental protocols.

Methionine, with its thioether side chain, presents specific considerations during SPPS, primarily its susceptibility to oxidation.[1][2] This guide will provide a thorough examination of the strategies employed to mitigate this and other potential side reactions, ensuring the synthesis of high-purity methionine-containing peptides.

Core Principles of Boc-SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a non-orthogonal scheme that relies on graded acid lability for the removal of protecting groups.[3] The temporary Nα-Boc group is removed by a moderately strong acid, typically trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups and the resin linkage are cleaved by a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), at the final step.[3][4][5]

The general cycle of Boc-SPPS involves the following key stages:

  • Resin Swelling: The solid support, typically a Merrifield or PAM resin, is swollen in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[6][7]

  • Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed with a solution of TFA in DCM.[3][7]

  • Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine using a hindered base, commonly diisopropylethylamine (DIEA).[3][8]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminal amine of the growing peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and by-products before initiating the next cycle.[6]

This cycle is repeated until the desired peptide sequence is assembled.

Challenges in Incorporating Boc-Met-OH

The primary challenge associated with the incorporation of methionine is the oxidation of its thioether side chain to methionine sulfoxide.[1] This can occur during the repetitive acidolytic deprotection steps and, more significantly, during the final cleavage from the resin.[1] Another potential side reaction is the S-alkylation of the methionine residue by carbocations generated during the cleavage of side-chain protecting groups.[1][3]

To address these challenges, specific scavengers are added to the deprotection and cleavage reagents.[3][9] For instance, dithioethane (DTE) can be added to the TFA deprotection solution to scavenge tert-butyl cations that can alkylate the methionine side chain.[3][9] During final cleavage, a cocktail of scavengers is essential to prevent both oxidation and alkylation.[1][6]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in SPPS using Boc-Met-OH.

Resin Selection and Preparation

Merrifield or PAM resins are commonly used for Boc-SPPS.[7] The loading of the first amino acid is a critical step and is typically achieved by the cesium salt method to minimize racemization.[7]

ParameterValueReference
Resin TypeMerrifield or PAM Resin[7]
Resin Substitution0.5 - 1.0 mmol/g[7]
Boc-SPPS Cycle for Boc-Met-OH Incorporation

The following diagram illustrates the general workflow for a single cycle of Boc-SPPS.

SPPS_Workflow Resin Peptide-Resin (N-terminally Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (10% DIEA in DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling (Boc-Met-OH, Coupling Reagent, DIEA in DMF) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 NextCycle Next Cycle or Final Cleavage Washing3->NextCycle

Caption: General workflow for a single cycle of Boc-Solid-Phase Peptide Synthesis.

1. Boc Deprotection

  • Swell the peptide-resin in DCM.

  • Add a solution of 50% TFA in DCM to the resin (10 mL/g of resin).[7] When methionine is present in the sequence, it is recommended to add 0.5% dithioethane (DTE) to the TFA solution to act as a scavenger.[3][7]

  • Perform a pre-wash by agitating for 5 minutes, then drain.[7]

  • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[5][7]

  • Filter the resin and wash thoroughly with DCM (2x) and isopropanol (IPA) (2x).[7]

2. Neutralization

  • Wash the resin with DCM (2x).

  • Add a solution of 10% DIEA in DCM and agitate for 10 minutes. Repeat this step.[7]

  • Wash the resin thoroughly with DCM (3x) to remove excess base.

3. Coupling of Boc-Met-OH

Due to the thioether side chain, the coupling of Boc-Met-OH is generally straightforward without the need for side-chain protection.[10] However, for subsequent amino acids, especially those with bulky side chains, more potent coupling reagents may be required.

ParameterValueReference
Boc-Met-OH3 equivalents[8]
Coupling Reagent (e.g., HBTU/HOBt or HATU)3 equivalents[11]
Base (DIEA)6 equivalents[8]
SolventDMF or NMP[6]
Reaction Time1-2 hours[8]
  • In a separate vessel, dissolve Boc-Met-OH (3 eq.) and a suitable coupling reagent such as HBTU/HOBt (3 eq.) in DMF.

  • Add DIEA (6 eq.) to the mixture and allow it to pre-activate for a few minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.[8]

  • Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).[11]

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups. This is typically achieved using strong acids like liquid HF or TFMSA.[6] For methionine-containing peptides, the composition of the cleavage cocktail is critical to prevent side reactions.

The following diagram outlines the final cleavage and peptide workup process.

Cleavage_Workflow Start Dry Peptide-Resin Cleavage Cleavage with Strong Acid (e.g., HF or TFMSA) and Scavengers Start->Cleavage Precipitation Precipitation in Cold Diethyl Ether Cleavage->Precipitation Isolation Centrifugation and Washing with Ether Precipitation->Isolation Drying Drying of Crude Peptide Isolation->Drying Purification Purification by HPLC Drying->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Caption: Workflow for the final cleavage, workup, and purification of the synthesized peptide.

Cleavage Cocktail for Methionine-Containing Peptides

A commonly used cleavage cocktail to minimize methionine oxidation and other side reactions is "Reagent K".[6]

ComponentPercentageRole
Trifluoroacetic Acid (TFA)82.5%Cleavage Agent
Water5%Scavenger
Thioanisole5%Scavenger for benzyl-type protecting groups
1,2-Ethanedithiol (EDT)2.5%Reduces methionine sulfoxide

An alternative for HF cleavage is the use of anisole as a scavenger.[6]

Cleavage Protocol (Using HF)

  • Thoroughly dry the peptide-resin under vacuum.[6]

  • Place the dried resin in an HF cleavage apparatus.

  • Add the appropriate scavenger, such as anisole.

  • Cool the reaction vessel to 0°C.

  • Distill liquid HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.[11]

  • Evaporate the HF under a stream of nitrogen.

Peptide Workup

  • After cleavage, the peptide is precipitated by adding the reaction mixture to a large volume of cold diethyl ether.[6]

  • The crude peptide is isolated by centrifugation, and the ether is decanted.[6]

  • The ether wash is typically repeated twice to remove residual scavengers and cleavage by-products.[6]

  • The crude peptide pellet is then dried under vacuum.[6]

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed using analytical techniques such as mass spectrometry (MS) and analytical HPLC.[6]

ParameterTypical ValueReference
Crude Peptide Purity (by HPLC)50 - 70%[8]
Final Purified Peptide Yield20 - 40%[8]

Conclusion

The solid-phase synthesis of methionine-containing peptides using Boc-Met-OH is a well-established and reliable method. By understanding the potential side reactions, particularly the oxidation of the methionine side chain, and implementing the appropriate protective measures, such as the use of scavengers in deprotection and cleavage cocktails, researchers can successfully synthesize high-purity peptides. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists and professionals in the field of peptide drug development and chemical biology.

References

An In-depth Technical Guide to the Physical Characteristics of N-alpha-Boc-L-methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the core physical and chemical properties of N-alpha-Boc-L-methionine (Boc-L-Met-OH), a critical raw material in peptide synthesis and pharmaceutical research. The guide includes tabulated quantitative data, detailed experimental protocols for characteristic measurements, and workflow visualizations to support laboratory applications. N-alpha-Boc-L-methionine is an N-terminally protected form of the essential amino acid L-methionine, where the tert-butyloxycarbonyl (Boc) group serves to prevent unwanted reactions at the amino terminus during peptide chain elongation.[1][2] A thorough understanding of its physical properties is paramount for its proper handling, storage, and application in synthetic methodologies.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of N-alpha-Boc-L-methionine are summarized below. These properties are essential for its identification, purity assessment, and use in various solvents and reaction conditions.

PropertyValueReferences
IUPAC Name (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid[3][4]
Synonyms Boc-L-Met-OH, N-(tert-Butoxycarbonyl)-L-methionine[4][5]
Appearance White to off-white powder, crystals, or crystalline powder.[1][3][5][1][3][5]
Molecular Formula C₁₀H₁₉NO₄S[4][5]
Molecular Weight 249.33 g/mol [4]
Melting Point 45 - 53 °C; typically cited as 47-50 °C.[2][5][2][5]
Optical Rotation [α]²⁰/D: -22° to -23° (c=1 in methanol).[5][5]
Solubility Soluble in methanol and Dimethylformamide (DMF).[1][6] Sparingly soluble in water.[1][1][6]
pKa 3.83 ± 0.10 (Predicted)[1][2]
CAS Number 2488-15-5[2][5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of N-alpha-Boc-L-methionine's identity.

TechniqueDescriptionReferences
¹H NMR Proton NMR spectra are available and provide characteristic shifts for the protons in the molecule. Key signals correspond to the Boc group, the alpha-hydrogen, the methylthio group, and the backbone protons.[2][7][2][7]
¹³C NMR Carbon NMR provides data on the carbon skeleton of the molecule.[4]
FTIR Infrared spectroscopy can be used to identify functional groups, such as the carbonyls of the carbamate and carboxylic acid.[4]
Mass Spectrometry Mass spectrometry data confirms the molecular weight of the compound. The molecular ion peak (M+1) is observed at m/z 250.[2][4]

Experimental Protocols

Detailed methodologies for determining key physical characteristics are provided below.

Objective: To determine the melting range of a solid sample as an indicator of purity.

Methodology:

  • Sample Preparation: A small amount of dry N-alpha-Boc-L-methionine powder is placed in a capillary melting point tube and compacted to a height of 2-3 mm at the sealed end.[8]

  • Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., a DigiMelt unit).

  • Approximate Determination: A rapid heating ramp (e.g., 10-20 °C/min) is used to quickly determine an approximate melting range.

  • Precise Determination: A new sample is prepared. The apparatus is pre-heated to a temperature approximately 20 °C below the approximate melting point found in the previous step. The sample is then heated at a slow rate (1-2 °C/min) to allow for thermal equilibrium.[8]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. For pure compounds, this range is typically narrow (1-2 °C). A broad melting range suggests the presence of impurities.[8]

Objective: To measure the specific rotation of the chiral compound, which is a characteristic physical property.

Methodology:

  • Principle: The specific rotation [α] is calculated from the observed rotation (α) using Biot's Law: [α] = α / (l * c), where 'l' is the path length of the polarimeter cell in decimeters (dm) and 'c' is the concentration of the sample in g/mL.[9][10]

  • Sample Preparation: A solution of N-alpha-Boc-L-methionine is accurately prepared at a known concentration. For this compound, a standard concentration is 1 g per 100 mL (c = 0.01 g/mL) in methanol.[3][5]

  • Instrument Calibration (Blank Measurement): The polarimeter cell is filled with the pure solvent (methanol). The cell is placed in the polarimeter, and the reading is zeroed. This corrects for any rotation caused by the solvent or the cell itself.[10]

  • Sample Measurement: The cell is rinsed and filled with the prepared sample solution. Care is taken to avoid air bubbles. The cell is placed back in the instrument, and the observed optical rotation (α) is measured. The measurement is typically performed using the sodium D-line (589 nm) at a standard temperature (20 °C or 25 °C).[11]

  • Calculation: The specific rotation is calculated using the formula from Step 1. The direction of rotation is noted: clockwise (+) is dextrorotatory, and counter-clockwise (-) is levorotatory. N-alpha-Boc-L-methionine is levorotatory.[11][12]

Objective: To assess the solubility of the compound in various solvents.

Methodology:

  • Setup: A series of labeled test tubes is prepared, each containing a different solvent (e.g., water, methanol, ethanol, DMF, dilute HCl, dilute NaOH).[13][14]

  • Procedure: A small, consistent amount (e.g., 10 mg) of N-alpha-Boc-L-methionine is added to each test tube.

  • Observation: The tubes are agitated (e.g., by vortexing) for a set period. The solubility is observed and categorized as:

    • Soluble: The solid completely dissolves, forming a clear solution.[14]

    • Sparingly Soluble: A small portion of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[14]

  • Heating (Optional): The test tubes containing undissolved solid can be gently warmed to observe if solubility increases with temperature.[13]

Visualizations: Workflows and Relationships

The following diagrams illustrate key experimental and synthetic workflows involving N-alpha-Boc-L-methionine.

G cluster_workflow Experimental Characterization Workflow Sample Sample Preparation (Boc-L-Met-OH) MP Melting Point Determination Sample->MP OR Optical Rotation Measurement Sample->OR Sol Solubility Assessment Sample->Sol Spec Spectroscopic Analysis (NMR, IR) Sample->Spec

Caption: Logical workflow for the physical characterization of Boc-L-Met-OH.

G cluster_synthesis Boc Solid-Phase Peptide Synthesis (SPPS) Cycle Start Resin-Bound Amino Acid Deprotection 1. Boc Deprotection (e.g., TFA) Start->Deprotection Wash1 Wash & Neutralize Deprotection->Wash1 Coupling 2. Coupling (Boc-L-Met-OH + Activator) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Start Next Cycle Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat

Caption: Role of Boc-L-Met-OH in the Boc-SPPS cycle.

References

In-Depth Technical Guide to Nα-Boc-L-methionine (CAS 2488-15-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nα-tert-butoxycarbonyl-L-methionine (Boc-L-methionine), CAS number 2488-15-5. It is a critical reagent in solid-phase peptide synthesis (SPPS) for the introduction of methionine residues into peptide chains, which are integral to a wide array of biologically active molecules.

Core Properties and Specifications

Nα-Boc-L-methionine is a derivative of the essential amino acid L-methionine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis.[1]

Chemical and Physical Properties

The key chemical and physical properties of Nα-Boc-L-methionine are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid[2]
Synonyms Boc-Met-OH, N-(tert-Butoxycarbonyl)-L-methionine[2]
Molecular Formula C₁₀H₁₉NO₄S[2]
Molecular Weight 249.33 g/mol [2]
Appearance White to off-white powder or crystalline solid[2]
Melting Point 47-50 °C (literature)[3]
Optical Rotation [α]20/D -22° (c=1 in methanol)[3]
Solubility Soluble in DMF and methanol[2]
Spectral Data

Spectral data is essential for the quality control and identification of Nα-Boc-L-methionine.

Spectrum TypeKey Features
¹H NMR Data available, confirms the presence of the Boc group and methionine backbone.
¹³C NMR Data available for structural confirmation.
Mass Spectrometry Molecular ion peak confirms the molecular weight.
Infrared (IR) Characteristic peaks for the carbonyl and amine groups.

Applications in Research and Drug Development

The primary application of Nα-Boc-L-methionine is in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating synthetic peptides for research and therapeutic purposes.

  • Peptide Synthesis: It serves as a fundamental building block for introducing methionine into peptide sequences. The Boc protecting group is stable under coupling conditions but can be easily removed with mild acid.[1]

  • Drug Development: Methionine-containing peptides are crucial in the development of new therapeutics, including antibiotics, antiviral agents, and anticancer drugs. The use of Boc-L-methionine allows for the precise synthesis of these complex molecules.[1]

  • Proteomics Research: This compound is utilized in the synthesis of peptide standards and probes for proteomics studies, aiding in the identification and quantification of proteins.

  • Biotechnology: It is essential for producing recombinant proteins and bioconjugates where precise methionine incorporation is required for proper folding and function.

Experimental Protocols

The following section details a generalized experimental protocol for the use of Nα-Boc-L-methionine in Boc-based solid-phase peptide synthesis (Boc-SPPS).

General Boc-SPPS Cycle

The synthesis of a peptide on a solid support using Boc chemistry follows a cyclical process of deprotection, neutralization, and coupling.

Materials:

  • Resin (e.g., Merrifield, PAM, or MBHA resin)[2]

  • Nα-Boc-L-methionine and other required Boc-protected amino acids

  • Dichloromethane (DCM)[2]

  • Trifluoroacetic acid (TFA)[2]

  • Diisopropylethylamine (DIEA)[4]

  • Coupling reagents (e.g., HBTU, HATU)[4]

  • Scavengers for methionine (e.g., dithiothreitol - DTE)[4]

  • Anhydrous Hydrogen Fluoride (HF) for final cleavage[2]

Protocol Steps:

  • Resin Swelling: The resin is swollen in an appropriate solvent like DCM in the reaction vessel.[2]

  • Boc Deprotection: The Boc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes. A scavenger such as 0.5% DTE is recommended when methionine is present to prevent side reactions.[2][4]

  • Washing: The resin is washed multiple times with DCM and then with an alcohol like isopropanol (IPA) to remove the TFA and byproducts.[2]

  • Neutralization: The protonated N-terminus is neutralized to the free amine by treating the resin with a solution of 10% DIEA in DCM. This is followed by thorough washing with DCM.[4]

  • Coupling: The next amino acid, Nα-Boc-L-methionine, is pre-activated with a coupling reagent (e.g., HBTU/HATU) and added to the reaction vessel. The coupling reaction is allowed to proceed to completion.[4]

  • Washing: The resin is washed extensively with DCM and IPA to remove excess reagents and byproducts.[2]

  • Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed.

Protocol:

  • Resin Preparation: The fully synthesized peptide-resin is thoroughly washed and dried.

  • HF Cleavage: The dried resin is treated with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours. A scavenger cocktail, typically containing p-cresol and p-thiocresol, is essential to protect the methionine residue from alkylation and oxidation.[5]

  • Peptide Precipitation: After the HF is removed by evaporation, the crude peptide is precipitated with cold diethyl ether.[5]

  • Extraction and Purification: The precipitated peptide is then dissolved in an aqueous solution (e.g., dilute acetic acid) and lyophilized. The crude peptide is subsequently purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Visualizing Workflows and Relationships

Diagrams are provided below to illustrate the key processes and logical relationships involving Nα-Boc-L-methionine.

Boc_SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle Deprotection Boc Deprotection (50% TFA in DCM) Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA, HBTU) Wash2->Coupling Wash3 Wash (DCM, IPA) Coupling->Wash3 Wash3->Deprotection Next Amino Acid FinalCleavage Final Cleavage (Anhydrous HF) Wash3->FinalCleavage Final Cycle Start Resin-Bound Amino Acid Start->Deprotection Purification Purified Peptide FinalCleavage->Purification

Caption: Workflow of the Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Boc_Protection_Deprotection FreeAmine L-Methionine (Free α-Amine) BocProtected Boc-L-Methionine (Protected α-Amine) FreeAmine->BocProtected Protection (Boc Anhydride) PeptideChain Growing Peptide Chain (During SPPS) BocProtected->PeptideChain Incorporation via Coupling DeprotectedPeptide Deprotected N-Terminus (Ready for next coupling) PeptideChain->DeprotectedPeptide Deprotection (TFA) DeprotectedPeptide->PeptideChain Coupling of next Boc-AA

Caption: Logical relationship of Boc protection and deprotection in peptide synthesis.

Signaling Pathways

While Nα-Boc-L-methionine itself is not directly involved in signaling pathways, it is a crucial component for synthesizing peptides that modulate these pathways. The specific pathway targeted depends on the sequence of the synthesized peptide. For instance, peptides designed to mimic or inhibit protein-protein interactions can be synthesized using this compound.

A generalized diagram illustrating how a synthetically produced peptide can influence a signaling pathway is shown below.

Peptide_Signaling_Interaction SyntheticPeptide Synthetic Peptide (containing Methionine) Receptor Cell Surface Receptor SyntheticPeptide->Receptor Binds/Blocks SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Activates/Inhibits CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) SignalingCascade->CellularResponse Leads to

Caption: General mechanism of a synthetic peptide modulating a cellular signaling pathway.

This guide provides foundational knowledge for the effective use of Nα-Boc-L-methionine in research and development. For specific applications, further optimization of the outlined protocols may be necessary.

References

A Deep Dive into Boc Deprotection Mechanisms in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide chemistry, enabling the stepwise assembly of amino acids to construct complex peptide chains. Its widespread use stems from its stability under various conditions and, most importantly, its susceptibility to clean and efficient removal under acidic conditions. This technical guide provides an in-depth exploration of the mechanisms governing Boc deprotection, offering detailed experimental protocols, quantitative data for comparative analysis, and a discussion of potential side reactions and mitigation strategies.

The Core Mechanism: Acid-Catalyzed Cleavage

The removal of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. This cleavage results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine of the amino acid or peptide, along with carbon dioxide gas.[1][2]

The liberated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions, a critical consideration in peptide synthesis.[3] To counteract this, "scavengers" are added to the deprotection cocktail to trap these reactive cations.[3]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_scavenging Side Reaction Mitigation Boc_Protected_Amine Boc-NH-R Protonated_Boc Boc(H+)-NH-R Boc_Protected_Amine->Protonated_Boc + H+ (from TFA) H_plus H+ tert_Butyl_Cation tert-Butyl Cation (CH3)3C+ Protonated_Boc->tert_Butyl_Cation Carbamic_Acid Carbamic Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid Trapped_Cation Trapped Cation tert_Butyl_Cation->Trapped_Cation + Scavenger CO2 CO2 Carbamic_Acid->CO2 Deprotected_Amine H2N-R (as TFA salt) Carbamic_Acid->Deprotected_Amine Scavenger Scavenger (e.g., TIS, EDT)

Caption: The acid-catalyzed mechanism of Boc deprotection.

Deprotection Reagents and Conditions: A Comparative Overview

The choice of deprotection reagent and reaction conditions is critical for achieving high yields and purity. Trifluoroacetic acid (TFA) is the most common reagent, typically used in dichloromethane (DCM).[1] However, other acidic reagents can also be employed.

Reagent/ConditionConcentrationTypical Reaction TimeYield (%)Notes
55% TFA in DCM55% (v/v)30 min~9% higher purity than 100% TFA[4]Standard condition for SPPS, good resin swelling.[4]
100% TFA100%5 minLower purity on average[4]Faster but can lead to incomplete deprotection due to poor resin swelling.[4]
4M HCl in Dioxane4 M30 min>90%[5]An alternative to TFA, useful in solution-phase synthesis.[5]
Oxalyl Chloride in Methanol3 equivalents1-4 h70-90%[6][7]A milder alternative, tolerant of some other acid-sensitive groups.[6][7]
p-Toluenesulfonic acid (pTSA)Catalytic10-30 minQuantitativeAn environmentally friendlier alternative to TFA.[8]
Thermal (Continuous Flow)N/A20-60 minVariable, up to 100%[9]Can be selective based on the nature of the amine (aryl vs. alkyl).[9]

The Critical Role of Scavengers

As mentioned, the tert-butyl cation generated during deprotection can alkylate nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[3] To prevent these side reactions, scavengers are added to the deprotection cocktail.

ScavengerTarget Residue(s)Typical ConcentrationMechanism of Action
Triisopropylsilane (TIS)Trp, Tyr2.5-5% (v/v)Reduces the tert-butyl cation to isobutane.[3]
Ethanedithiol (EDT)Cys, Met2.5-5% (v/v)Acts as a nucleophile to trap the tert-butyl cation.[3]
ThioanisoleMet, Trp5% (v/v)Traps the tert-butyl cation and can help prevent oxidation of Met.[3]
WaterGeneral2.5-5% (v/v)Reacts with the tert-butyl cation to form tert-butanol.
AnisoleTrp5% (v/v)Aromatic scavenger that gets alkylated by the tert-butyl cation.[3]
Dithiothreitol (DTT)Cys5% (w/v)A reducing agent that also scavenges cations.[3]

Common Scavenger Cocktails:

  • Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) - A robust, general-purpose cocktail.

  • TFA/TIS/Water: (95:2.5:2.5 v/v/v) - A common and effective non-malodorous mixture.[3]

  • TFA/Thioanisole/DTT: (90:5:5 v/v/w) - Specifically for peptides containing Met and Cys.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the N-terminal Boc group from a peptide-resin.[1]

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Deprotection Solution: 50% TFA in DCM (v/v)

  • Scavengers (e.g., 2.5% TIS, 2.5% water)

  • Neutralization Solution: 10% N,N-diisopropylethylamine (DIEA) in DCM (v/v)

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 15-30 minutes.

  • Pre-wash: Drain the DCM and wash the resin once with the deprotection solution for 1-2 minutes.

  • Deprotection: Add the deprotection solution containing appropriate scavengers to the resin (approximately 10 mL per gram of resin).

  • Agitation: Agitate the mixture at room temperature for 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and scavengers.

  • Neutralization: Wash the resin with IPA (2 times) followed by the Neutralization Solution (2 times for 2 minutes each).

  • Final Washes: Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.

SPPS_Workflow Start Boc-Peptide-Resin Swell_Resin Swell Resin in DCM Start->Swell_Resin Deprotection Add TFA/DCM + Scavengers Swell_Resin->Deprotection Agitate Agitate for 20-30 min Deprotection->Agitate Wash_DCM Wash with DCM Agitate->Wash_DCM Neutralize Neutralize with DIEA/DCM Wash_DCM->Neutralize Wash_DCM_Final Wash with DCM Neutralize->Wash_DCM_Final Ready_for_Coupling Deprotected Peptide-Resin Wash_DCM_Final->Ready_for_Coupling

Caption: A typical workflow for Boc deprotection in SPPS.

Protocol 2: Boc Deprotection in Solution Phase

This protocol is suitable for deprotecting Boc-protected amino acids or peptides in solution.[5]

Materials:

  • Boc-protected amino acid or peptide

  • Anhydrous 1,4-dioxane

  • 4M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: To the stirred solution, add 5-10 equivalents of 4M HCl in 1,4-dioxane.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: Upon completion, remove the solvent and excess HCl under reduced pressure (rotary evaporation).

  • Precipitation: Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected product.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Potential Side Reactions During Boc Deprotection

Beyond the alkylation of sensitive residues, other side reactions can occur during the acidic deprotection step.

Side_Reactions Boc_Deprotection Acidic Boc Deprotection Alkylation Alkylation of Trp, Met, Cys Boc_Deprotection->Alkylation Aspartimide Aspartimide Formation (Asp-X sequences) Boc_Deprotection->Aspartimide Pyroglutamate Pyroglutamate Formation (N-terminal Gln) Boc_Deprotection->Pyroglutamate Incomplete_Deprotection Incomplete Deprotection Boc_Deprotection->Incomplete_Deprotection

Caption: Potential side reactions during Boc deprotection.

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a cyclic aspartimide intermediate under acidic conditions. This can lead to racemization and the formation of β-aspartyl peptides.[1]

  • Pyroglutamate Formation: An N-terminal glutamine (Gln) residue can cyclize under acidic conditions to form pyroglutamate, which caps the N-terminus and prevents further elongation.[1]

  • Incomplete Deprotection: Steric hindrance around the N-terminal amino acid can sometimes lead to incomplete removal of the Boc group, resulting in deletion sequences in the final peptide.[1]

Mitigation Strategies:

  • Aspartimide Formation: Use of milder deprotection conditions and shorter reaction times can minimize this side reaction.

  • Pyroglutamate Formation: Ensuring complete coupling of the subsequent amino acid and avoiding prolonged exposure to acid can reduce pyroglutamate formation.

  • Incomplete Deprotection: Extending the deprotection time or using a higher concentration of acid can help drive the reaction to completion. Careful monitoring of the reaction is recommended.

Conclusion

The successful synthesis of peptides using the Boc strategy hinges on a thorough understanding and precise execution of the deprotection step. By carefully selecting deprotection reagents, employing appropriate scavenger cocktails, and being mindful of potential side reactions, researchers can achieve high yields of pure peptides. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for optimizing Boc deprotection in a variety of research and development settings.

References

The Dual Roles of Boc-Methionine: A Technical Guide to its Application in Peptide Synthesis and the Frontiers of Unnatural Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-α-tert-Butoxycarbonyl-L-methionine (Boc-Met-OH) is a cornerstone reagent in the chemical synthesis of peptides and a subject of interest in the expanding field of protein engineering. Its primary and well-established role is as a protected amino acid building block in Solid-Phase Peptide Synthesis (SPPS), a fundamental technique for creating custom peptides for therapeutics, research, and diagnostics. The tert-butoxycarbonyl (Boc) group provides temporary protection to the alpha-amino group of methionine, allowing for controlled, stepwise elongation of the peptide chain.

Separately, the field of genetic code expansion seeks to incorporate unnatural amino acids (UAAs) into proteins biosynthetically, using engineered cellular machinery. While the direct ribosomal incorporation of N-α-Boc protected amino acids like Boc-Met-OH is currently not an established method due to significant biological hurdles, the principles of orthogonal translation systems offer a theoretical framework for such future applications. This guide delineates the established role of Boc-Met-OH in chemical synthesis, explores the challenges and potential for its use in biosynthetic systems, and provides detailed technical protocols for relevant experimental workflows.

The Established Role: Boc-Met-OH in Solid-Phase Peptide Synthesis (SPPS)

The most prevalent and critical role of Boc-Met-OH is as a fundamental component in Boc-chemistry SPPS. This method builds a peptide sequence by sequentially adding amino acid residues to a growing chain that is covalently attached to a solid resin support.

The Boc-SPPS Workflow

The process is cyclical, involving two main steps for each amino acid addition: deprotection and coupling. The Boc group is essential for preventing unwanted side reactions, such as self-polymerization of the amino acid monomer.

spsp_workflow start Start with Resin-Bound Amino Acid (e.g., Boc-AA-Resin) deprotection 1. Deprotection Remove Boc group with acid (e.g., TFA) start->deprotection neutralization 2. Neutralization Neutralize with a base (e.g., DIPEA) deprotection->neutralization coupling 3. Coupling Add next Boc-AA-OH (e.g., Boc-Met-OH) + Activation Reagent (e.g., DCC/HOBt) neutralization->coupling wash 4. Wash Remove excess reagents coupling->wash cycle Repeat for next amino acid wash->cycle Is peptide complete? (No) cleavage Final Cleavage Cleave peptide from resin with strong acid (e.g., HF) wash->cleavage Is peptide complete? (Yes) cycle->deprotection

Caption: General workflow for Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Single Coupling Cycle with Boc-Met-OH in Manual Boc-SPPS

This protocol outlines a representative manual coupling step for adding a methionine residue to a growing peptide chain on a resin support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Met-OH

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, drain, and repeat with a fresh TFA/DCM solution for 20-30 minutes to ensure complete removal of the preceding Boc group.

    • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralization:

    • Wash the resin with a 5-10% solution of DIPEA in DCM (2 times, 2 minutes each) to neutralize the ammonium salt formed during deprotection.

    • Wash the resin again with DCM (3-5 times).

  • Coupling:

    • In a separate vessel, dissolve Boc-Met-OH (3-4 equivalents relative to the resin substitution) and HOBt (3-4 equivalents) in a minimal amount of DMF or DCM.

    • Add DCC (3-4 equivalents) to the solution to pre-activate the Boc-Met-OH for 5-10 minutes.

    • Add the activated Boc-Met-OH solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for reaction completion (a negative test indicates no remaining free primary amines).

    • Once complete, drain the reaction solution.

    • Wash the resin with DCM (3 times), followed by MeOH (3 times), and finally DCM (3 times) to remove all soluble reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Note on Methionine: Methionine's thioether side chain is susceptible to oxidation. While it typically does not require side-chain protection in Boc-SPPS, scavengers like thioanisole or ethanedithiol are often included in the final cleavage cocktail to prevent this side reaction.[1]

The Frontier: Ribosomal Incorporation of Boc-Protected Amino Acids

Genetic code expansion allows for the site-specific incorporation of UAAs into proteins during ribosomal translation. This is achieved using an orthogonal translation system (OTS) , which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This pair functions independently of the host cell's native machinery and is programmed to recognize a specific UAA and a unique codon, typically a stop codon like UAG (amber).

The Challenge of N-α-Boc-Methionine Incorporation

Direct ribosomal incorporation of Boc-Met-OH is not a standard technique and faces significant hurdles:

  • Synthetase Recognition: A methionyl-tRNA synthetase (MetRS) would need to be engineered to recognize and "charge" Boc-Met-OH onto an orthogonal tRNA. This is challenging because the Boc group is attached to the alpha-amine, a key recognition element for most aaRSs.

  • Ribosome Incompatibility: The ribosome's peptidyl transferase center (PTC) is highly conserved and optimized for catalyzing peptide bond formation between α-L-amino acids. The bulky N-α-Boc group presents a major steric impediment that would likely block the catalytic activity of the ribosome.[2]

A Precedent: Side-Chain Protection with Nε-Boc-Lysine

While N-α-protection is problematic, the incorporation of amino acids with bulky, protected side chains is well-established. The wild-type pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species is a remarkably versatile enzyme that can recognize and incorporate various lysine derivatives, including Nε-Boc-L-lysine .[3] This demonstrates that the ribosome can accommodate large side chains, provided the alpha-amino group remains unmodified for peptide bond formation.

uaa_incorporation cluster_ots Orthogonal Translation System (OTS) cluster_ribosome Ribosomal Translation uaa Unnatural Amino Acid (e.g., Nε-Boc-Lysine) o_aars Orthogonal aaRS (e.g., PylRS) uaa->o_aars charged_trna Charged tRNA (Boc-Lys-tRNAPyl) o_aars->charged_trna charges o_trna Orthogonal tRNA (e.g., tRNAPyl) o_trna->o_aars ribosome Ribosome charged_trna->ribosome decodes UAG mrna mRNA with Amber Codon (UAG) mrna->ribosome protein Protein with UAA Incorporated ribosome->protein

Caption: Workflow for site-specific UAA incorporation using an Orthogonal Translation System.

Hypothetical Workflow & Protocol for UAA Incorporation

Below is a generalized protocol for the expression of a target protein containing a UAA like Nε-Boc-lysine at a specific site in E. coli.

Objective: To express a protein with Nε-Boc-lysine incorporated at a site designated by an in-frame amber (TAG) stop codon.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the target protein with a TAG codon at the desired position.

  • Plasmid encoding the orthogonal PylRS/tRNAPyl pair (e.g., pEVOL-BocK).

  • Nε-Boc-L-lysine.

  • Standard media (LB) and induction agents (e.g., IPTG, arabinose).

Protocol:

  • Transformation: Co-transform the E. coli host strain with the target protein plasmid and the pEVOL plasmid.

  • Culture Growth:

    • Inoculate a single colony into LB medium containing the appropriate antibiotics. Grow overnight at 37°C.

    • Use the overnight culture to inoculate a larger volume of expression medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add the unnatural amino acid, Nε-Boc-lysine, to the culture to a final concentration of 1-10 mM.

    • Add the inducer for the orthogonal synthetase/tRNA pair (e.g., arabinose for pEVOL plasmids).

    • Shortly after, add the inducer for the target protein (e.g., IPTG).

  • Expression: Reduce the temperature to 20-30°C and continue shaking for 12-18 hours.

  • Harvesting and Analysis:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the target protein using standard methods (e.g., Ni-NTA chromatography if His-tagged).

    • Confirm successful incorporation of the UAA via mass spectrometry (LC-MS/MS or ESI-MS), looking for the expected mass shift.

Data Summary and Comparison

The two methods serve fundamentally different purposes and operate on different principles.

FeatureBoc-SPPS with Boc-Met-OHRibosomal UAA Incorporation
Primary Application Chemical synthesis of peptides (typically < 50-60 residues)Biosynthesis of full-length proteins in living cells or cell-free systems
Role of Boc-Met-OH N-α-protected building blockNot a standard substrate; Nε-Boc-Lysine is a viable alternative
Methodology Stepwise chemical addition on a solid supportRibosomal translation guided by an mRNA template
Key Reagents Protected amino acids, coupling reagents, strong acidsOrthogonal synthetase/tRNA pair, engineered plasmid, UAA
Throughput Low to medium; parallel synthesizers can increase itHigh (for library screening)
Product Scale Milligrams to kilogramsMicrograms to grams
Key Limitation Peptide length, aggregation of hydrophobic sequencesRequires a bio-compatible UAA; steric hindrance at the ribosome

Conclusion and Future Outlook

Boc-Met-OH remains an indispensable tool for chemists and drug development professionals engaged in the chemical synthesis of peptides . Its role is clearly defined within the robust and scalable framework of Boc-SPPS.

The biosynthetic incorporation of UAAs via genetic code expansion, however, represents the cutting edge of protein engineering. While the direct ribosomal incorporation of N-α-Boc-methionine is currently unfeasible, the successful use of the PylRS system for Nε-Boc-lysine provides a powerful proof-of-concept for integrating protecting group chemistry with protein biosynthesis. Future advances may involve the directed evolution of novel synthetases and even engineered ribosomes capable of accepting N-terminally modified substrates. Such a breakthrough would merge the precision of chemical protecting groups with the power of biological synthesis, opening new avenues for producing novel biotherapeutics, engineered enzymes, and advanced biomaterials. For now, the core role of Boc-Met-OH lies firmly and effectively in the domain of synthetic chemistry.

References

Methodological & Application

Application Notes and Protocols for Boc-Met-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the successful incorporation of Nα-Boc-L-methionine (Boc-Met-OH) in solid-phase peptide synthesis (SPPS). This guide addresses the specific challenges associated with methionine's thioether side chain, namely oxidation and S-alkylation, and offers robust procedures to ensure high-yield and high-purity synthesis of methionine-containing peptides.

Introduction to Boc-Met-OH in SPPS

The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of solid-phase peptide synthesis, particularly for larger-scale synthesis and the preparation of complex peptides. When incorporating methionine, which typically does not require side-chain protection in Boc or Fmoc chemistry, special consideration must be given to the nucleophilic nature of its thioether side chain.[1] During the acidic conditions of Boc-SPPS, specifically the repetitive Nα-Boc deprotection steps and the final cleavage from the resin, the methionine residue is susceptible to two primary side reactions:

  • Oxidation: The thioether can be oxidized to form methionine sulfoxide (Met(O)).[2]

  • S-alkylation: The thioether can be alkylated by carbocations generated during the cleavage of Boc or other side-chain protecting groups, with tert-butylation being a significant issue.[3][4]

This protocol outlines optimized conditions for coupling, deprotection, and cleavage to minimize these side reactions and ensure the integrity of the final peptide product.

Data Presentation

Comparison of Coupling Reagents for Boc-Met-OH

While methionine is not considered a sterically hindered amino acid, the choice of coupling reagent can influence the efficiency and purity of the synthesis. For challenging couplings or to ensure high efficiency, modern aminium/uronium or phosphonium salt-based reagents are recommended.

Coupling ReagentTypical Yield (%)Racemization PotentialKey Advantages & Disadvantages
HATU >95%Very LowAdvantages: High reactivity, low racemization rates, effective for sterically hindered amino acids.[5][6] Disadvantages: Higher cost.
HBTU/PyBOP >90%LowAdvantages: Good balance of reactivity and cost, reliable for standard couplings.[7][8] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.
DIC/HOBt 80-95%Low to ModerateAdvantages: Cost-effective, simple procedure. Disadvantages: Generally lower reactivity compared to onium salts; can lead to the formation of a urea byproduct.
Efficacy of Cleavage Cocktails in Preventing Methionine Oxidation

The final cleavage step is critical for obtaining a high-purity methionine-containing peptide. The composition of the cleavage cocktail plays a direct role in preventing side reactions.

Cleavage CocktailCompositionEfficacy in Preventing Met(O)Notes
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), Ammonium Iodide (1.5% w/w)[9]ExcellentSpecifically designed to minimize methionine oxidation.[1][9][10] Crude peptides show little to no methionine sulfoxide formation.[9]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)[11]GoodA general-purpose cocktail for peptides with sensitive residues, including Met, Cys, Trp, and Tyr.[10]
Low/High HF Step 1 (Low HF): HF/DMS (1:3, v/v); Step 2 (High HF): HF/p-Cresol (9:1, v/v)Very GoodThe low HF step (SN2 mechanism) minimizes carbocation formation, thus reducing side reactions.[2][12]
Standard TFA TFA (95%), Water (2.5%), TIS (2.5%)PoorNot recommended for methionine-containing peptides due to a high risk of oxidation and S-alkylation.

Experimental Protocols

This section provides a step-by-step guide for a typical Boc-SPPS cycle for the incorporation of Boc-Met-OH. The protocol assumes a starting scale of 0.2 mmol on a Merrifield or PAM resin.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.

  • Wash the resin with Dichloromethane (DCM) (3 x 10 mL).

  • Swell the resin in DCM for at least 30 minutes.

Nα-Boc Deprotection

This step removes the Boc protecting group from the N-terminus of the growing peptide chain.

Resin Peptide-Resin (Boc-AA-Resin) Pre_Wash Pre-wash: 50% TFA in DCM (5 min) Resin->Pre_Wash 1. Deprotection Deprotection: 50% TFA in DCM (20 min) + 0.5% DTE Pre_Wash->Deprotection 2. Wash_DCM Wash: DCM (3x) Deprotection->Wash_DCM 3. Wash_IPA Wash: IPA (2x) Wash_DCM->Wash_IPA 4. Neutralization Neutralization: 10% DIPEA in DMF (2x 5 min) Wash_IPA->Neutralization 5. Wash_DMF Wash: DMF (3x) Neutralization->Wash_DMF 6. Ready_For_Coupling Ready for Coupling (H-AA-Resin) Wash_DMF->Ready_For_Coupling 7.

Workflow for the Nα-Boc deprotection step.

  • Pre-wash: Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin and agitate for 5 minutes. Drain the solution.[2][12]

  • Deprotection: Add a fresh solution of 50% TFA in DCM containing a scavenger such as 0.5% dithiothreitol (DTE) to prevent side reactions with sensitive residues like Met and Trp.[2][12] Agitate for 20 minutes.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by Isopropanol (IPA) (2x) to remove residual acid.[2]

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF) for 5 minutes. Repeat this step once.

  • Final Wash: Wash the resin with DMF (3x) to remove excess base. The resin is now ready for the coupling step.

Boc-Met-OH Coupling

This protocol describes the activation and coupling of Boc-Met-OH using HATU, a highly efficient coupling reagent.

Start Deprotected Peptide-Resin (H-AA-Resin) Preactivation Pre-activation: Boc-Met-OH (4 eq) HATU (3.9 eq) DIPEA (6 eq) in DMF (1 min) Start->Preactivation 1. Coupling Coupling: Add activated mix to resin Agitate for 1-2 hours Preactivation->Coupling 2. Monitoring Monitor completion (e.g., Kaiser Test) Coupling->Monitoring 3. Wash Wash: DMF (3x) DCM (3x) Monitoring->Wash 4. If complete End Ready for next Deprotection Cycle Wash->End 5.

Workflow for the Boc-Met-OH coupling step.

  • Activation: In a separate vial, dissolve Boc-Met-OH (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1 minute.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

This protocol uses a "low-high" HF cleavage method, which is highly effective in minimizing side reactions with methionine. Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Start Dried Peptide-Resin Low_HF Low HF Step: HF/DMS (1:3, v/v) Scavenger (e.g., p-cresol) 0°C, 2 hours Start->Low_HF Evaporation1 Evaporate HF and DMS Low_HF->Evaporation1 Wash_Resin Wash Resin (DCM or EtOAc) Evaporation1->Wash_Resin High_HF High HF Step: HF/p-cresol (9:1, v/v) 0°C, 1 hour Wash_Resin->High_HF Evaporation2 Evaporate HF High_HF->Evaporation2 Precipitation Precipitate peptide in cold diethyl ether Evaporation2->Precipitation Isolation Isolate and wash peptide Precipitation->Isolation End Purify by HPLC Isolation->End

Workflow for the final cleavage and deprotection step.

  • Resin Preparation: After the final Nα-Boc deprotection, wash the resin thoroughly with DCM and dry it under vacuum.

  • Low HF Step: Place the dried peptide-resin in a specialized HF reaction vessel. Add a scavenger such as p-cresol. Cool the vessel to 0°C. Distill a mixture of HF/DMS (1:3, v/v) into the vessel. Stir the reaction at 0°C for 2 hours. This step removes most side-chain protecting groups via an SN2 mechanism, which minimizes carbocation formation.[2]

  • Evaporation and Washing: Evaporate the HF and DMS under vacuum at 0°C. Wash the resin with DCM or ethyl acetate to remove scavengers and byproducts.

  • High HF Step: Return the resin to the reaction vessel and add a scavenger (e.g., p-cresol). Cool the vessel and distill neat HF into it to create a mixture of HF/p-cresol (9:1, v/v). Stir the reaction at 0°C for 1 hour to cleave the peptide from the resin and remove any remaining protecting groups.[2]

  • Peptide Precipitation: Evaporate the HF under a stream of nitrogen or under vacuum.

  • Isolation: Suspend the residue in a minimal amount of TFA and precipitate the peptide by adding it dropwise to a large volume of ice-cold diethyl ether.

  • Washing and Drying: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet several times with cold diethyl ether to remove scavengers. Dry the crude peptide under vacuum.

  • Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling - Steric hindrance - Poor resin swelling - Inefficient activation- Use a more potent coupling reagent like HATU or PyAOP. - Ensure adequate resin swelling before coupling. - Double couple the amino acid.
Presence of Met(O) in Final Product - Oxidation during deprotection or cleavage - Insufficient scavengers in cleavage cocktail- Add 0.5% DTE to the TFA deprotection solution.[12] - Use a cleavage cocktail specifically designed for methionine-containing peptides, such as Reagent H or a low-high HF procedure.[2][9] - If oxidation occurs, the peptide can be treated post-cleavage with a reducing agent like ammonium iodide and dimethyl sulfide.
Presence of Alkylated Methionine - Generation of carbocations during deprotection/cleavage - Ineffective scavengers- Use scavengers like thioanisole or DMS in the cleavage cocktail to trap carbocations.[3] - Employ the low-high HF cleavage method to minimize carbocation formation.[2]
Low Peptide Yield - Incomplete coupling at each step - Premature cleavage of the peptide from the resin- Monitor each coupling step carefully (e.g., with the Kaiser test). - Use a more stable linker, such as the PAM linker for Merrifield resins, if significant loss is observed during synthesis.

By following these optimized protocols and understanding the potential side reactions, researchers can confidently and successfully synthesize high-quality methionine-containing peptides using Boc-SPPS.

References

Application Notes and Protocols for Incorporating Boc-D-Methionine into Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into therapeutic peptides is a powerful strategy to enhance their pharmacological properties. The use of D-amino acids, in particular, has garnered significant interest due to their ability to confer resistance to enzymatic degradation, thereby increasing the in vivo half-life and bioavailability of peptide-based drugs.[1][2] This application note provides a detailed overview and experimental protocols for the incorporation of Boc-D-methionine into therapeutic peptides using solid-phase peptide synthesis (SPPS).

Methionine, a sulfur-containing amino acid, is often a critical residue in peptides for receptor interaction and biological function. However, the native L-methionine can be susceptible to oxidation and enzymatic cleavage.[3][4] Substituting L-methionine with its D-enantiomer can mitigate these issues, leading to more stable and potent therapeutic candidates. This document will cover the key advantages of this substitution, provide detailed protocols for synthesis and analysis, and present a relevant biological context through a signaling pathway example.

Advantages of Incorporating D-Methionine

The substitution of L-methionine with D-methionine in a therapeutic peptide offers several key advantages:

  • Enhanced Proteolytic Stability: Peptidases and proteases, the enzymes responsible for peptide degradation in the body, are stereospecific and primarily recognize L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly increased resistance to degradation.[1][2][5] This enhanced stability translates to a longer plasma half-life, a critical factor for reducing dosing frequency and improving patient compliance.

  • Improved Bioavailability: Increased stability against enzymatic degradation can lead to improved oral or systemic bioavailability of the peptide therapeutic.[1]

  • Unique Biological Activities: The altered stereochemistry at a specific position can induce unique conformational changes in the peptide. This can sometimes lead to altered receptor binding affinities and selectivities, potentially resulting in novel or improved biological activities.[1][6][7]

Quantitative Data Summary

While the benefits of D-amino acid incorporation are well-established qualitatively, specific quantitative improvements are sequence-dependent and must be determined empirically for each therapeutic peptide. Researchers incorporating Boc-D-methionine should aim to quantify the impact on key pharmacological parameters. Below is a template for presenting such data:

ParameterPeptide with L-MethioninePeptide with D-MethionineFold Improvement
Serum Half-life (t½) e.g., X hourse.g., Y hoursY/X
Receptor Binding Affinity (Kd) e.g., A nMe.g., B nMA/B
In vitro Efficacy (IC50) e.g., C µMe.g., D µMC/D

Note: The above table is a template. Actual values will vary depending on the specific peptide and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of a peptide containing Boc-D-methionine using Boc-chemistry solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a target peptide on a resin support.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including Boc-D-methionine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU, HATU)

  • HOBt or HOAt

  • Scavengers (e.g., thioanisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using established methods (e.g., cesium salt method for Merrifield resin).

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[8]

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Add a solution of 10% DIEA in DMF and agitate for 5 minutes.[9]

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling (including Boc-D-Methionine):

    • In a separate vial, dissolve the Boc-amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines; a negative result indicates complete coupling). For Boc-D-methionine, which is a secondary amine after the first coupling, the Kaiser test will be negative.

  • Repeat Cycles: Repeat steps 3-5 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, wash the resin thoroughly with DMF and DCM and dry under vacuum.

    • Prepare a cleavage cocktail. For methionine-containing peptides, a scavenger-rich cocktail is crucial to prevent oxidation and other side reactions. A recommended cocktail is "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[10]

    • Add the cleavage cocktail to the resin and stir at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide pellet under vacuum.

Peptide Purification Protocol

Instrumentation:

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Method Development: Optimize the separation method on an analytical scale first to determine the appropriate gradient of the mobile phases (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile).

  • Preparative Purification: Scale up the optimized method to the preparative column. Inject the dissolved crude peptide and collect fractions corresponding to the main peak.

  • Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to assess purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Peptide Characterization Protocol

Instrumentation:

  • Analytical RP-HPLC

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purity Analysis:

    • Dissolve a small amount of the purified peptide in the mobile phase.

    • Inject the sample into the analytical RP-HPLC system equipped with a C18 column.

    • Run a gradient elution and monitor the absorbance at 214/280 nm.

    • The purity is determined by the peak area of the main peptide peak relative to the total peak area.

  • Identity Confirmation:

    • Introduce the purified peptide into the mass spectrometer.

    • Determine the molecular weight of the peptide.

    • Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the identity of the synthesized peptide.

    • For further confirmation, tandem mass spectrometry (MS/MS) can be performed to sequence the peptide and confirm the position of the D-methionine residue.

Visualization of Biological Context and Experimental Workflow

Signaling Pathway Example: TLR2-Mediated Signaling

Some therapeutic peptides exert their effects by modulating immune signaling pathways. For instance, a D-peptide has been shown to induce the differentiation of acute myeloid leukemia cells by activating the Toll-like receptor 2 (TLR2) signaling pathway. TLR2 is a pattern recognition receptor that plays a crucial role in the innate immune system.[5]

TLR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D-peptide D-peptide TLR2 TLR2 D-peptide->TLR2 Binds TLR1_6 TLR1/6 MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPKs MAPKs (JNK, p38) TRAF6->MAPKs NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines MAPKs->Cytokines Induces NFkB->Cytokines Induces

Caption: TLR2 Signaling Pathway Activation by a D-peptide.

Experimental Workflow for Peptide Synthesis and Analysis

The following diagram illustrates the overall workflow from peptide synthesis to final characterization.

Experimental_Workflow start Resin Preparation (Swelling) spps Boc-SPPS Cycles (Deprotection, Coupling, Washing) start->spps cleavage Cleavage from Resin & Side-chain Deprotection spps->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Crude Peptide Purification (Preparative RP-HPLC) precipitation->purification analysis Purity & Identity Analysis (Analytical RP-HPLC & Mass Spectrometry) purification->analysis final_product Lyophilized Pure Peptide analysis->final_product

Caption: Workflow for Boc-D-Methionine Peptide Synthesis.

Troubleshooting Common Issues

Incorporating sterically hindered or modified amino acids like Boc-D-methionine can sometimes present challenges during SPPS.

IssuePotential CauseSuggested Solution
Incomplete Coupling Steric hindrance from the D-configuration and the Boc group.Use a more potent coupling reagent (e.g., HATU, PyAOP).[10] Increase the coupling time or perform a double coupling.[10]
Methionine Oxidation Exposure to oxidative conditions during cleavage or handling.Use a scavenger-rich cleavage cocktail (e.g., with thioanisole, EDT).[10] Handle the peptide under an inert atmosphere where possible.
Poor Resolution during HPLC The D- and L-isomers may have very similar retention times.Optimize the HPLC gradient to be shallower around the elution time of the peptide. Use a high-resolution column.

Conclusion

The incorporation of Boc-D-methionine into therapeutic peptides is a valuable strategy for enhancing their stability and, potentially, their efficacy. The protocols and information provided in this application note offer a comprehensive guide for researchers to successfully synthesize, purify, and characterize these modified peptides. Careful execution of the experimental procedures and thorough analytical characterization are essential for obtaining high-quality peptides for further biological evaluation. The use of D-amino acids continues to be a promising avenue in the development of next-generation peptide therapeutics with improved pharmacokinetic profiles.

References

Application Notes and Protocols for the Use of Boc-Met-OH in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine (Met), a sulfur-containing amino acid, is a crucial component of many bioactive peptides, contributing to their structure, function, and receptor interactions. Its unique thioether side chain, however, presents distinct challenges during chemical synthesis, primarily its susceptibility to oxidation and S-alkylation.[1][2] The use of N-α-tert-butyloxycarbonyl-L-methionine (Boc-Met-OH) within a Boc/Bzl solid-phase peptide synthesis (SPPS) strategy provides a robust framework for incorporating this critical residue.[3][4]

This document provides detailed application notes and experimental protocols for the effective utilization of Boc-Met-OH in the synthesis of bioactive peptides. It addresses the common side reactions associated with methionine and outlines optimized procedures, including the use of specific scavengers and cleavage cocktails, to ensure high yield and purity of the final product. The synthesis of the potent chemoattractant peptide N-Formyl-Met-Leu-Phe (fMLP) is presented as a practical case study.

Physicochemical Properties of Boc-Met-OH

Boc-Met-OH is a standard building block for introducing methionine residues in peptide synthesis using the Boc strategy. Its properties are summarized below.

PropertyValue
Chemical Formula C₁₀H₁₉NO₄S
Molecular Weight 249.33 g/mol
Appearance White to off-white powder
CAS Number 2488-15-5
Melting Point 47-50 °C
Optical Activity [α]20/D −22°, c = 1 in methanol
Protection Group tert-butyloxycarbonyl (Boc)

Application Notes

Challenges in Synthesizing Methionine-Containing Peptides

The primary challenge in the synthesis of methionine-containing peptides is the reactivity of the thioether side chain, especially under the acidic conditions used in Boc-SPPS.

  • Oxidation: The methionine side chain is readily oxidized to form methionine sulfoxide (Met(O)), resulting in a +16 Da mass shift, or further to methionine sulfone (+32 Da).[1][5] This oxidation can occur during the repetitive acid treatments for Boc group removal but is most pronounced during the final, harsh cleavage from the resin.[2] This modification can alter the peptide's conformation and biological activity.[5]

  • S-Alkylation: During Boc deprotection, tert-butyl cations are generated. These reactive carbocations can alkylate the nucleophilic sulfur atom of the methionine side chain, leading to S-tert-butylation.[2][4] This side reaction is a greater concern in Boc/Bzl SPPS compared to Fmoc/tBu strategies because of the repeated acid exposure in every cycle.[2]

Strategies for Prevention of Side Reactions

To ensure the integrity of the methionine residue, specific precautions are mandatory during synthesis and cleavage.

  • Use of Scavengers: Scavengers are added to the reaction mixtures to trap reactive species. During the iterative Boc deprotection with trifluoroacetic acid (TFA), scavengers like 0.5% dithioethane (DTE) can be added to the TFA/DCM solution to quench tert-butyl cations.[4][6]

  • Specialized Cleavage Cocktails: The final cleavage from the resin is the most critical step. Using strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) requires a carefully formulated cocktail of scavengers.[4]

    • For HF cleavage, a common scavenger mix for methionine-containing peptides is a combination of anisole and dimethyl sulfide (DMS).[7]

    • For TFA-based cleavage, cocktails are designed to both scavenge carbocations and prevent oxidation. "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a widely used option.[8] For peptides particularly prone to oxidation, cocktails containing reducing agents like ammonium iodide (NH₄I) or a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) have proven highly effective at eliminating the formation of Met(O).[5][9][10]

Case Study: N-Formyl-Met-Leu-Phe (fMLP)

N-Formyl-Met-Leu-Phe (fMLP) is a potent bacterial- and mitochondrial-derived chemoattractant peptide that plays a significant role in the innate immune response.[11][12] It activates phagocytic leukocytes by binding to N-formyl peptide receptors (FPRs), primarily FPR1.[13][14] The N-terminal formyl-methionine residue is essential for its high-affinity binding and potent biological activity. The original chemical syntheses of fMLP were performed using Boc-based strategies.[15] The peptide Boc-Met-Leu-Phe-OH (Boc-MLF), a synthetic precursor, acts as an effective fMLP antagonist.[16][17]

Bioactivity and Signaling Pathway

fMLP binding to FPR1, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of superoxide anions (the "respiratory burst").[11][12]

fMLP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR1 FPR1 Receptor G_protein Gαβγ FPR1->G_protein activates G_alpha G_protein->G_alpha dissociates G_betagamma Gβγ G_protein->G_betagamma dissociates PLCb PLCβ Ca_release Ca²⁺ Release (from ER) PLCb->Ca_release PKC PKC Activation PLCb->PKC PI3Kg PI3Kγ Akt Akt Activation PI3Kg->Akt fMLP fMLP fMLP->FPR1 binds G_betagamma->PLCb activates G_betagamma->PI3Kg activates Response Chemotaxis & Superoxide Production Ca_release->Response PKC->Response Akt->Response

Caption: Simplified signaling pathway of fMLP via the FPR1 receptor.[11]

Quantitative Data Summary

The following tables provide illustrative data for the synthesis and activity of methionine-containing peptides. Actual results may vary based on sequence, scale, and specific conditions.

Table 1: Illustrative Yield and Purity Data for Boc-SPPS

Peptide SequenceResin Loading (mmol/g)Crude Yield (%)Purity by HPLC (%)Reference
H-Ala-Met-Gly-Val-OH0.6~70%>90%[18]
f-Met-Leu-Phe-OH0.55~23% (after HPLC)>98%[15]

Table 2: Bioactivity of fMLP Antagonist

CompoundTargetBioactivityAssay
Boc-Met-Leu-Phe-OH (Boc-MLF)FPRIC₅₀ = 0.63 µMInhibition of fMLP-induced superoxide production

Experimental Protocols

Protocol 1: General Boc-SPPS of a Methionine-Containing Peptide

This protocol describes the manual synthesis of a generic peptide containing methionine on a Merrifield resin to yield a C-terminal carboxylic acid.

1. Resin Preparation and First Amino Acid Coupling:

  • Swell Merrifield resin (1 g, ~0.5-1.0 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.[6]

  • Wash the resin with DCM (3 x 10 mL).

  • Prepare the cesium salt of the C-terminal Boc-amino acid. Couple it to the resin following the Gisin method to minimize racemization.[6]

  • After coupling, wash the resin with DMF, DCM, and methanol and dry under vacuum. Use a capping step (e.g., with acetic anhydride) to block any unreacted chloromethyl sites.

2. SPPS Cycle (Deprotection, Neutralization, Coupling):

  • Deprotection:

    • Swell the peptide-resin in DCM (10 mL).

    • Perform a pre-wash with 50% TFA in DCM containing 0.5% DTE for 5 minutes.[6]

    • Add fresh 50% TFA/DCM with 0.5% DTE and agitate for 20-25 minutes.[6]

    • Wash the resin with DCM (2x), isopropanol (IPA) (2x), and N,N-Dimethylformamide (DMF) (3x).[19]

  • Neutralization:

    • Add 10% N,N-diisopropylethylamine (DIEA) in DMF to the resin and agitate for 5 minutes. Repeat once.[19]

    • Wash the resin thoroughly with DMF (3x) to remove excess base.

  • Coupling (for Boc-Met-OH or other residues):

    • In a separate vial, pre-activate Boc-Met-OH (4 equivalents relative to resin loading) with a coupling reagent like HATU (3.9 equivalents) in DMF.[19]

    • Add DIEA (6 equivalents) to the solution and allow it to activate for 1-2 minutes.[19]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor coupling completion with a qualitative test (e.g., Kaiser or Bromophenol Blue test). If incomplete, a second coupling may be necessary.[19][20]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the SPPS cycle for each subsequent amino acid in the sequence.

Boc_SPPS_Workflow Start Start with Peptide-Resin (N-terminally Boc-protected) Deprotection 1. Deprotection 50% TFA/DCM + Scavenger (DTE) (20-25 min) Start->Deprotection Wash_1 Wash (DCM, IPA, DMF) Deprotection->Wash_1 Neutralization 2. Neutralization 10% DIEA in DMF (2 x 5 min) Wash_1->Neutralization Wash_2 Wash (DMF) Neutralization->Wash_2 Coupling 3. Coupling Boc-AA-OH, HATU, DIEA in DMF (1-2 hours) Wash_2->Coupling Wash_3 Wash (DMF, DCM) Coupling->Wash_3 Cycle_Check All Amino Acids Coupled? Wash_3->Cycle_Check Cycle_Check->Deprotection No Final_Cleavage Final Cleavage (e.g., HF/Anisole/DMS) Cycle_Check->Final_Cleavage Yes

Caption: General workflow for a single cycle in Boc-SPPS.

3. Final Cleavage and Deprotection:

  • WARNING: Cleavage with anhydrous HF is highly hazardous and requires a specialized apparatus and safety precautions.

  • Dry the final peptide-resin thoroughly under vacuum.

  • Place the peptide-resin (~0.5 g) and a magnetic stir bar into the HF reaction vessel.

  • Add the scavenger mixture. For a peptide containing Met, a typical mixture is anisole (0.5 mL) and dimethyl sulfide (DMS) (0.5 mL).[7]

  • Cool the vessel to -5 to 0 °C.

  • Carefully distill anhydrous HF (~10 mL) into the vessel.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding the residue to a 10-fold volume of cold diethyl ether.

  • Collect the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.

4. Purification and Characterization:

  • Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase HPLC (RP-HPLC).

  • Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.[5]

Protocol 2: Boc-SPPS and Formylation of fMLP

This protocol outlines the synthesis of f-Met-Leu-Phe-OH.

  • SPPS: Synthesize the peptide H-Met-Leu-Phe-Resin following the general Boc-SPPS protocol (Protocol 1). Start with Boc-Phe-OH coupled to a Merrifield or PAM resin.

  • Cleavage: Cleave the peptide from the resin using the HF/anisole/DMS method as described above to obtain the unprotected tripeptide, H-Met-Leu-Phe-OH.

  • N-terminal Formylation:

    • The formylation step is performed in solution after cleavage.[15]

    • Dissolve the purified, lyophilized peptide (H-Met-Leu-Phe-OH) in formic acid.

    • Cool the solution to 0 °C and add acetic anhydride dropwise.

    • Stir the reaction for several hours, monitoring completion by HPLC.

    • Remove the solvent under vacuum.

  • Final Purification: Purify the final product, f-Met-Leu-Phe-OH, by RP-HPLC and verify its identity by mass spectrometry.

References

Application Notes and Protocols for Manual Solid-Phase Synthesis of Methionine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, presents unique challenges in solid-phase peptide synthesis (SPPS). Its thioether side chain is highly susceptible to oxidation, primarily to methionine sulfoxide and to a lesser extent, methionine sulfone.[1][2][3] This oxidation can occur during synthesis, and more significantly, during the final cleavage and deprotection steps, which are typically performed under strong acidic conditions.[3][4][5] The formation of these byproducts complicates peptide purification and can alter the biological activity and structural integrity of the final peptide.[3]

Another significant side reaction is the S-alkylation (tert-butylation) of the methionine thioether by carbocations generated from the removal of tert-butyl-based protecting groups.[5][6] These challenges necessitate the use of optimized protocols and specialized reagents to ensure the synthesis of high-purity methionine-containing peptides.

These application notes provide detailed protocols and strategies to mitigate side reactions and improve the overall efficiency of manual solid-phase synthesis of peptides containing methionine.

Core Challenges in Synthesizing Methionine-Containing Peptides

The primary hurdles in the synthesis of methionine-containing peptides are:

  • Oxidation: The thioether group of methionine is readily oxidized to methionine sulfoxide (+16 Da mass shift) or methionine sulfone (+32 Da mass shift).[3] This is a major concern during the acidic conditions of cleavage.[3][4][5]

  • S-alkylation: During cleavage, carbocations generated from protecting groups can alkylate the methionine side chain, leading to impurities.[5]

  • Aggregation-Prone Sequences: Peptides with a high content of hydrophobic residues, including methionine, can be prone to aggregation during synthesis, leading to poor yields and difficult purification.[7][8]

Strategies for Successful Synthesis

To address these challenges, several strategies can be employed:

  • Use of Specialized Cleavage Cocktails: Formulations containing scavengers are crucial to prevent both oxidation and S-alkylation.

  • Strategic Use of Methionine Sulfoxide (Met(O)): For aggregation-prone or hydrophobic peptides, intentionally incorporating Fmoc-Met(O)-OH during synthesis can improve solubility and ease of purification. The sulfoxide can then be reduced back to methionine post-purification.[7][8]

  • Optimized Synthesis Conditions: Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation during the coupling and deprotection cycles.[9]

Experimental Protocols

Protocol 1: Standard Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general steps for manual SPPS.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.[10]
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate the mixture for 20-30 minutes.[11]
  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.
  • Add the activated amino acid solution to the resin.
  • Agitate the mixture for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.
  • Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Repetitive Cycles:

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
  • Add the appropriate cleavage cocktail (see Table 1). For methionine-containing peptides, Reagent H is highly recommended to prevent oxidation.[12][13]
  • Stir the mixture at room temperature for 2-4 hours.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Synthesis using Fmoc-Met(O)-OH for Aggregation-Prone Peptides

This protocol is a modification of Protocol 1, specifically for peptides that are difficult to synthesize or purify due to aggregation.

  • Follow Protocol 1 for the synthesis, but substitute Fmoc-Met-OH with Fmoc-Met(O)-OH at the desired methionine position(s).[7][8][14]

  • After cleavage and purification of the Met(O)-containing peptide, the sulfoxide can be reduced back to methionine.

Protocol 3: Post-Purification Reduction of Methionine Sulfoxide

If methionine sulfoxide has formed or was intentionally used, it can be reduced back to methionine.

  • Dissolve the purified peptide containing Met(O) in a suitable solvent.

  • Treat the peptide with a reducing agent such as dithiothreitol (DTT) or N-mercaptoacetamide.[15]

  • Alternatively, a cocktail of dimethylsulfide and ammonium iodide can be used for the reduction.[15]

Data Presentation: Cleavage Cocktails

The choice of cleavage cocktail is critical for preventing side reactions with methionine-containing peptides. The compositions of commonly used cocktails are summarized below.

Reagent NameCompositionApplication Notes
Reagent H Trifluoroacetic acid (TFA) (81%), Phenol (5%), Thioanisole (5%), 1,2-ethanedithiol (EDT) (2.5%), Water (3%), Dimethylsulfide (DMS) (2%), Ammonium iodide (NH4I) (1.5% w/w)[12][13]Specifically designed to minimize methionine side-chain oxidation.[12][13][15] Crude peptides cleaved with this reagent showed no detectable methionine sulfoxide.[12][15]
Reagent K Trifluoroacetic acid (TFA) (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-ethanedithiol (EDT) (2.5%)[16]A general-purpose cleavage reagent suitable for peptides with various sensitive residues like Cys, Met, Trp, and Tyr.[15][16][17] However, it can result in 15% to 55% methionine oxidation.[12][15]
Reagent B Trifluoroacetic acid (TFA) (95%), Water (2.5%), Triisopropylsilane (TIS) (2.5%)Useful for peptides with trityl-based protecting groups. It will not prevent the oxidation of methionine residues during cleavage.[17]

Visualizations

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_cleavage Cleavage & Deprotection Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash_DMF Wash (DMF) Deprotection->Wash_DMF Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIEA) Wash_DMF_After Wash (DMF) Coupling->Wash_DMF_After Repeat for each amino acid Wash_DMF->Coupling Wash_DMF_After->Deprotection Final_Deprotection Final Fmoc Deprotection Wash_DMF_After->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (e.g., Reagent H) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: Workflow for Manual Solid-Phase Peptide Synthesis of Methionine-Containing Peptides.

Methionine_Side_Reactions cluster_oxidation Oxidation Met Methionine Residue (-S-CH3) Met_O Methionine Sulfoxide (-SO-CH3) (+16 Da) Met->Met_O Oxidizing species (during cleavage) S_Alkylation Sulfonium Salt (-S+(tBu)-CH3) Met->S_Alkylation t-butyl cations (from protecting groups) Met_O2 Methionine Sulfone (-SO2-CH3) (+32 Da) Met_O->Met_O2 Stronger oxidation

Caption: Common Side Reactions of Methionine During Solid-Phase Peptide Synthesis.

References

Application Notes and Protocols for High-Efficiency Coupling of Boc-Met-OH using HBTU/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient coupling of N-α-tert-Butyloxycarbonyl-L-methionine (Boc-Met-OH) in solid-phase peptide synthesis (SPPS) utilizing the highly effective HBTU/HOBt activation method. Adherence to these protocols is intended to promote high coupling yields and minimize common side reactions, such as racemization and oxidation of the methionine side chain.

Introduction

The successful incorporation of amino acids is a critical step in solid-phase peptide synthesis. For methionine, a sulfur-containing amino acid, potential side reactions like oxidation of the thioether group require careful consideration of the coupling conditions. The use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a widely adopted strategy for promoting efficient amide bond formation while minimizing undesirable side reactions.[1][2]

HBTU acts as a potent activating agent for the carboxyl group of Boc-Met-OH, while HOBt serves a dual role: it forms a more stable active ester intermediate and acts as a racemization suppressant.[2][3] The synergistic action of HBTU and HOBt leads to rapid and efficient coupling, which is particularly beneficial for sterically demanding couplings or for the synthesis of long peptide sequences.[2]

Quantitative Data on Reaction Conditions

While exact coupling efficiencies can be sequence- and substrate-dependent, the following table summarizes the generally recommended conditions for achieving high coupling yields for Boc-amino acids, including Boc-Met-OH, using HBTU/HOBt in solid-phase peptide synthesis.[1][4]

ParameterRecommended ValueNotes
Boc-Met-OH (equivalents) 2.0 - 4.0Relative to the resin substitution. Using a higher excess can help drive the reaction to completion, especially for difficult couplings.
HBTU (equivalents) 1.9 - 3.9A slight excess relative to the amino acid is often used. Using HBTU in excess of the amine can lead to guanidinylation of the N-terminus.[5][6]
HOBt (equivalents) 2.0 - 4.0Typically used in equimolar amounts to the amino acid.
Base (e.g., DIPEA) (equivalents) 4.0 - 8.0N,N-Diisopropylethylamine (DIPEA) is a common non-nucleophilic base used to maintain the necessary basicity for the reaction.
Solvent DMF or NMPN,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the most common solvents for SPPS.
Reaction Time 10 - 60 minutesReaction completion should be monitored using a qualitative test such as the Kaiser test or the bromophenol blue test.[1][7]
Temperature Room Temperature

Experimental Protocols

This section provides a detailed, step-by-step protocol for the coupling of Boc-Met-OH to a resin-bound free amine using HBTU/HOBt activation.

Materials and Reagents
  • Resin with a free N-terminal amine (e.g., pre-swollen Merrifield or PAM resin)

  • Boc-Met-OH

  • HBTU

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (for Fmoc-based synthesis, if applicable for subsequent steps)

  • Kaiser test kit or Bromophenol blue for reaction monitoring

Pre-Coupling: Resin Preparation and Deprotection

This protocol assumes the use of a Boc-SPPS strategy.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate the mixture for 2-5 minutes (pre-wash).

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual TFA and prepare for the coupling step.

  • Neutralization:

    • Add a 10% solution of DIPEA in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the neutralization solution.

    • Wash the resin with DMF (3x).

Boc-Met-OH Coupling Procedure
  • Activation Mixture Preparation:

    • In a separate vessel, dissolve Boc-Met-OH (2-4 eq.) and HOBt (2-4 eq.) in DMF.

    • In a separate vial, dissolve HBTU (1.9-3.9 eq.) in DMF.

    • Add the HBTU solution to the Boc-Met-OH/HOBt solution.

    • Add DIPEA (4-8 eq.) to the mixture.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.[8]

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the neutralized resin.

    • Agitate the reaction mixture for 10-60 minutes at room temperature.

  • Monitoring:

    • Take a small sample of the resin beads and perform a Kaiser test or bromophenol blue test to monitor the completion of the coupling.

    • A negative test (beads remain colorless or yellow for Kaiser test; blue for bromophenol blue) indicates the absence of free primary amines and thus a complete reaction.

  • Post-Coupling Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and by-products.

Visualization of Mechanisms and Workflows

HBTU/HOBt Activation and Coupling Mechanism

The following diagram illustrates the chemical pathway for the activation of Boc-Met-OH by HBTU and HOBt, followed by the nucleophilic attack of the resin-bound amine to form the peptide bond.

G cluster_activation Activation Phase cluster_coupling Coupling Phase BocMetOH Boc-Met-OH ActiveEster HOBt Active Ester BocMetOH->ActiveEster + HBTU + HOBt - TMU HBTU HBTU HBTU->ActiveEster PeptideBond Resin-NH-CO-Met-Boc ActiveEster->PeptideBond + Resin-NH2 HOBt_regen HOBt (Regenerated) ActiveEster->HOBt_regen TMU Tetramethylurea (By-product) ResinAmine Resin-NH2 ResinAmine->PeptideBond

Caption: HBTU/HOBt activation and coupling mechanism.

Experimental Workflow for Boc-Met-OH Coupling

This diagram outlines the sequential steps of the experimental protocol for the coupling of Boc-Met-OH in solid-phase peptide synthesis.

G start Start: Resin with free amine prep_activation Prepare Activation Mixture: Boc-Met-OH, HBTU, HOBt, DIPEA in DMF start->prep_activation preactivate Pre-activate for 1-5 min prep_activation->preactivate add_to_resin Add Activation Mixture to Resin preactivate->add_to_resin couple Agitate for 10-60 min add_to_resin->couple monitor Monitor with Kaiser Test couple->monitor monitor->couple Incomplete wash Wash Resin (DMF, DCM, DMF) monitor->wash Complete end End: Resin with coupled Boc-Met-OH wash->end incomplete Incomplete complete Complete

References

Application Notes and Protocols for Boc-Protected Methionine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-tert-butyloxycarbonyl-L-methionine (Boc-L-methionine) and its derivatives are indispensable tools in the field of drug discovery, primarily serving as fundamental building blocks in the chemical synthesis of peptides and other complex organic molecules.[1][][] The Boc protecting group provides temporary protection for the α-amino group of methionine, allowing for controlled, stepwise elongation of peptide chains in Solid-Phase Peptide Synthesis (SPPS).[4][5] Methionine itself is a crucial sulfur-containing essential amino acid, playing significant roles in metabolism, protein synthesis, and as a precursor to other important biomolecules.[6][7][8] The strategic incorporation of Boc-protected methionine and its unnatural analogs into peptide-based drug candidates can significantly enhance their therapeutic properties, including metabolic stability and resistance to enzymatic degradation.[4][9] This document provides detailed application notes, experimental protocols, and quantitative data relevant to the use of Boc-protected methionine in drug discovery research.

Application Notes

Core Component in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical and robust method for SPPS.[5][10] In this scheme, Boc-methionine is used to introduce methionine residues into a growing peptide chain. The Boc group is acid-labile and is typically removed at each cycle using a moderately strong acid like trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups are removed at the final step with a strong acid like hydrogen fluoride (HF).[5][11]

The use of Boc-methionine in SPPS is critical for the synthesis of a wide range of therapeutic peptides, including those with applications in oncology and metabolic disorders.[1] However, the methionine side chain is susceptible to oxidation to methionine sulfoxide and S-alkylation by carbocations generated during Boc deprotection.[10][12] Therefore, the addition of "scavengers" to the deprotection and cleavage cocktails is essential to preserve the integrity of the methionine residue.[][10][11]

Enhancing Drug Properties with Methionine Analogs

Drug discovery programs often utilize unnatural amino acid analogs to improve the pharmacokinetic properties of peptide drug candidates. Boc-protected methionine analogs are key reagents in this endeavor:

  • Boc-D-Methionine: The incorporation of D-amino acids, such as D-methionine, into a peptide sequence renders it resistant to degradation by proteases, which are stereospecific for L-amino acids. This significantly increases the in vivo half-life of the peptide therapeutic.[4][9][13]

  • Boc-N-methyl-Methionine: N-methylation of the peptide backbone can improve metabolic stability and increase cell membrane permeability.[9] However, coupling N-methylated amino acids like Boc-N-Me-D-Met-OH is challenging due to steric hindrance and requires optimized coupling conditions with highly efficient reagents like HATU or PyAOP.[9]

Versatile Building Block in Medicinal Chemistry

Beyond peptide synthesis, Boc-methionine serves as a versatile chiral building block for the synthesis of various small molecule drug candidates and complex organic derivatives.[1][] Its protected amino group and reactive carboxylic acid and side-chain functionalities allow for its use in creating diverse molecular scaffolds to explore new chemical entities with potential biological activity.[1]

Quantitative Data

Table 1: Physicochemical Properties of Boc-L-Methionine
PropertyValueReference
Synonyms Boc-L-Met-OH, N-(tert-Butoxycarbonyl)-L-methionine[1][15]
CAS Number 2488-15-5[1][15]
Molecular Formula C₁₀H₁₉NO₄S[1][15]
Molecular Weight 249.33 g/mol [1][15]
Appearance White to off-white powder[1][16]
Purity ≥ 98% (HPLC/TLC)[1][16]
Optical Rotation [α]D20 -23 ± 2º (c=1 in MeOH)[1]
Storage Conditions 0-8 °C[1]
Table 2: Performance of Common Coupling Reagents for Sterically Hindered Amino Acids

Data provides a benchmark for challenging couplings, such as with N-methylated methionine.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Use with a non-nucleophilic base like DIPEA.[17]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[17]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.[17]
DCC CarbodiimideVariableSlowModerateOften inefficient for sterically hindered amino acids.[9][18]
Table 3: Common Boc Deprotection Reagents and Conditions
ReagentConcentrationReaction TimeScavengers for Met-PeptidesReference
Trifluoroacetic Acid (TFA) 50% in Dichloromethane (DCM)20-30 minutes0.5% Dithioethane (DTE) or Dimethylsulfide (DMS)[10][11][19]
Hydrogen Chloride (HCl) 4M in 1,4-Dioxane30 minutesThioanisole, Thiophenol[][19]

Experimental Protocols

Protocol 1: Boc Deprotection during SPPS (TFA Method)

This protocol describes the removal of the N-terminal Boc group from a peptide-resin during Boc-SPPS.

Materials:

  • Boc-protected peptide-resin

  • Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Scavenger (if Met, Cys, or Trp are present): 0.5% (v/v) Dithioethane (DTE) or Dimethylsulfide (DMS)[10][11]

  • DCM for washing

  • Isopropyl Alcohol (IPA) for washing

  • Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Swell the peptide-resin in DCM in a suitable reaction vessel.

  • Drain the DCM and add the deprotection solution (with scavenger, if needed), using approximately 10 mL per gram of resin.[11]

  • Shake or agitate the mixture for 5 minutes for a prewash.[11]

  • Drain the solution and add a fresh portion of the deprotection solution.

  • Continue shaking for an additional 20-25 minutes at room temperature.[11]

  • Drain the deprotection solution and wash the peptide-resin thoroughly with DCM (3 times).

  • Wash the peptide-resin with IPA (2 times) to shrink the resin and help remove residual acid.[11]

  • Wash again with DCM (3 times).

  • To neutralize the resulting trifluoroacetate salt, treat the resin with the neutralization solution for 2 x 10 minutes.[11]

  • Wash the resin thoroughly with DCM (5 times) to remove excess base. The resin is now ready for the next coupling step.

Protocol 2: Coupling of Boc-Methionine

This protocol outlines a standard procedure for coupling the next Boc-protected amino acid.

Materials:

  • Deprotected peptide-resin (with a free N-terminal amine)

  • Boc-L-Met-OH (3 equivalents relative to resin loading)

  • Coupling Reagent (e.g., HBTU, 3 equivalents)

  • Activation Base (DIPEA, 6 equivalents)

  • N,N-Dimethylformamide (DMF) or DCM as solvent

Procedure:

  • Swell the deprotected peptide-resin in the chosen solvent (DMF or DCM).

  • In a separate vessel, dissolve Boc-L-Met-OH and the coupling reagent (HBTU) in the solvent.

  • Add the activation base (DIPEA) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Drain the solvent from the resin and add the activated Boc-L-Met-OH solution.

  • Shake the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction for completeness using a qualitative method like the Kaiser test.[20][21] If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Once the coupling is complete (Kaiser test is negative/yellow), drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.[9]

Protocol 3: Final Cleavage of Methionine-Containing Peptides from Resin (HF Method)

This protocol is for the final step, where the peptide is cleaved from the resin support and all side-chain protecting groups are removed.

Caution: Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated HF apparatus by trained personnel.

Materials:

  • Dried peptide-resin

  • Scavengers: p-cresol, thioanisole, or dimethylsulfide (DMS) to protect methionine and other sensitive residues.[10][12]

  • Anhydrous liquid Hydrogen Fluoride (HF)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel suitable for HF cleavage.

  • Add the appropriate scavengers. A common mixture is HF/p-cresol (9:1, v/v).[22]

  • Cool the reaction vessel to -5 to 0 °C in an ice bath.

  • Carefully distill the liquid HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1 hour.

  • After the reaction is complete, remove the HF by evaporation under a vacuum.

  • Suspend the residue (cleaved peptide and resin) in cold diethyl ether to precipitate the crude peptide.[23]

  • Wash the precipitate thoroughly with cold ether to remove scavengers and organic byproducts.

  • Collect the precipitated peptide by filtration and dry it under a vacuum.

  • The crude peptide is now ready for purification, typically by Reverse-Phase HPLC.[23][]

Visualizations

Boc_SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle Elongation Cycle (Repeated) cluster_Final Final Steps Swell 1. Swell Resin (e.g., in DCM) Load 2. Load First Boc-AA-OH Swell->Load Deprotect 3. Boc Deprotection (50% TFA/DCM) Load->Deprotect Wash1 4. Wash (DCM, IPA) Deprotect->Wash1 Neutralize 5. Neutralize (DIPEA/DCM) Wash1->Neutralize Wash2 6. Wash (DCM) Neutralize->Wash2 Couple 7. Couple Next Boc-AA-OH Wash2->Couple Wash3 8. Wash (DMF, DCM) Couple->Wash3 Monitor Monitor Coupling (Kaiser Test) Couple->Monitor Wash3->Deprotect Next Cycle Cleave 9. Cleave & Deprotect (e.g., HF/Scavengers) Wash3->Cleave Final Cycle Monitor->Couple Recouple if needed Purify 10. Purify Peptide (RP-HPLC) Cleave->Purify Analyze 11. Analyze (MS, HPLC) Purify->Analyze

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy.

Boc_Deprotection_Mechanism cluster_main Boc Deprotection with TFA cluster_side Side Reactions & Prevention Boc_Peptide Boc-NH-Peptide Protonation Protonation of Boc Carbonyl Boc_Peptide->Protonation + H+ (from TFA) Cleavage Cleavage & Loss of CO2 Protonation->Cleavage Free_Amine H3N+-Peptide (TFA Salt) Cleavage->Free_Amine tButyl_Cation tert-Butyl Cation (Reactive) Cleavage->tButyl_Cation Generates Alkylation S-Alkylation (Side Product) tButyl_Cation->Alkylation Attacks Trapped_Cation Trapped Cation (Inert) tButyl_Cation->Trapped_Cation Trapped by Methionine Methionine Residue Methionine->Alkylation Scavenger Scavenger (e.g., DMS, DTE) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and the role of scavengers in preventing methionine side reactions.

Orthogonal_Protection_Logic Title Logic of Protecting Groups in Peptide Synthesis AminoAcid Amino Acid α-Amino Group (N-terminus) Carboxyl Group (C-terminus) Side Chain (R-group) ProtectingGroups Protecting Groups Temporary Nα Protection (e.g., Boc) 'Permanent' Side Chain Protection (e.g., Bzl) Resin Linker (C-terminus) ProtectingGroups:f1->AminoAcid:f1 Protects ProtectingGroups:f2->AminoAcid:f3 Protects ProtectingGroups:f3->AminoAcid:f2 Anchors Conditions Reaction Conditions Moderate Acid (e.g., TFA) Strong Acid (e.g., HF) Coupling Conditions (Base) Conditions:c1->ProtectingGroups:f1 Removes Conditions:c2->ProtectingGroups:f2 Removes Conditions:c2->ProtectingGroups:f3 Cleaves Conditions:c3->ProtectingGroups:f1 Stable Conditions:c3->ProtectingGroups:f2 Stable Conditions:c1->ProtectingGroups:f2 Stable

Caption: Logical relationship of orthogonal protecting groups in Boc-SPPS.

References

Application Notes and Protocols for the Synthesis of Aggregation-Prone Peptides Utilizing Boc-SPPS with Boc-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of aggregation-prone peptides via solid-phase peptide synthesis (SPPS) presents significant challenges, often leading to low yields and purity due to the formation of secondary structures on the solid support. This document provides detailed application notes and protocols for the synthesis of such "difficult" sequences using the tert-butyloxycarbonyl (Boc) protection strategy, with a specific focus on the incorporation of Boc-Met-OH. The Boc-SPPS methodology, particularly when employing in situ neutralization protocols, inherently mitigates peptide aggregation by maintaining a protonated state of the N-terminus post-deprotection, which disrupts inter-chain hydrogen bonding. Furthermore, this document outlines strategies for preventing common side reactions associated with methionine, such as oxidation, and provides comprehensive protocols for coupling, cleavage, and purification.

Introduction: The Challenge of Peptide Aggregation

During SPPS, growing peptide chains, particularly those with hydrophobic residues, can self-associate on the resin support through the formation of hydrogen bonds, leading to the creation of stable secondary structures like β-sheets.[1][2] This aggregation can physically impede the access of reagents to the reactive sites, resulting in incomplete deprotection and coupling reactions.[3] Such "difficult sequences" are a major hurdle in peptide synthesis, often characterized by a sudden drop in reaction efficiency as the peptide elongates.[3]

The Boc/Bzl protection strategy offers a distinct advantage in synthesizing these challenging peptides.[4] The repetitive acid treatment (e.g., with trifluoroacetic acid, TFA) to remove the Nα-Boc group leaves the terminal amine protonated as a TFA salt.[5][6] This positive charge effectively disrupts the hydrogen bonding networks responsible for aggregation.[4][5] Subsequent neutralization in the immediate presence of the activated amino acid to be coupled (in situ neutralization) minimizes the time the peptide chain exists in a neutral, aggregation-prone state.[2][5]

The Role of Boc-Met-OH in Synthesizing Aggregation-Prone Peptides

While Boc-Met-OH itself is not a primary structure-disrupting agent like a pseudoproline dipeptide, its use within the Boc-SPPS framework is crucial for synthesizing methionine-containing peptides that are also prone to aggregation. The key considerations for Boc-Met-OH are:

  • Compatibility with Aggregation-Mitigating Boc-SPPS: It is a standard building block within the highly effective Boc-SPPS workflow for difficult sequences.[5]

  • Side-Chain Protection: The methionine side chain is susceptible to oxidation to methionine sulfoxide, particularly during acidic conditions.[7] In some cases, protecting it as methionine sulfoxide (Met(O)) during synthesis is a viable strategy, as it can be reduced back to methionine post-synthesis.[8]

  • Cleavage Considerations: During the final cleavage from the resin with strong acids like HF or TFMSA, scavengers are essential to prevent side reactions such as the alkylation of the methionine sulfur by carbocations generated from protecting groups.[6][7]

Experimental Protocols

General Boc-SPPS Workflow

The following is a generalized cycle for Boc-SPPS. Specific parameters may need optimization based on the peptide sequence.

start Start: Resin Swelling deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA, DMF) deprotection->wash1 coupling 3. Coupling (Boc-AA-OH, Activator, DIEA in DMF) In Situ Neutralization wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 end_cycle Repeat for next amino acid wash2->end_cycle If not last AA final_cleavage Final Cleavage & Deprotection wash2->final_cleavage If last AA end_cycle->deprotection

Caption: General workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for a Single Coupling Cycle

This protocol is optimized for a manual synthesis on a 0.1 mmol scale.

Materials:

  • Peptide-resin from the previous cycle

  • Boc-Met-OH (or other Boc-amino acid)

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Wash Solvents: DCM, Isopropanol (IPA), N,N-Dimethylformamide (DMF)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

  • Monitoring: Bromophenol Blue test or Kaiser test for coupling completion.[7]

Procedure:

  • Boc Deprotection:

    • Add the Deprotection Solution (50% TFA in DCM) to the resin and agitate for 5 minutes (pre-wash).[9]

    • Drain the solution.

    • Add a fresh portion of Deprotection Solution and agitate for 20 minutes.[7][9]

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual acid.[7]

  • In Situ Neutralization and Coupling:

    • In a separate vial, prepare the activation mixture:

      • Dissolve Boc-Met-OH (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.[7]

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[7]

    • Immediately add the activated amino acid solution to the washed, protonated peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[7]

  • Monitoring and Washing:

    • Monitor the coupling completion using the Bromophenol Blue test. If the test is positive (blue beads), the coupling is complete. If incomplete, a second coupling may be performed.[7]

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection Protocol (High-HF Method)

Warning: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus and fume hood by trained personnel.

Materials:

  • Dried peptide-resin

  • Anhydrous HF

  • Scavenger Cocktail: Anisole or a mixture like Reagent K (TFA/water/thioanisole/ethanedithiol).[2][10] The presence of thioanisole and ethanedithiol (EDT) is critical for protecting methionine.

Procedure:

  • Preparation: Place the thoroughly dried peptide-resin in a suitable reaction vessel within the HF apparatus.

  • Adding Scavengers: Add the scavenger cocktail (e.g., 1 mL of anisole per gram of resin) to the vessel and cool it to -5 to 0°C.

  • HF Cleavage: Distill the required amount of anhydrous HF into the reaction vessel.

  • Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation:

    • Wash the remaining residue with cold diethyl ether to remove the scavengers and cleaved protecting groups.[10]

    • Precipitate the peptide by adding a large volume of cold diethyl ether.[10]

  • Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and repeat the ether wash twice.[10]

    • Dry the crude peptide pellet under vacuum.

Data Presentation: Reagents and Conditions

The choice of coupling reagent is critical, especially for sterically hindered residues or during difficult couplings.

Reagent Type Typical Equivalents (vs. Resin) Activation Time Notes
HATU Uronium/Aminium Salt3.91-2 minHighly efficient for sterically hindered couplings.[7]
PyAOP Phosphonium Salt3.91-2 minAnother high-efficiency reagent, avoids guanidinylation side reactions.[1][7]
PyBOP Phosphonium Salt2.01-2 minWell-suited for SPPS, avoids insoluble byproducts.[1]
DCC/HOBt Carbodiimide5.0 / 5.55-10 minClassic reagent, but can be less efficient for difficult couplings and forms DCU byproduct.[1][4]

Table 1: Comparison of Common Coupling Reagents for Boc-SPPS.

Side Reaction Affected Residue(s) Mitigation Strategy Reference
Aggregation Hydrophobic sequencesBoc-SPPS with in situ neutralization; Use of pseudoproline dipeptides or Dmb/Hmb groups.[2][5][11]
Oxidation Methionine (Met)Use of scavengers (e.g., DTE, EDT) during cleavage; Use of Met(O) derivative during synthesis.[7][9]
Alkylation Tryptophan (Trp), Met, Cysteine (Cys)Addition of scavengers (e.g., thioanisole, EDT) to the cleavage cocktail.[6]
Aspartimide Formation Aspartic Acid (Asp)Use of HOBt in deprotection; Use of β-cyclohexyl ester of Asp in Boc synthesis.[2]
Diketopiperazine Formation Dipeptide stage (esp. with Proline)In situ neutralization protocols; Coupling the 2nd and 3rd residues as a dipeptide unit.[2]

Table 2: Common Side Reactions in Peptide Synthesis and Mitigation Strategies.

Advanced Strategies for Severe Aggregation

For sequences that remain challenging even with Boc-SPPS, the introduction of temporary, structure-disrupting modifications is highly recommended.

cluster_0 Aggregation-Prone Sequence cluster_1 Disruption Strategy cluster_2 Resulting Structure p1 Peptide Chain p2 Peptide Chain p1->p2 β-sheet H-bonding disrupt Introduce Pseudoproline Dipeptide kink Kinked Peptide Chain (No Aggregation) cleavage TFA Cleavage kink->cleavage native Native Peptide Sequence cleavage->native

Caption: Logic of using pseudoproline dipeptides to prevent aggregation.

Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that are reversibly protected as an oxazolidine or thiazolidine ring.[11][12] This modification introduces a "kink" into the peptide backbone, disrupting secondary structure formation.[11] The native residue is restored during the final TFA cleavage.[12]

Backbone Protection (Dmb/Hmb): Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen of an amino acid can also effectively prevent hydrogen bonding and aggregation.[2]

Conclusion

The synthesis of aggregation-prone peptides is a significant challenge that can be effectively addressed by employing the Boc-SPPS strategy, particularly with in situ neutralization. This approach minimizes the opportunity for inter-chain hydrogen bonding, which is the root cause of aggregation. When incorporating sensitive residues like methionine using Boc-Met-OH, careful consideration of side-chain protection and the use of appropriate scavengers during cleavage are paramount to ensure high purity and yield. For exceptionally difficult sequences, the strategic incorporation of structure-disrupting elements like pseudoproline dipeptides is a powerful complementary technique. The protocols and data presented herein provide a robust framework for successfully synthesizing challenging peptides for research and drug development.

References

Application Notes and Protocols: Boc-Met-OH in Solution-Phase Peptide Fragment Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-tert-butyloxycarbonyl-L-methionine (Boc-Met-OH) as the C-terminal residue in a peptide fragment for solution-phase condensation. This strategy is a cornerstone of convergent peptide synthesis, particularly for the large-scale production of therapeutic peptides, where solution-phase methods can be more scalable and cost-effective than solid-phase synthesis.

Methionine-containing peptides are crucial in numerous biological processes. However, the thioether side chain of methionine is susceptible to oxidation, a critical challenge that must be addressed during synthesis.[1][2] These protocols outline robust methods for the activation and coupling of Boc-peptide-Met-OH fragments while minimizing common side reactions such as oxidation and racemization.

Core Principles and Key Considerations

Solution-phase fragment condensation involves the coupling of two fully protected peptide fragments. In this context, one fragment possesses a free C-terminal carboxyl group (e.g., Boc-FragmentA-Met-OH), while the other has a free N-terminal amino group (e.g., H-FragmentB-O-R, where R is a suitable protecting group).

Key Challenges:

  • Racemization: The activation of the C-terminal methionine residue can lead to epimerization, especially when using certain coupling reagents or harsh conditions.[1] The risk is minimized by using coupling additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.

  • Methionine Oxidation: The methionine side chain's thioether group is prone to oxidation to methionine sulfoxide, particularly during work-up and purification.[1][3] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) and using scavengers can mitigate this issue.

  • Solubility: As protected peptide fragments grow in length, their solubility can decrease, complicating the reaction and purification steps. Careful selection of solvents is crucial for success.

  • Stoichiometry and Purity of Fragments: The success of fragment condensation relies heavily on the high purity of the starting fragments and the precise control of their stoichiometry to drive the reaction to completion and simplify purification.

Experimental Protocols

This section details the step-by-step procedures for the activation and coupling of a peptide fragment terminating in Boc-Met-OH.

Protocol 2.1: Activation of Boc-Peptide-Met-OH Fragment

The selection of the coupling reagent is critical for achieving high efficiency and minimizing side reactions. Carbodiimides in the presence of additives are a common and effective choice for solution-phase synthesis.

Materials:

  • Boc-Peptide-Met-OH (Fragment 1)

  • Coupling Reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl))

  • Coupling Additive (e.g., 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure))

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or a mixture)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the Boc-Peptide-Met-OH fragment (1.0 equivalent) and the coupling additive (1.1 equivalents) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vessel, dissolve the coupling reagent (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the coupling reagent solution dropwise to the chilled solution of the peptide fragment and additive while stirring.

  • Allow the activation reaction to proceed at 0 °C for 30-60 minutes. If DCC is used, a white precipitate of dicyclohexylurea (DCU) will begin to form. This activated ester solution is typically used immediately in the subsequent coupling step.

Protocol 2.2: Fragment Condensation

Materials:

  • Activated Boc-Peptide-Met-OH solution (from Protocol 2.1)

  • N-terminally deprotected peptide fragment (H-Peptide-OR, Fragment 2)

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM))

  • Anhydrous Solvent

Procedure:

  • Dissolve the N-terminally deprotected peptide fragment (Fragment 2, 1.0-1.2 equivalents) in an appropriate anhydrous solvent.

  • If Fragment 2 is a salt (e.g., TFA salt), add a base (1.0 equivalent) to neutralize it.

  • Slowly add the pre-activated Boc-Peptide-Met-OH solution (from Protocol 2.1) to the solution of Fragment 2 at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress using a suitable technique (e.g., TLC, HPLC, or LC-MS) until the starting material (Fragment 1 or 2) is consumed.

Protocol 2.3: Work-up and Purification
  • Filtration: If DCC was used, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.

  • Solvent Removal: Reduce the volume of the filtrate under reduced pressure.

  • Aqueous Wash: Dilute the residue with a water-immiscible organic solvent (e.g., Ethyl Acetate). Wash the organic phase sequentially with a mild acid (e.g., cold 5% citric acid solution), water, a mild base (e.g., 5% sodium bicarbonate solution), and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude protected peptide.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to obtain the pure, fully protected condensed peptide.

Protocol 2.4: Final Boc-Deprotection

The final step is the removal of the N-terminal Boc group to yield the target peptide or to prepare it for further elongation.

Materials:

  • Purified Boc-protected peptide

  • Trifluoroacetic Acid (TFA)

  • Scavengers (e.g., Thioanisole, 1,2-Ethanedithiol (EDT)) to prevent methionine oxidation[4]

  • Dichloromethane (DCM)

  • Cold Diethyl Ether

Procedure:

  • Dissolve the purified Boc-protected peptide in DCM.

  • Prepare a cleavage cocktail. A recommended mixture to protect the methionine residue is "Reagent K": TFA/water/thioanisole/EDT (82.5:5:5:2.5).[1]

  • Add the cleavage cocktail to the peptide solution and stir at room temperature for 1-2 hours.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected peptide by adding the residue to a large volume of cold diethyl ether.[5]

  • Collect the peptide precipitate by centrifugation or filtration, wash with cold ether, and dry under vacuum.[1]

Data Presentation: Reagent and Solvent Selection

The choice of reagents and solvents is paramount for a successful condensation reaction. The following tables summarize common options.

Table 1: Common Coupling Reagents and Additives

Coupling Reagent ClassExampleAdditiveKey Characteristics
Carbodiimides DCC, EDC·HClHOBt, Oxyma PureCost-effective and widely used; requires an additive to suppress racemization.[6]
Phosphonium Salts PyBOP, PyAOP-High efficiency, especially for sterically hindered couplings; forms non-acidic byproducts.[6]
Aminium/Uronium Salts HBTU, HATU-Highly efficient and fast-acting; HATU is particularly effective for difficult couplings.[6][7]

Table 2: Solvent Selection Guide for Fragment Condensation

SolventPropertiesTypical Use Case
Dichloromethane (DCM) Good solvating power for many protected peptides, volatile.General purpose, especially for smaller fragments.
N,N-Dimethylformamide (DMF) High polarity, excellent solvating power for larger peptides.Coupling of larger, less soluble fragments.
N-Methyl-2-pyrrolidone (NMP) Similar to DMF but with a higher boiling point.Alternative to DMF for improving solubility.
Dimethyl Sulfoxide (DMSO) Very high polarity, can dissolve very difficult sequences.Used as a co-solvent when other solvents fail.

Visualization of Experimental Workflows

The following diagrams illustrate the key processes in solution-phase fragment condensation using Boc-Met-OH.

G cluster_0 Fragment 1 Preparation cluster_1 Fragment 2 Preparation F1 Boc-Peptide-Met-OH Solvent Dissolve in Anhydrous Solvent F1->Solvent Additives Add HOBt/ Oxyma Pure Solvent->Additives Cool Cool to 0 °C Additives->Cool CouplingReagent Add Coupling Reagent (e.g., DCC) Cool->CouplingReagent Activation Activated Ester (Active Species) CouplingReagent->Activation Coupling Coupling Reaction (0 °C to RT, 4-24h) Activation->Coupling F2 H-Peptide-OR (TFA Salt) Solvent2 Dissolve in Anhydrous Solvent F2->Solvent2 Base Add Base (e.g., DIEA) Solvent2->Base NeutralF2 Neutralized Fragment 2 Base->NeutralF2 NeutralF2->Coupling Workup Work-up & Purification (Filtration, Wash, Chromatography) Coupling->Workup FinalPeptide Protected Peptide (Boc-Peptide-Met-Peptide-OR) Workup->FinalPeptide

Caption: Workflow for the activation and coupling of peptide fragments.

G start Protected Peptide (Boc-Peptide-Met-Peptide-OR) dissolve Dissolve in DCM start->dissolve cleavage Add Cleavage Cocktail (TFA + Scavengers) dissolve->cleavage react Stir 1-2h at RT cleavage->react concentrate Concentrate in vacuo react->concentrate precipitate Precipitate in Cold Diethyl Ether concentrate->precipitate isolate Isolate by Centrifugation/ Filtration precipitate->isolate final_product Final Deprotected Peptide isolate->final_product

Caption: Final Boc-deprotection workflow with methionine scavengers.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Methionine Oxidation During Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of methionine oxidation during the acid-catalyzed deprotection of Boc-protected peptides.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a problem during Boc deprotection?

Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation. During Boc deprotection, the strong acidic conditions, typically using trifluoroacetic acid (TFA), can cause the thioether side chain of methionine to be oxidized to a sulfoxide, resulting in a mass increase of +16 Da, or further to a sulfone (+32 Da).[1] This modification can alter the peptide's structure, biological activity, and function. While some oxidation can occur during synthesis cycles, the primary risk is during the final cleavage from the solid support and the simultaneous removal of side-chain protecting groups.[1]

Q2: What are the main side reactions involving methionine during Boc deprotection?

There are two primary acid-catalyzed side reactions that affect methionine during Boc deprotection:

  • Oxidation: The thioether side chain is oxidized to methionine sulfoxide (Met(O)). This can be exacerbated by the presence of oxidizing species or prolonged exposure to air during the procedure.[2][3]

  • S-alkylation (tert-butylation): The tert-butyl cation (tBu⁺), a reactive electrophile generated during the cleavage of the Boc group, can be attacked by the nucleophilic sulfur of the methionine thioether. This results in the formation of a tert-butylated sulfonium salt, which corresponds to a mass increase of +56 Da.[3][4] This is a significant issue in Boc-based synthesis as the deprotection step is repeated in each cycle, increasing the cumulative risk of this modification.[3][5]

Q3: How can I detect methionine oxidation in my synthetic peptide?

The most common analytical methods for detecting methionine oxidation are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar than their non-oxidized counterparts and, therefore, typically elute earlier from the column.[1]

  • Mass Spectrometry (MS): This is a definitive method for identifying oxidation by observing a mass increase of +16 Da for each oxidized methionine residue.[1]

Q4: What are scavengers and how do they prevent methionine oxidation and other side reactions?

Scavengers are reagents added to the cleavage cocktail to prevent unwanted side reactions.[1] They function in two main ways in the context of methionine-containing peptides:

  • Reducing Agents: Some scavengers can directly reduce any methionine sulfoxide that has formed back to methionine.

  • Carbocation Traps: Scavengers "trap" the reactive tert-butyl cations generated from the protecting groups, preventing them from reacting with the methionine side chain and causing S-alkylation.[1]

Troubleshooting Guide

Problem: My mass spectrometry analysis shows a significant peak with a +16 Da mass increase, indicating methionine oxidation.

Potential Cause Recommended Solution
Inappropriate Cleavage Cocktail Use a cleavage cocktail specifically designed to minimize methionine oxidation. "Reagent K" or cocktails containing dithiothreitol (DTT) are effective.[1] For peptides that also contain cysteine, a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) in the cleavage solution can eradicate oxidation.[1][2]
Oxidation During Synthesis While less common, oxidation can occur during the synthesis steps. Ensure the use of high-quality, fresh reagents and consider performing the synthesis under an inert atmosphere (e.g., nitrogen or argon).[1]
Oxidation During Storage or Handling Store the purified peptide under an inert atmosphere and at a low temperature to minimize post-synthetic oxidation. Avoid repeated freeze-thaw cycles.[1]
Oxidized Starting Material Ensure the Boc-Met-OH used for synthesis is not already partially oxidized.

Problem: My mass spectrometry analysis shows a peak corresponding to S-alkylation (tert-butylation) of methionine (+56 Da).

Potential Cause Recommended Solution
Insufficient Scavenging of Tert-butyl Cations Include effective scavengers for tBu⁺ cations in your cleavage cocktail, such as 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS). A newer approach involves a cocktail of TFA/Anisole/TMSCl/Me₂S containing triphenylphosphine.[2]
Reversible Nature of S-alkylation S-alkylation can be a reversible reaction in a mild acidic medium. After cleavage and purification, dissolving the peptide in 5% acetic acid and heating at 40°C for 24 hours can help reverse the S-alkylation.[5]

Data Presentation: Effectiveness of Cleavage Cocktails

The choice of cleavage cocktail significantly impacts the extent of methionine oxidation and S-alkylation. The following table summarizes the effectiveness of different cleavage cocktails in a model peptide synthesis.

Cleavage CocktailComposition (v/v/v)Percentage of Oxidized Peptide (%)Percentage of S-alkylated Peptide (%)
Standard TFA TFA/TIS/H₂O (95:2.5:2.5)1.423.9
Reagent H TFA (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w)Not detected-
Optimized Met Cocktail TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + PPh₃0Reduced
Reagent K TFA (82.5%), phenol (5%), water (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%)15-55 (in some studies)-

Data adapted from studies on model peptides.[1][2]

Experimental Protocols

Protocol 1: Boc Deprotection and Cleavage with Minimized Methionine Oxidation

This protocol utilizes a cleavage cocktail with scavengers to minimize both oxidation and S-alkylation during the final cleavage step.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Anisole

  • Trimethylsilyl chloride (TMSCl)

  • Dimethyl sulfide (Me₂S)

  • Triphenylphosphine (PPh₃)

  • Triisopropylsilane (TIS) (for Cys-containing peptides)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail: TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v/v/v). For Cys-containing peptides, add TIS to the mixture.

  • Add 1 mg of PPh₃ per mL of the final solution.[1]

  • Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide (Met(O))

If methionine oxidation has already occurred, this protocol can be used to reduce the methionine sulfoxide back to methionine.

Materials:

  • Oxidized peptide

  • Acetonitrile

  • Water

  • Ammonium iodide (NH₄I)

  • Dimethyl sulfide (DMS)

Procedure:

  • Dissolve the oxidized peptide in a suitable solvent, such as a mixture of acetonitrile and water.

  • Prepare a solution of ammonium iodide and dimethyl sulfide.

  • Add the NH₄I/DMS solution to the dissolved peptide.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by HPLC and mass spectrometry. Reaction times will vary depending on the peptide sequence and the extent of oxidation.

  • Once the reduction is complete, purify the peptide using standard chromatographic techniques.[1]

Protocol 3: Preparation of Reagent K

Reagent K is a widely used cleavage cocktail for peptides containing various sensitive residues.

Composition:

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • In a fume hood, combine the components in the specified volume-to-volume ratios.

  • For example, to prepare 10 mL of Reagent K, mix:

    • 8.25 mL of TFA

    • 0.5 mL of phenol

    • 0.5 mL of water

    • 0.5 mL of thioanisole

    • 0.25 mL of EDT[6]

  • The reagent should be freshly prepared before use.

Visualizations

Boc_Deprotection_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection & Cleavage cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting Start Start Peptidyl_Resin Boc-Protected Peptidyl-Resin Start->Peptidyl_Resin Scavengers Addition of Scavengers Peptidyl_Resin->Scavengers Cleavage Cleavage with TFA Cocktail Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Scavengers->Cleavage Analysis RP-HPLC & MS Analysis Crude_Peptide->Analysis Purification Purification Analysis->Purification Oxidation_Check Oxidation Detected? Analysis->Oxidation_Check Final_Peptide Final Peptide Purification->Final_Peptide Oxidation_Check->Purification No Reduction Post-Cleavage Reduction Oxidation_Check->Reduction Yes Reduction->Purification

Caption: Workflow for Boc deprotection with methionine oxidation prevention.

Methionine_Side_Reactions cluster_oxidation Oxidation Pathway cluster_alkylation S-Alkylation Pathway cluster_prevention Prevention with Scavengers Boc_Deprotection Boc Deprotection (TFA) tBu_Cation tert-Butyl Cation (tBu⁺) Boc_Deprotection->tBu_Cation Methionine Methionine Residue Boc_Deprotection->Methionine S_Alkylation S-Alkylation (+56 Da) tBu_Cation->S_Alkylation Scavengers Scavengers (e.g., TIS, EDT) tBu_Cation->Scavengers Met_Sulfoxide Methionine Sulfoxide (+16 Da) Methionine->Met_Sulfoxide Methionine->S_Alkylation Oxidizing_Species Oxidizing Species Oxidizing_Species->Met_Sulfoxide Reducing_Agents Reducing Agents (e.g., DTT, PPh₃) Met_Sulfoxide->Reducing_Agents Trapped_Cation Trapped Cation Scavengers->Trapped_Cation Reduced_Methionine Reduced Methionine Reducing_Agents->Reduced_Methionine

Caption: Side reactions of methionine during Boc deprotection and scavenger action.

Troubleshooting_Tree Start Analysis of Crude Peptide (RP-HPLC & MS) Check_Oxidation Significant +16 Da Peak? Start->Check_Oxidation Check_Alkylation Significant +56 Da Peak? Check_Oxidation->Check_Alkylation No Solution_Oxidation Use Optimized Cocktail (e.g., with TMSCl/PPh₃) or Perform Post-Cleavage Reduction Check_Oxidation->Solution_Oxidation Yes Solution_Alkylation Use Effective Cation Scavengers (e.g., TIS, EDT) or Reverse with Acetic Acid Check_Alkylation->Solution_Alkylation Yes Purify Proceed to Purification Check_Alkylation->Purify No

Caption: Decision tree for troubleshooting methionine side reactions.

References

Technical Support Center: Boc-Methionine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Boc-methionine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving Boc-methionine in SPPS?

The two primary side reactions involving the methionine side chain during Boc-SPPS are oxidation and S-alkylation.[1] The thioether group in methionine is susceptible to oxidation, which forms methionine sulfoxide (a mass increase of +16 Da) or, less commonly, methionine sulfone (+32 Da).[1][2] S-alkylation, most frequently tert-butylation, results from the reaction of the thioether with carbocations generated during the cleavage of tert-butyl-based side-chain protecting groups, leading to a mass increase of +56 Da.[1]

Q2: When do these side reactions typically occur?

While some oxidation can occur during the synthesis cycles, both oxidation and S-alkylation are most prevalent during the final, strongly acidic cleavage step used to remove the peptide from the resin and cleave side-chain protecting groups.[1][3] In Boc/Bzl chemistry, tert-butylation can be a more significant issue as it can also occur during the repetitive TFA treatments for Boc group removal in each cycle.[3]

Q3: How can I detect these side reactions?

The most common methods for detection are:

  • Mass Spectrometry (MS): This is the definitive method. Look for mass increases corresponding to the side product: +16 Da for each oxidation to methionine sulfoxide and +56 Da for each S-tert-butylation.[1][2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar and typically elute earlier than the corresponding non-oxidized peptide.[2]

Q4: Can these side reactions be reversed?

Yes, both common side reactions are reversible:

  • Methionine sulfoxide can be reduced back to methionine.[1]

  • S-tert-butyl sulfonium salt can be reversed to the free thioether.[1][3]

Troubleshooting Guides

Issue 1: Mass spectrometry of my peptide shows a +16 Da peak, indicating oxidation.

  • Potential Cause: Exposure to oxidizing agents or conditions, particularly during the final acid cleavage.[1] Standard cleavage cocktails without appropriate scavengers can lead to significant oxidation.[4]

  • Recommended Solution (Prevention):

    • Use Optimized Cleavage Cocktails: The most effective method is to include reducing agents and scavengers in your cleavage cocktail. "Reagent H" is specifically designed to minimize methionine oxidation.[4] Adding reagents like dimethyl sulfide (DMS) and ammonium iodide (NH₄I) to standard cocktails can also significantly reduce or eliminate oxidation.[5]

    • Inert Atmosphere: Perform synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[1]

    • Strategic Use of Met(O): For particularly troublesome sequences, consider intentionally incorporating Fmoc-Met(O)-OH into the synthesis. The uniformly oxidized peptide may be easier to purify, and the sulfoxide can be reduced back to methionine post-purification.[1][6]

  • Recommended Solution (Reversal): If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine. See "Protocol 2: Reduction of Methionine Sulfoxide" below.

Issue 2: My peptide has an unexpected +56 Da mass increase, suggesting S-alkylation.

  • Potential Cause: The methionine thioether has reacted with tert-butyl cations. These cations are generated during the TFA-mediated cleavage of tert-butyl-based side-chain protecting groups (e.g., on Asp, Glu, Ser, Thr, Tyr) and from certain resin linkers.[1]

  • Recommended Solution (Prevention):

    • Efficient Scavenging: The primary strategy is to efficiently trap the generated carbocations. Use a cleavage cocktail containing effective carbocation scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT).[7]

    • Optimize Cleavage Conditions: Shorter cleavage times can sometimes reduce the formation of the alkylated by-product.[1][3]

  • Recommended Solution (Reversal): The S-tert-butyl sulfonium salt is reversible. See "Protocol 3: Reversal of S-Alkylation" below.

Data Presentation

Comparison of Cleavage Cocktails for a Model Peptide

The choice of cleavage cocktail significantly impacts the prevention of methionine side reactions. The following table summarizes the performance of various cocktails on a model peptide containing one methionine and two cysteine residues.

Cleavage CocktailComposition (v/v or w/w)% Methionine Sulfoxide Observed
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)15% - 55%
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)15% - 55%
Reagent B TFA/Water/TIS (95:2.5:2.5)15% - 55%
Reagent H TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5)Not Detected

Data adapted from a study on a model peptide by Huang and Rabenstein.[4] Results may vary depending on the peptide sequence.

Experimental Protocols

Protocol 1: Peptide Cleavage Using "Reagent H" to Minimize Side Reactions

This protocol utilizes a cleavage cocktail specifically designed to prevent both oxidation and S-alkylation of methionine.

  • Prepare Reagent H: Freshly prepare the following cocktail:

    • Trifluoroacetic acid (TFA): 81%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • Water: 3%

    • Dimethylsulfide (DMS): 2%

    • Ammonium Iodide (NH₄I): 1.5% (w/w)[1][4]

  • Peptide Cleavage:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add Reagent H to the resin (approximately 10 mL per gram of resin).[1]

    • Incubate the mixture at room temperature with occasional swirling for 2-4 hours.[1]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

    • Dry the peptide pellet under vacuum.[1]

Protocol 2: Reduction of Methionine Sulfoxide

If methionine oxidation has already occurred, this protocol can be used to reduce the methionine sulfoxide (Met(O)) back to methionine.

  • Peptide Dissolution: Dissolve the purified peptide containing methionine sulfoxide in a suitable solvent, such as a mixture of water and acetonitrile.

  • Reagent Preparation: Prepare a solution of ammonium iodide (NH₄I) and dimethyl sulfide (DMS) in water. A 10-fold molar excess of each reagent relative to the peptide is recommended.[1]

  • Reduction Reaction:

    • Add the NH₄I/DMS solution to the dissolved peptide.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by HPLC and mass spectrometry. The reaction is typically complete within a few hours.[1]

  • Purification: Once the reduction is complete, purify the peptide using reversed-phase HPLC to remove the reagents and any byproducts.

Protocol 3: Reversal of S-Alkylation

This protocol is for the reversal of S-tert-butylated methionine back to its native form.

  • Peptide Dissolution: Dissolve the peptide containing the S-tert-butylated methionine in 5% aqueous acetic acid.[1][3]

  • Incubation: Heat the solution at 40°C for 24 hours.[1][3]

  • Monitoring and Purification:

    • Monitor the reversal of the sulfonium salt to the free thioether by HPLC and mass spectrometry.

    • Once the reaction is complete, lyophilize or purify the peptide as needed.[1]

Visualizations

Met Methionine (Met) MetO Methionine Sulfoxide (Met(O)) +16 Da Met->MetO Oxidation (e.g., air, during cleavage) MetO->Met Reduction (e.g., NH4I/DMS) MetO2 Methionine Sulfone (Met(O2)) +32 Da MetO->MetO2 Further Oxidation Met Methionine (Met) Met_tBu S-tert-butyl Methionine Sulfonium Salt +56 Da Met->Met_tBu S-Alkylation (Acid-catalyzed) tBu_cation tert-butyl cation (from protecting groups) tBu_cation->Met_tBu Met_tBu->Met Reversal (5% Acetic Acid, 40°C) start Unexpected Mass in MS check_mass Mass Increase of +16 Da? start->check_mass check_mass2 Mass Increase of +56 Da? check_mass->check_mass2 No oxidation Probable Methionine Oxidation check_mass->oxidation Yes alkylation Probable S-Alkylation check_mass2->alkylation Yes other Other Side Reaction check_mass2->other No solution_ox Prevent: Use Reagent H or scavengers Reverse: Reduce with NH4I/DMS oxidation->solution_ox solution_alk Prevent: Use efficient carbocation scavengers Reverse: Treat with 5% Acetic Acid at 40°C alkylation->solution_alk

References

Technical Support Center: Methionine Side Chain Modifications in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions involving the methionine side chain during Solid-Phase Peptide Synthesis (SPPS), with a primary focus on tert-butylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the methionine side chain during Fmoc-SPPS?

A1: The two primary side reactions affecting the methionine thioether side chain during SPPS are S-alkylation (most commonly tert-butylation) and oxidation.[1][2]

  • S-tert-butylation: This reaction results in a mass increase of +56 Da to the peptide, corresponding to the addition of a tert-butyl group to the sulfur atom of the methionine side chain, forming a sulfonium salt.[1]

  • Oxidation: The thioether group is susceptible to oxidation, which forms methionine sulfoxide (+16 Da mass increase) or, less commonly, methionine sulfone (+32 Da mass increase).[1]

Q2: What is the chemical mechanism behind the tert-butylation of the methionine side chain?

A2: The tert-butylation of methionine is an acid-catalyzed S-alkylation reaction that primarily occurs during the final cleavage of the peptide from the resin when using trifluoroacetic acid (TFA).[1][2] During this step, tert-butyl-based side-chain protecting groups (e.g., Boc on Lys, tBu on Ser, Thr, Tyr, Asp, Glu) and some resin linkers are cleaved, generating reactive tert-butyl cations.[1][3] The nucleophilic thioether side chain of methionine then attacks these carbocations, leading to the formation of an S-tert-butyl sulfonium salt.[1][4]

Q3: How can I prevent the tert-butylation of methionine during SPPS?

A3: The most effective strategy to prevent methionine tert-butylation is to use a "scavenger" in the cleavage cocktail.[1][4] Scavengers are nucleophilic compounds that are more reactive towards the generated tert-butyl cations than the methionine side chain, effectively "trapping" them before they can alkylate the peptide.[4]

Commonly used scavengers to minimize tert-butylation include:

  • Thioanisole[4]

  • 1,2-Ethanedithiol (EDT)[5][6]

  • Triisopropylsilane (TIS)[6][7]

  • Dimethylsulfide (DMS)[1][7]

Optimizing cleavage conditions, such as shortening the cleavage time, can also help reduce the extent of this side reaction.[1][2]

Q4: Is it possible to reverse the S-tert-butylation of a methionine residue?

A4: Yes, the S-tert-butyl sulfonium salt modification is reversible.[1][5] The tert-butyl group can be removed by heating the peptide in a dilute acidic solution. A common method is to incubate the peptide in 5% aqueous acetic acid at 40°C for 24 hours.[1][8]

Q5: Should I consider using Fmoc-Met(O)-OH to avoid side reactions?

A5: In situations where preventing methionine oxidation is particularly challenging, the strategic use of Fmoc-Met(O)-OH (methionine sulfoxide) during synthesis can be a viable approach.[1] This ensures a uniformly oxidized peptide, which can be easier to purify. The methionine sulfoxide can then be reduced back to methionine post-purification.[1]

Troubleshooting Guide

Issue: My peptide's mass spectrum shows an unexpected peak with a +56 Da mass increase.

This mass increase is a strong indicator of S-tert-butylation of a methionine residue.

Root Cause Analysis and Corrective Actions
  • Inefficient Scavenging of Tert-butyl Cations:

    • Possible Cause: The cleavage cocktail used may not have contained an adequate amount or the right type of scavenger to effectively trap all the tert-butyl cations generated during deprotection.

    • Recommended Action: Enhance your cleavage cocktail with scavengers that are highly effective at quenching carbocations. Refer to the quantitative data and protocols below for optimized cleavage cocktails.

  • Prolonged Cleavage Time:

    • Possible Cause: Extended exposure to the acidic cleavage conditions can increase the likelihood of side reactions, including tert-butylation.[2]

    • Recommended Action: Reduce the cleavage reaction time. Monitor the completion of the cleavage and deprotection to find the optimal duration that minimizes side product formation.

Logical Troubleshooting Flow

troubleshooting_flow start Start: Unexpected +56 Da mass observed check_scavenger Was an effective scavenger (e.g., Thioanisole, DMS, EDT) used in the cleavage cocktail? start->check_scavenger check_cleavage_time Was the cleavage time optimized? check_scavenger->check_cleavage_time Yes add_scavenger Action: Add or optimize scavengers in the cleavage cocktail. See Table 1. check_scavenger->add_scavenger No reduce_time Action: Reduce cleavage time (e.g., from 2h to 30 min) and monitor completion. check_cleavage_time->reduce_time No reversal_protocol Consider Reversal Protocol: Heat peptide in 5% acetic acid at 40°C for 24h. check_cleavage_time->reversal_protocol Yes end_good Problem Resolved add_scavenger->end_good reduce_time->end_good reversal_protocol->end_good

Caption: Troubleshooting workflow for methionine tert-butylation.

Data Presentation

Table 1: Efficacy of Different Scavengers in Reducing Methionine S-tert-butylation

Cleavage Cocktail Composition (TFA as primary solvent)S-tert-butylation (%)Reference PeptideNotes
95% TFA / 2.5% TIS / 2.5% H₂O23.9%Ac-Met-Glu-Glu-Pro-Asp-OHStandard cleavage condition, significant side product formation.[9]
85% TFA / 5% Anisole / 5% TMSCl / 5% Me₂S / 0.1% PPh₃ReducedAc-Met-Glu-Glu-Pro-Asp-OHEradicates oxidation and reduces S-alkylation.[9]
90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole (Reagent R)Minimized-A commonly used cocktail for preventing Met alkylation.[5]
82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K)Minimized-Effective for peptides with multiple sensitive residues.[4][5]

Data is illustrative and sourced from cited literature. Optimal conditions may vary based on peptide sequence and protecting groups.

Experimental Protocols

Protocol 1: Cleavage Using an Optimized Scavenger Cocktail to Minimize Tert-butylation

This protocol is designed to minimize both S-alkylation and oxidation of methionine residues.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: TFA/Anisole/TMSCl/Me₂S/0.1% PPh₃ (85:5:5:5 v/v/v/v/w)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail fresh before use.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 1-2 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum.

Protocol 2: Reversal of S-tert-butyl Sulfonium Salt

This protocol is for peptides where S-tert-butylation has already occurred.[1]

Materials:

  • Crude peptide containing S-tert-butylated methionine

  • 5% aqueous acetic acid solution

Procedure:

  • Dissolve the crude peptide in a 5% aqueous acetic acid solution.

  • Heat the solution at 40°C for 24 hours.

  • Monitor the reversal of the sulfonium salt to the free thioether by HPLC and mass spectrometry.

  • Once the reaction is complete, lyophilize the peptide solution.

  • The peptide can then be purified by reversed-phase HPLC.

Visualizations

Chemical Pathway of Methionine Tert-butylation

met_tert_butylation cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Met Methionine Side Chain (Nucleophile) Met_tBu S-tert-butylated Methionine (+56 Da) Met->Met_tBu Nucleophilic Attack tBu_PG tBu-Protecting Group (e.g., Boc, OtBu) tBu_cation tert-Butyl Cation (Electrophile) tBu_PG->tBu_cation TFA Cleavage tBu_cation->Met_tBu Scavenged_tBu Trapped Cation tBu_cation->Scavenged_tBu Desired Path Scavenger Scavenger (e.g., Thioanisole) Scavenger->Scavenged_tBu

Caption: Mechanism of methionine S-tert-butylation during SPPS.

Experimental Workflow for Peptide Cleavage and Deprotection

cleavage_workflow start Start: Dry Peptide-Resin prepare_cocktail Prepare Cleavage Cocktail with Scavengers start->prepare_cocktail cleavage Add Cocktail to Resin (RT, 1-2 hours) prepare_cocktail->cleavage filter_resin Filter Resin, Collect Filtrate cleavage->filter_resin precipitate Precipitate Peptide in Cold Diethyl Ether filter_resin->precipitate wash Wash Peptide Pellet with Cold Ether (2x) precipitate->wash dry Dry Peptide under Vacuum wash->dry end End: Crude Peptide dry->end

Caption: General workflow for peptide cleavage from the solid support.

References

Technical Support Center: Troubleshooting Incomplete Boc-Met-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving issues related to the incomplete coupling of Boc-Met-OH during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-Met-OH (and its N-methylated analogs) often challenging and incomplete?

A1: The coupling of Boc-Met-OH can be problematic due to several factors, primarily steric hindrance. The bulky tert-butyloxycarbonyl (Boc) group, combined with the methionine side chain, can slow down reaction kinetics.[1][2] This issue is significantly amplified in N-methylated versions like Boc-N-Me-D-Met-OH, where the N-methyl group adds substantial steric bulk around the amine, making it a less effective nucleophile and hindering its approach to the activated carboxyl group.[3][4] This often leads to incomplete reactions when using standard coupling protocols.[5] Furthermore, peptide sequences rich in hydrophobic residues are prone to aggregation on the resin, which can make reactive sites inaccessible to reagents.[2][6]

Q2: How can I accurately detect if my Boc-Met-OH coupling has failed?

A2: Standard monitoring methods like the ninhydrin (Kaiser) test are unreliable for couplings involving N-methylated amino acids because they primarily detect primary amines and give a false negative for the secondary amine formed after a successful coupling.[5] The recommended methods are:

  • Bromophenol Blue Test: This is a reliable qualitative test for monitoring the presence of unprotected primary and secondary amines. A positive result (blue beads) indicates free amines are present and the coupling is incomplete.[2][3][5]

  • Test Cleavage and Analysis: For a definitive analysis, a small amount of the peptide-resin can be cleaved. The resulting crude product is then analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).[2][7] The presence of deletion sequences (peptides missing the methionine residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.[2][8]

Q3: What are the immediate steps to take if I detect an incomplete coupling?

A3: If a monitoring test indicates an incomplete reaction, the most direct and common strategy is to perform a "double coupling".[4][9] This involves washing the resin to remove byproducts and unreacted reagents from the first attempt and then repeating the coupling step with a fresh solution of activated Boc-Met-OH.[2][5] This second reaction helps to drive the coupling to completion and minimize the formation of deletion peptide impurities.[9]

Q4: Which coupling reagents are most effective for a hindered residue like Boc-Met-OH?

A4: The choice of coupling reagent is critical. For sterically hindered amino acids, standard carbodiimide reagents like DCC are often inefficient.[8] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended to achieve high coupling efficiencies.[3][5][8]

Coupling ReagentAcronymClassKey Advantages for Hindered CouplingsConsiderations
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATUUroniumHighly effective and fast-acting; considered one of the best reagents for sterically demanding couplings.[3][4][5]Can lead to guanidinylation of the N-terminal amine as a side reaction if not used correctly.[8][10]
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) PyBOPPhosphoniumStrong activating agent, often used with HOAt to improve efficiency and reduce racemization.[5][11]Byproducts can sometimes be difficult to remove.[2]
(2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) HCTUUroniumHighly reactive and efficient, often comparable to HATU.[2][11]Generally less effective than HATU for the most highly hindered couplings.[5]
(7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium Hexafluorophosphate PyAOPPhosphoniumVery potent reagent, particularly effective for coupling N-methylated residues.[3][4]More expensive than some other options.

Q5: What should I do if a double coupling still results in an incomplete reaction?

A5: If the coupling remains incomplete even after a second attempt, it is advisable to permanently block the unreacted amines to prevent the formation of deletion sequences in subsequent steps.[6] This is achieved through a "capping" procedure, typically using acetic anhydride.[5][6] After capping, you can proceed with the deprotection of the newly coupled Boc-Met-OH and the continuation of the synthesis. For future syntheses of the same peptide, this indicates that the overall protocol may need to be optimized by changing the solvent, temperature, or using an even more powerful coupling reagent.[2]

Q6: Besides the coupling reagent, what other reaction conditions can be optimized?

A6: Yes, several parameters can be adjusted to improve coupling efficiency:

  • Solvent: Ensure the use of high-purity, anhydrous solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[2][12] NMP has better solvating properties and can be particularly effective in disrupting peptide aggregation.[9][12]

  • Equivalents and Time: Increase the excess of Boc-Met-OH and the coupling reagent (e.g., 2-4 equivalents) and extend the reaction time (e.g., 2-4 hours or even overnight).[2][3][4][8]

  • Temperature: Gently increasing the reaction temperature to 30-50°C can significantly improve the reaction rate for difficult couplings. However, this must be done cautiously as it can also increase the risk of side reactions like racemization.[2][13]

  • pH: For uronium/aminium reagents like HATU, ensuring a slightly basic pH (7.5-8.5) by using a base like DIEA is crucial for efficient reaction.[4][14]

Troubleshooting Guide for Low Coupling Efficiency

This workflow provides a step-by-step approach to diagnosing and resolving low coupling efficiency when incorporating Boc-Met-OH.

G start Incomplete Coupling Suspected (e.g., after standard 1-2h reaction) monitor Perform Bromophenol Blue Test start->monitor double_couple Perform Double Coupling (Fresh reagents, 1-2h) monitor->double_couple Positive (Blue) proceed Coupling Successful. Proceed to Deprotection. monitor->proceed  Negative (Yellow) monitor2 Perform Bromophenol Blue Test Again double_couple->monitor2 monitor2->proceed  Negative (Yellow) capping Perform Capping (e.g., Acetic Anhydride/DIEA) monitor2->capping Positive (Blue) capping->proceed optimize Re-evaluate Synthesis Strategy: - Stronger coupling reagent - Different solvent (NMP) - Higher temperature capping->optimize

Caption: Troubleshooting workflow for incomplete Boc-Met-OH coupling.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Boc-Met-OH

This protocol is designed for coupling a sterically hindered amino acid onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin completely in NMP or DMF for at least 30 minutes in the reaction vessel.[3][8] Drain the solvent.

  • Activation Mixture Preparation: In a separate vial, dissolve Boc-Met-OH (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in NMP or DMF.[3]

  • Pre-activation: Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the amino acid/HATU solution.[5][8] Allow the mixture to pre-activate for 1-5 minutes at room temperature.[3][8]

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the reaction mixture for 1-2 hours at room temperature.[3] For particularly difficult sequences, this time can be extended.

  • Monitoring: After the coupling time, take a small sample of resin beads to check for reaction completeness using the Bromophenol Blue test (Protocol 3).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.[3][8]

Protocol 2: Double Coupling Procedure

Use this protocol if a single coupling (Protocol 1) is found to be incomplete.

  • First Coupling: Perform the coupling reaction as described in Protocol 1 for 1-2 hours.

  • Wash: After the initial coupling time, drain the reaction solution from the resin. Wash the resin thoroughly (3-5 times) with NMP or DMF to remove all byproducts and unreacted reagents.[5]

  • Second Coupling: Prepare a fresh activation solution of Boc-Met-OH, HATU, and DIEA as described in Protocol 1. Add this new solution to the washed resin and allow it to react for another 1-2 hours.[5]

  • Monitoring and Washing: Check for reaction completeness again using the Bromophenol Blue test. Once complete, wash the resin as described in Protocol 1.

Protocol 3: Monitoring Coupling with the Bromophenol Blue (BPB) Test

This test is based on the acid-base reaction between the indicator and a basic amino group.

  • Sample Preparation: Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step.

  • Washing: Wash the beads thoroughly on a small filter with DMF and then DCM to remove any residual base (e.g., DIEA) which would give a false positive.

  • Testing: Add a few drops of a 0.04% Bromophenol Blue solution in DMF to the washed beads.

  • Observation:

    • Positive (Incomplete Coupling): The beads and/or solution turn a distinct blue color, indicating the presence of unreacted free amines.

    • Negative (Complete Coupling): The beads and solution remain yellow/orange, indicating the absence of free amines.

Protocol 4: Capping of Unreacted Amines

This procedure is used to permanently block any unreacted amines after an incomplete double coupling.

  • Resin Preparation: After the final coupling attempt, wash the resin thoroughly with NMP or DMF.[5]

  • Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIEA in NMP, or a 50/50 solution of DCM/acetic anhydride).[5][6]

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[5]

  • Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess capping reagents.[6] The resin is now ready for the next deprotection step.

Mechanism Visualization

The following diagram illustrates the key steps in the activation of the carboxylic acid and subsequent peptide bond formation mediated by HATU.

G cluster_activation Activation Step cluster_coupling Coupling Step BocMetOH Boc-Met-OH (Carboxylic Acid) ActiveEster OAt-Active Ester BocMetOH->ActiveEster Pre-activation HATU HATU HATU->ActiveEster Pre-activation Base DIEA (Base) Base->ActiveEster Pre-activation PeptideBond New Peptide Bond Formed ActiveEster->PeptideBond ResinAmine Resin-Bound Peptide (Free N-Terminus) ResinAmine->PeptideBond

Caption: Mechanism of HATU-mediated peptide bond formation.

References

Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of sterically hindered Boc-amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are some Boc-amino acids considered "sterically hindered," and what challenges do they present in peptide synthesis?

A1: Sterically hindered amino acids, such as Boc-L-Valine, Boc-L-Isoleucine, and α,α-disubstituted amino acids like Boc-α-aminoisobutyric acid (Boc-Aib-OH), possess bulky side chains or substituents near the alpha-carbon. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This steric hindrance leads to slower reaction kinetics, resulting in incomplete coupling reactions, lower yields, and an increased risk of side reactions like racemization.[1]

Q2: Which coupling reagents are most effective for sterically hindered Boc-amino acids?

A2: For sterically hindered Boc-amino acids, standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often inefficient. More potent activating reagents are recommended. Aminium/uronium salts such as HATU, HBTU, and COMU, and phosphonium salts like PyBOP, are generally more effective.[1][2][3] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.[3] HATU is often considered one of the most efficient reagents for such challenging couplings.[2][3]

Q3: What is the role of additives like HOBt and HOAt in coupling reactions?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) play a crucial role in improving coupling efficiency and minimizing side reactions. They act as "racemization suppressants" by forming active esters with the activated amino acid, which are more reactive towards the amine component than the initial activated species.[2][4] This rapid and efficient coupling reduces the time the activated amino acid spends in a state where it is susceptible to racemization. HOAt is generally considered more effective than HOBt in preventing racemization.[3]

Q4: What is "double coupling," and when should it be used?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of the activated Boc-amino acid and coupling reagents after an initial coupling attempt. This technique is employed when monitoring tests, such as the Kaiser test, indicate an incomplete reaction. It is a common and effective strategy to drive the reaction to completion, especially for difficult or sterically hindered couplings.

Q5: How does the choice of solvent affect the coupling of sterically hindered amino acids?

A5: The solvent plays a critical role in solid-phase peptide synthesis (SPPS) by solvating the resin and the growing peptide chain.[5] Poor solvation can lead to peptide aggregation, making the N-terminal amine inaccessible for coupling.[4] For Boc-SPPS, Dimethylformamide (DMF) is a commonly used solvent that generally provides good solvation for both the resin and the peptide.[5] In cases of severe aggregation, switching to or using mixtures with N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be beneficial.[4] The polarity of the solvent can also influence the extent of racemization.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The bulky nature of the Boc-amino acid is preventing efficient reaction.- Switch to a more potent coupling reagent: Use HATU, HBTU, PyBOP, or COMU instead of DCC/DIC.[1][2] - Perform a double coupling: Repeat the coupling step with fresh reagents. - Increase reaction time: Extend the coupling time to allow the reaction to proceed to completion.[1] - Increase reagent equivalents: Use a higher excess of the Boc-amino acid and coupling reagent.
Peptide Aggregation: The growing peptide chain is folding or aggregating on the resin, blocking the reactive N-terminus.- Change the solvent: Switch from DMF to NMP or add a chaotropic salt like LiCl to the coupling mixture to disrupt secondary structures.[4][7] - Increase temperature: Perform the coupling at a moderately elevated temperature (e.g., 50°C), but be mindful of the increased risk of racemization.[4] - Incorporate pseudoproline dipeptides: If the sequence allows, using pseudoproline dipeptides can disrupt aggregation.[7]
Significant Racemization Over-activation of the amino acid: The activated amino acid is too stable and has a longer lifetime, increasing the chance of epimerization.- Use a racemization suppressant: Always include an additive like HOBt or, preferably, HOAt in the coupling reaction.[2][4] - Choose the right base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of triethylamine (TEA).[8] - Control the temperature: Perform the coupling at room temperature or below, as higher temperatures can increase racemization rates.[9]
Inappropriate coupling reagent: Some highly reactive reagents can increase the risk of racemization if not used correctly.- Optimize reagent stoichiometry: Avoid using a large excess of the coupling reagent. - Consider a less reactive reagent in combination with an additive: For particularly sensitive amino acids, a combination like DIC/HOAt might offer a better balance between efficiency and stereochemical purity.
Formation of Side Products (e.g., N-acylurea, Guanidinylation) Reaction of carbodiimide with the activated amino acid: This is a common side reaction with DCC and DIC.- Use an additive: HOBt or HOAt can suppress N-acylurea formation by rapidly converting the O-acylisourea intermediate to the active ester. - Switch to a phosphonium or aminium salt reagent: Reagents like PyBOP and HATU do not form N-acylurea byproducts.
Reaction of aminium/uronium reagents with the N-terminal amine: Guanidinylation can occur when using reagents like HBTU or HATU.- Pre-activate the Boc-amino acid: Mix the Boc-amino acid, coupling reagent, and base for a few minutes before adding the mixture to the resin. This minimizes the direct reaction of the coupling reagent with the resin-bound amine.[4]

Quantitative Data on Coupling Reagent Performance

The following table summarizes the performance of common coupling reagents for sterically hindered Boc-amino acids based on literature data.

Coupling Reagent Class Typical Yield (%) Relative Reaction Rate Risk of Racemization Key Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIEA.[1]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[1]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.[1][2]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and a good safety profile. Outperforms HBTU in some difficult sequences.[1][10]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice. The use of HOBt is crucial to suppress racemization.[1]

Experimental Protocols

Protocol 1: Standard HATU Coupling for a Sterically Hindered Boc-Amino Acid in SPPS

This protocol describes a general procedure for coupling a sterically hindered Boc-amino acid (e.g., Boc-L-Val-OH) to a resin-bound peptide using HATU.

Materials:

  • Resin with N-terminal deprotected peptide

  • Boc-protected sterically hindered amino acid (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. If the N-terminus is protected, perform Boc deprotection (e.g., with 50% TFA in DCM) and wash the resin thoroughly with DCM and DMF.

  • Pre-activation: In a separate vessel, dissolve the Boc-amino acid and HATU in DMF. Add DIEA to the mixture and allow it to activate for 2-5 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For highly hindered couplings, the reaction time may be extended to 4 hours or longer.

  • Monitoring: Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A yellow color indicates a complete reaction, while a blue or purple color indicates an incomplete reaction.[11]

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Recoupling (if necessary): If the Kaiser test is positive, repeat steps 2-5 for a "double coupling."

Protocol 2: Qualitative Monitoring of Coupling Completion using the Kaiser Test

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Small glass test tubes

  • Heating block or water bath

  • Resin sample after coupling and washing

Procedure:

  • Place a few resin beads into a small test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.[12]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Indicates a high concentration of free primary amines (incomplete coupling). A recoupling is necessary.[11]

  • Yellow/Colorless: Indicates the absence or a negligible amount of free primary amines (successful coupling). You may proceed to the next step in the synthesis.[11]

Visualizations

experimental_workflow start Start: Resin with free N-terminus pre_activation Pre-activate Boc-AA with HATU/DIEA in DMF start->pre_activation coupling Add activated AA to resin Agitate for 1-4 hours pre_activation->coupling monitoring Kaiser Test coupling->monitoring washing Wash Resin (DMF, DCM) monitoring->washing Negative (Yellow) double_coupling Perform Double Coupling monitoring->double_coupling Positive (Blue) next_step Proceed to next cycle washing->next_step end End of Cycle next_step->end double_coupling->coupling capping Cap unreacted amines (e.g., with Acetic Anhydride) double_coupling->capping capping->washing

Caption: Experimental workflow for coupling a sterically hindered Boc-amino acid using HATU.

troubleshooting_logic start Incomplete Coupling Detected (Positive Kaiser Test) check_reagents Are you using a potent coupling reagent? (e.g., HATU, PyBOP) start->check_reagents switch_reagent Switch to a more potent reagent check_reagents->switch_reagent No double_couple Perform a double coupling check_reagents->double_couple Yes switch_reagent->double_couple check_aggregation Is peptide aggregation suspected? (hydrophobic sequence) double_couple->check_aggregation change_solvent Change solvent (e.g., to NMP) or add chaotropic salts check_aggregation->change_solvent Yes re_evaluate Re-evaluate synthesis strategy check_aggregation->re_evaluate No increase_temp Increase coupling temperature (monitor for racemization) change_solvent->increase_temp increase_temp->re_evaluate

Caption: Troubleshooting decision tree for incomplete coupling of sterically hindered Boc-amino acids.

References

Technical Support Center: Strategies to Avoid Racemization of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to minimize or prevent the racemization of Boc-protected amino acids during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization of Boc-protected amino acids, and why is it a significant problem?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, which leads to the conversion of a pure L-enantiomer into a mixture of both L- and D-isomers.[1] During peptide synthesis, this results in the incorporation of the incorrect D-amino acid into the peptide chain. These resulting diastereomeric impurities can be very difficult to remove and may dramatically alter the peptide's structure, function, and biological activity, compromising research and therapeutic outcomes.[1][2]

Q2: What is the primary chemical mechanism that causes racemization in Boc-amino acids?

A2: The main pathway for racemization in N-alkoxycarbonyl-protected amino acids, such as Boc-amino acids, involves the formation of a 5(4H)-oxazolone intermediate.[1] This process occurs when the carboxylic acid group is activated by a coupling reagent. The proton on the alpha-carbon of this oxazolone ring is acidic and can be easily removed by a base present in the reaction mixture. This deprotonation leads to a loss of chirality, and subsequent reprotonation can occur from either face, yielding a mixture of L- and D-isomers.[1][3][4]

Q3: Which experimental factors have the most significant impact on racemization during coupling reactions?

A3: Several factors during the coupling step are critical and must be carefully controlled:

  • Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimides like DCC and DIC, when used without additives, are known to cause higher levels of racemization.[1][3]

  • Additives: Racemization-suppressing additives are crucial, especially when using carbodiimides.[1][4][5]

  • Base: The strength, steric hindrance, and concentration of the base used can significantly influence the rate of racemization.[1][4]

  • Temperature: Higher reaction temperatures accelerate racemization.[1][6]

  • Activation Time: The longer a Boc-amino acid remains in its activated state before coupling, the greater the opportunity for racemization.[1]

Q4: How do I choose the right coupling reagent and additives to minimize racemization?

A4: To minimize racemization, select a coupling system known for its efficiency and low racemization potential.

  • Uronium/Aminium or Phosphonium Reagents: Reagents like HATU, HBTU, and PyBOP are highly efficient and generally lead to very low levels of racemization.[1][7]

  • Carbodiimides with Additives: If using a carbodiimide such as DIC or DCC, it is essential to include a racemization-suppressing additive.[1][7] 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective.[1][4][5] These additives form active esters that are less prone to forming the problematic oxazolone intermediate.[1] Oxyma is often preferred as a non-explosive and highly effective alternative to HOBt and HOAt.[1][4]

Q5: Which base should I use for my coupling reaction, and how much?

A5: The choice of base is critical for suppressing racemization.

  • Recommended Bases: Weaker or sterically hindered bases are preferred. N-methylmorpholine (NMM) and 2,4,6-collidine are excellent choices.[1][4]

  • Bases to Use with Caution: Stronger, non-hindered bases like triethylamine (TEA) and even diisopropylethylamine (DIEA) can increase the rate of racemization and should be used judiciously.[1][4]

  • Stoichiometry: Carefully control the amount of base used. Use the minimum required for the reaction, as excess base will promote proton abstraction and increase racemization.[1]

Q6: Are certain Boc-amino acids more susceptible to racemization than others?

A6: Yes. While all Boc-amino acids can racemize under certain conditions, some are particularly sensitive. Histidine (His) and Cysteine (Cys) are well-known for their high susceptibility to racemization.[5][8] Additionally, amino acids with bulky side chains, like Valine, can experience slower coupling reactions, which provides a larger window of opportunity for the activated intermediate to racemize.[1]

Visualizing the Racemization Mechanism

racemization_mechanism Boc_L_AA Boc-L-Amino Acid Activated Activated Intermediate (e.g., O-Acylisourea) Boc_L_AA->Activated + Coupling   Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated->Oxazolone Cyclization Peptide_L Peptide with L-Amino Acid Activated->Peptide_L + Amine Component (Desired Path) Racemized_Oxazolone Planar Enolate (Loss of Chirality) Oxazolone->Racemized_Oxazolone invis1 Racemized_Oxazolone->invis1 Peptide_D Peptide with (Racemized) D-Amino Acid invis1->Peptide_L + Amine + H⁺ invis1->Peptide_D + Amine + H⁺ invis2

Caption: The primary mechanism of racemization for Boc-amino acids proceeds via an oxazolone intermediate.

Troubleshooting Guide

Problem: High levels of a diastereomeric impurity are detected in the final peptide product after coupling a Boc-amino acid.

Use the following workflow to diagnose and solve the issue.

troubleshooting_workflow start High Racemization Detected q_reagent Using Carbodiimide (DCC/DIC) Alone? start->q_reagent q_base Base Selection: Strong or Hindered? q_reagent->q_base No sol_reagent Add HOBt, HOAt, or Oxyma q_reagent->sol_reagent  Yes q_temp High Coupling Temperature? q_base->q_temp Hindered (e.g., DIEA) or Weak (e.g., NMM) sol_base Use NMM or 2,4,6-Collidine q_base->sol_base Strong (e.g., TEA) q_time Long Pre-activation Time? q_temp->q_time No (e.g., 0°C - RT) sol_temp Couple at 0 °C q_temp->sol_temp  Yes (e.g., > RT) sol_time Use In Situ Activation Protocol q_time->sol_time  Yes end_ok Racemization Minimized q_time->end_ok No sol_reagent->q_base sol_base->q_temp sol_temp->q_time sol_time->end_ok

Caption: A step-by-step workflow to troubleshoot and minimize racemization during peptide coupling.

Data Summaries

Table 1: Qualitative Comparison of Coupling Reagent & Additive Systems on Racemization

Coupling ReagentAdditiveBase RecommendationExpected RacemizationNotes
DIC / DCCNoneN/AHighNot recommended for chiral amino acids due to high risk of racemization.[1]
DIC / DCCHOBtDIEA / NMMLowA classic and effective method for suppressing racemization.[1][7]
DIC / DCCOxymaDIEA / NMMVery LowOxyma is an excellent, non-explosive alternative to HOBt/HOAt, often showing superior racemization suppression.[1]
HBTUHOBtDIEA / NMMLowA widely used and reliable coupling reagent with a good balance of speed and low racemization.[1]
HATUHOAtDIEA / NMMVery LowHighly efficient and fast-acting, especially for hindered couplings, with very low racemization.[1]
PyBOPNoneDIEA / NMMLowA phosphonium salt-based reagent known for its efficiency and low racemization levels.[1]

Table 2: Qualitative Influence of Base Selection on Racemization

BaseChemical NameTypeRacemization PotentialRecommended Use
TEATriethylamineStrong, Non-hinderedHighUse with extreme caution or avoid completely for sensitive couplings.[1]
DIEA / DIPEADiisopropylethylamineHinderedModerateWidely used, but can still cause racemization. Use precise stoichiometry.[1][4]
NMMN-MethylmorpholineWeakly BasicLowA preferred base for minimizing racemization.[1][3][4]
2,4,6-Collidine2,4,6-TrimethylpyridineSterically HinderedVery LowAn excellent choice for couplings that are highly prone to racemization.[1][4]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Boc-Amino Acids using In Situ Activation

This protocol is designed for solid-phase peptide synthesis (SPPS) and minimizes pre-activation time to reduce the risk of racemization.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-L-amino acid (3 equivalents relative to resin loading)

  • Oxyma (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N-Methylmorpholine (NMM) (6 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. After swelling, drain the DMF.

  • Deprotection: Perform the Boc-deprotection step as per your standard protocol (e.g., using TFA in DCM) to expose the free N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and then again with DMF (3x) to remove all traces of acid.

  • Neutralization & Coupling (In Situ Activation): a. In a separate reaction vessel, dissolve the Boc-L-amino acid (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF. b. Add this solution to the swelled and washed resin. c. Add the base, NMM (6 eq.), to the resin slurry. d. Finally, add the coupling reagent, DIC (3 eq.), to the reaction vessel.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult or hindered couplings, the reaction time can be extended, but should be monitored.

  • Monitoring and Washing: a. After the coupling is complete (monitor via a negative Kaiser test), drain the reaction mixture. b. Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove any unreacted reagents and by-products.

  • Next Cycle: The peptide-resin is now ready for the deprotection step of the next cycle.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol allows for the quantification of D- and L-isomers in a synthesized peptide after acid hydrolysis.

Materials:

  • Purified peptide sample

  • 6N HCl (or 6N DCl to assess racemization during hydrolysis itself)

  • Chiral HPLC column (e.g., CROWNPAK CR-I(+))

  • HPLC system with UV detector

  • Reference standards for the corresponding L- and D-amino acids

  • Appropriate mobile phase for the chiral column (e.g., perchloric acid solution pH 1.0)

Procedure:

  • Peptide Hydrolysis: a. Place a small, accurately weighed amount of the purified peptide (approx. 1 mg) into a hydrolysis tube. b. Add 6N HCl (approx. 500 µL). c. Seal the tube under vacuum and heat at 110 °C for 24 hours. d. After hydrolysis, cool the tube, open it carefully, and evaporate the acid under a stream of nitrogen or using a vacuum concentrator. e. Re-dissolve the resulting amino acid mixture in the HPLC mobile phase or a suitable aqueous buffer.

  • Chiral HPLC Analysis: a. Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved. b. Inject the prepared sample of the hydrolyzed peptide. c. Also, inject the L-amino acid and D-amino acid standards individually and as a mixture to confirm retention times. d. Run the HPLC method, ensuring baseline separation of the L- and D-enantiomer peaks of the amino acid .

  • Data Analysis: a. Integrate the peak areas for both the L- and D-amino acid peaks in the sample chromatogram. b. Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D-peak) / (Area(L-peak) + Area(D-peak))] x 100 c. This value represents the extent of racemization that occurred during the coupling and deprotection steps (and hydrolysis, if not corrected for).[1]

References

Technical Support Center: Managing Hydrophobic Peptides Containing Methionine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with hydrophobic peptides that contain methionine. These peptides are notoriously difficult to handle due to their propensity for aggregation and the susceptibility of methionine to oxidation, both of which can compromise experimental results.

Section 1: Initial Peptide Solubilization and Handling

Hydrophobic peptides, especially those with over 50% hydrophobic residues, often fail to dissolve in aqueous solutions.[1][2] The initial handling and solubilization steps are critical to prevent irreversible aggregation.

FAQ 1: My new hydrophobic peptide won't dissolve. What is the recommended procedure?

Answer:

A systematic approach is essential when dissolving a previously untested hydrophobic peptide. The goal is to find a solvent that can fully solubilize the peptide without compromising its integrity or interfering with downstream experiments.[3] It is highly recommended to test solubility on a small aliquot of the peptide first.[1]

Start with the least harsh solvents and progressively move to stronger organic solvents if needed. The charge of your peptide can provide clues for initial solvent selection; however, for highly hydrophobic peptides, organic solvents are often necessary.[4]

Below is a general workflow for solubilizing a difficult peptide.

G start Start: Lyophilized Peptide test_aliquot Use small aliquot for testing start->test_aliquot add_water Add Sterile, Deoxygenated Water (for Met/Cys/Trp peptides) test_aliquot->add_water vortex Vortex / Sonicate add_water->vortex soluble_q1 Is it soluble? vortex->soluble_q1 success Success: Peptide is in solution soluble_q1->success Yes check_charge Check Net Charge of Peptide soluble_q1->check_charge No basic Basic (Net Charge > 0) Add 10-30% Acetic Acid dropwise check_charge->basic acidic Acidic (Net Charge < 0) Add 0.1M NH4HCO3 dropwise check_charge->acidic soluble_q2 Is it soluble? basic->soluble_q2 acidic->soluble_q2 soluble_q2->success Yes organic_solvent Use minimal organic solvent (e.g., DMF, ACN) soluble_q2->organic_solvent No add_buffer Slowly add peptide solution to aqueous buffer with stirring organic_solvent->add_buffer soluble_q3 Does it stay soluble? add_buffer->soluble_q3 soluble_q3->success Yes fail Failure: Consider sequence modification or different additives soluble_q3->fail No

Caption: Workflow for solubilizing a hydrophobic peptide.
Data Presentation: Solvent Selection Guide

For peptides containing methionine, it is crucial to use solvents that do not promote oxidation. While DMSO is a powerful solvent for hydrophobic peptides, it can oxidize methionine side chains.[2][4] Dimethylformamide (DMF) is a recommended alternative.

SolventTypeUse CaseMethionine CompatibilityNotes
Sterile Water / Buffer AqueousFirst choice for all peptides.ExcellentUse oxygen-free water/buffers to prevent oxidation.[1]
Acetic Acid (10-30%) Aqueous / AcidicBasic (net positive charge) peptides.[3]GoodVolatile; can be removed by lyophilization.
Ammonium Bicarbonate (0.1M) Aqueous / BasicAcidic (net negative charge) peptides.GoodVolatile; can be removed by lyophilization.
Acetonitrile (ACN) OrganicHighly hydrophobic peptides.GoodLess toxic than DMF, but may be less effective. Mix with water.[1]
Dimethylformamide (DMF) OrganicHighly hydrophobic peptides.Excellent Preferred organic solvent for Met-containing peptides.[4]
Dimethyl Sulfoxide (DMSO) OrganicHighly hydrophobic peptides.Poor AVOID : Known to oxidize methionine residues.[2][4]
Experimental Protocol 1: Step-by-Step Solubilization
  • Preparation : Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.[3]

  • Initial Test : Add a small amount of sterile, deoxygenated water to a test aliquot of the peptide. For peptides with Met, Cys, or Trp, using oxygen-free solvents is recommended.[1]

  • Mechanical Agitation : Vortex or sonicate the mixture.[4] If the solution is clear, the peptide is soluble.

  • pH Modification (if needed) : If the peptide is not soluble in water, determine its net charge.

    • For basic peptides (net positive charge), add a few drops of 10-30% acetic acid.[5]

    • For acidic peptides (net negative charge), add a few drops of 0.1M ammonium bicarbonate or 0.5% ammonium hydroxide.[3]

  • Organic Solvent (last resort) : If the peptide remains insoluble, use a minimal amount of a compatible organic solvent like DMF or ACN to fully dissolve it.[2]

  • Dilution : Slowly add the concentrated organic peptide solution dropwise into your final aqueous buffer while gently stirring. This prevents localized high concentrations that can cause the peptide to precipitate.

Section 2: Managing Methionine Oxidation

The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide. This adds 16 Da to the peptide's mass, increases its polarity, and can significantly alter its structure, function, and aggregation propensity.[6][7]

FAQ 2: My mass spec shows a +16 Da peak. What is it and how do I prevent it?

Answer:

A mass increase of +16 Da is the classic signature of a single oxidation event, most commonly the conversion of methionine (Met) to methionine sulfoxide (Met(O)).[8] This can occur during peptide synthesis, cleavage, purification, or storage.[9] Prevention is key and involves using high-quality reagents, appropriate scavengers during cleavage, and proper handling and storage conditions.[8]

Caption: Chemical oxidation of a methionine residue to methionine sulfoxide.
Data Presentation: Effectiveness of Cleavage Cocktails

During solid-phase peptide synthesis, the final cleavage step from the resin using strong acids like trifluoroacetic acid (TFA) can cause oxidation.[7] Adding scavengers to the cleavage cocktail can significantly reduce this side reaction.

Cleavage Cocktail CompositionTarget PeptidesEfficacy in Preventing Met OxidationReference
TFA / H₂O / TIPS (95:2.5:2.5)StandardLow[10]
TFA / Anisole / Me₂S / PPh₃General Met-peptidesHigh[8]
TFA / Anisole / TMSCl / Me₂S / PPh₃Non-Cys Met-peptidesVery High [7][11]
TFA / Anisole / TMSCl / Me₂S / TIS / PPh₃Cys and Met-peptidesVery High [7][11]

TIPS: Triisopropylsilane; Me₂S: Dimethyl sulfide; PPh₃: Triphenylphosphine; TMSCl: Trimethylsilyl chloride; TIS: Triisopropylsilane.

Experimental Protocol 2: Preventing Oxidation During Storage and Handling
  • Use Deoxygenated Solvents : When preparing solutions, use buffers that have been degassed by sparging with an inert gas (nitrogen or argon) or by sonication under vacuum.[1]

  • Inert Atmosphere : Store lyophilized peptides and stock solutions under an inert atmosphere (e.g., in vials backfilled with argon or nitrogen).[8]

  • Control Temperature : Store stock solutions aliquoted at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12]

  • Add Antioxidants : For some applications, adding a small amount of an antioxidant like free L-methionine to the buffer can act as a sacrificial scavenger.[13][]

FAQ 3: My peptide is already oxidized. Can this be reversed?

Answer:

Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine. This is useful for salvaging an oxidized sample. A common and effective method uses ammonium iodide (NH₄I) and dimethyl sulfide (DMS).[8][10]

Experimental Protocol 3: Reduction of Methionine Sulfoxide
  • Dissolve Peptide : Dissolve the oxidized peptide in a suitable solvent, such as a mixture of acetonitrile and water.

  • Prepare Reducing Solution : Prepare a fresh solution of ammonium iodide and dimethyl sulfide in water. A typical concentration is 1.0 M NH₄I and 2.0 M DMS.

  • Reaction : Add the NH₄I/DMS solution to the dissolved peptide. The molar excess required will depend on the peptide, but a 10- to 50-fold excess is a good starting point.

  • Incubation : Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring : Monitor the reaction progress by RP-HPLC and mass spectrometry, looking for the disappearance of the +16 Da peak and the reappearance of the native peptide peak.

  • Purification : Once the reduction is complete, purify the peptide using standard chromatographic techniques (e.g., RP-HPLC) to remove the reagents.[8]

Section 3: Advanced Aggregation Management and Analysis

Even when a peptide is successfully dissolved, it may still self-associate and aggregate over time, especially at high concentrations or under physical stress (e.g., heating, agitation).[15]

FAQ 4: My peptide is soluble but aggregates over time. What additives can improve its stability?

Answer:

Several excipients can be added to peptide solutions to inhibit aggregation. These additives work through various mechanisms, such as shielding hydrophobic patches, reducing surface tension, or stabilizing the native conformation.[16][17] The choice of additive depends on the specific peptide and the experimental system's compatibility.

Data Presentation: Common Anti-Aggregation Additives
Additive ClassExample(s)Typical ConcentrationPutative Mechanism of ActionReference
Amino Acids L-Arginine, L-Glutamate50 - 500 mMSuppresses aggregation by interacting with hydrophobic and charged regions.[][18][16][18]
Polyols / Sugars Glycerol, Sucrose, Trehalose5-20% (v/v or w/v)Stabilize the native state through preferential hydration (osmolyte effect).[][16][][16]
Polymers Polyethylene Glycol (PEG)0.1 - 1% (w/v)Binds to folding intermediates via hydrophobic interactions, preventing self-association.[16][16]
Non-ionic Surfactants Polysorbate 20/80, Poloxamer 1880.01 - 0.1% (v/v)Prevent surface-induced aggregation at air-water interfaces.[18][18]
FAQ 5: How can I detect and quantify peptide aggregation?

Answer:

Detecting aggregation is crucial for quality control. Several biophysical techniques can identify and quantify aggregates, ranging from large insoluble precipitates to small soluble oligomers.[15]

  • Size Exclusion Chromatography (SEC-HPLC) : This is the most widely used method for routine analysis.[19] It separates molecules based on size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[20]

  • UV-Vis Spectroscopy (Turbidity) : A simple and rapid method to detect the formation of large, light-scattering aggregates. An increase in absorbance at a non-absorbing wavelength (e.g., 340-600 nm) indicates precipitation.[21]

  • Fluorescence Spectroscopy : Using intrinsic tryptophan fluorescence or extrinsic dyes like Thioflavin T (ThT), this method can monitor changes in the peptide's local environment or the formation of specific aggregate structures like amyloid fibrils.[21]

Experimental Protocol 4: Turbidity Assay for Aggregation Monitoring
  • Sample Preparation : Prepare your peptide solution at the desired concentration in the final buffer. Prepare a "blank" sample containing only the buffer.

  • Spectrophotometer Setup : Set a UV-Vis spectrophotometer to read absorbance at a wavelength where the peptide does not absorb, typically between 340 nm and 600 nm. 600 nm is common.[21]

  • Initial Measurement : Calibrate the spectrophotometer to zero using the blank buffer. Measure the initial absorbance of the peptide solution. This should be close to zero for a clear solution.

  • Incubation and Monitoring : Incubate the sample under the conditions you wish to test (e.g., 37°C with gentle shaking). Take absorbance readings at regular time intervals (e.g., every 10 minutes).

  • Data Analysis : Plot the absorbance (turbidity) versus time. A significant increase in absorbance indicates the formation of insoluble aggregates.[21] This method is excellent for comparing the aggregation propensity under different conditions (e.g., with and without additives).

References

Technical Support Center: Reversal of Methionine Sulfoxide in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the reversal of methionine sulfoxide (Met(O)) in synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a concern in synthetic peptides?

Methionine is one of the most easily oxidized amino acid residues.[1][2][3] Its thioether side chain is highly susceptible to oxidation by reactive oxygen species, which can occur during peptide synthesis, cleavage from the solid support, purification, or storage.[4][5][6] This oxidation converts methionine to methionine sulfoxide, resulting in a mass increase of +16 Da for each oxidized residue.[4][7] This modification can alter the peptide's structure, bioactivity, and function, making it a critical issue to address.[7][8]

Q2: How can I detect methionine oxidation in my synthetic peptide?

The most common and definitive methods for detecting methionine oxidation are:

  • Mass Spectrometry (MS): This is the most direct method, where a mass increase of +16 Da per methionine residue indicates oxidation.[4][7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar than their non-oxidized counterparts and will typically elute earlier from the column.[1][7]

Q3: What are the primary causes of methionine oxidation during peptide synthesis?

While some oxidation can occur during synthesis cycles, the most significant risk is during the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups using strong acids like trifluoroacetic acid (TFA).[4][6][7] Reactive species generated during this process can readily oxidize the methionine thioether.

Q4: Can methionine sulfoxide be reversed?

Yes, the oxidation of methionine to methionine sulfoxide is a reversible process.[9] The sulfoxide can be reduced back to the native methionine thioether using either chemical or enzymatic methods.[10][11]

Q5: What are the differences between chemical and enzymatic reduction methods?

Both chemical and enzymatic methods are effective for reducing methionine sulfoxide. Chemical methods are often faster and can be integrated into the cleavage or deprotection steps, while enzymatic methods are highly specific and operate under mild conditions.[5][12] Enzymatic reduction utilizes methionine sulfoxide reductases (MsrA and MsrB) which are stereospecific for the S and R forms of methionine sulfoxide, respectively.[9][13][14]

Troubleshooting Guide

Problem: Mass spectrometry analysis of my purified peptide shows a significant peak with a +16 Da mass increase, indicating methionine oxidation.

Potential CauseRecommended Solution
Oxidation during TFA Cleavage Use a cleavage cocktail containing scavengers that can reduce methionine sulfoxide. Common additives include dithiothreitol (DTT) or a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃).[6][7]
Incomplete Reduction If a reduction step was performed, optimize the reaction conditions. For chemical reduction, increase the reaction time or the concentration of the reducing agent. For enzymatic reduction, ensure the enzyme is active and the correct diastereomer-specific enzyme (MsrA or MsrB) is being used if the stereochemistry of the sulfoxide is known.[5][13]
Oxidation during Purification or Storage Use degassed solvents for HPLC and store the purified peptide under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. Avoid exposure to light and sources of free radicals.
Aggregation-Prone Peptides For hydrophobic and aggregation-prone peptides, consider synthesizing the peptide with methionine sulfoxide from the start. The increased polarity of Met(O) can improve solubility and ease of purification. The sulfoxide is then reduced to methionine in the final step.[12]

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of different reduction methods.

Table 1: Efficiency of Enzymatic Reduction of Methionine Sulfoxide

Enzyme SystemPeptide/ProteinReduction EfficiencyReference
Methionine Sulfoxide Reductases (MetSR)Peptide and Phosphopeptides90-99%[5]

Table 2: Comparison of Synthesis Yields for an Aggregation-Prone Peptide

Synthesis StrategyPeptide SequenceIsolated YieldReference
Standard Fmoc/tBu SPPS (with Met)TDP-43 (307-347)2%[12]
Oxidation-Reduction Approach (with Met(O))TDP-43 (307-347)7%[12]

Experimental Protocols

Protocol 1: Chemical Reduction of Methionine Sulfoxide using Ammonium Iodide and Dimethyl Sulfide

This protocol is adapted from procedures described for the reduction of Met(O) in solution.[12][15]

Materials:

  • Oxidized peptide

  • Ammonium iodide (NH₄I)

  • Dimethyl sulfide (DMS)

  • Acetonitrile

  • Water

  • RP-HPLC for monitoring and purification

Procedure:

  • Dissolve the oxidized peptide in a suitable solvent, such as a mixture of acetonitrile and water.

  • Prepare a solution of ammonium iodide and dimethyl sulfide in a compatible solvent.

  • Add the NH₄I/DMS solution to the dissolved peptide.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by RP-HPLC and mass spectrometry. Reaction times can vary depending on the peptide sequence and the extent of oxidation.

  • Once the reduction is complete, purify the peptide using standard chromatographic techniques.

Protocol 2: Enzymatic Reduction of Methionine Sulfoxide using Methionine Sulfoxide Reductases (Msr)

This protocol provides a general guideline for the enzymatic reduction of Met(O).[5]

Materials:

  • Oxidized peptide

  • Recombinant Methionine Sulfoxide Reductase (MsrA and/or MsrB)

  • Dithiothreitol (DTT) as a cofactor

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Incubator

  • Desalting column or C18 cartridge for cleanup

Procedure:

  • Dissolve the oxidized peptide in the reaction buffer.

  • Add the Msr enzyme(s) to the peptide solution. The optimal enzyme-to-substrate ratio should be determined empirically.

  • Add DTT to a final concentration of 5-20 mM.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction by RP-HPLC and mass spectrometry.

  • Once the reduction is complete, the enzyme and excess DTT can be removed by a desalting column or C18 solid-phase extraction.

Visualizations

Troubleshooting_Workflow start Start: Peptide Synthesis Complete ms_analysis Perform Mass Spectrometry Analysis start->ms_analysis check_mass Check for +16 Da Mass Shift ms_analysis->check_mass no_oxidation No Significant Oxidation Detected Proceed to Further Experiments check_mass->no_oxidation No oxidation_detected Oxidation Detected check_mass->oxidation_detected Yes choose_method Choose Reduction Method oxidation_detected->choose_method chemical_reduction Chemical Reduction (e.g., NH4I/DMS) choose_method->chemical_reduction Chemical enzymatic_reduction Enzymatic Reduction (MsrA/MsrB) choose_method->enzymatic_reduction Enzymatic purification Purify Reduced Peptide (RP-HPLC) chemical_reduction->purification enzymatic_reduction->purification final_ms Final Mass Spectrometry Confirmation purification->final_ms success Successful Reduction Proceed to Further Experiments final_ms->success

Caption: Troubleshooting workflow for methionine sulfoxide reversal.

Enzymatic_Reduction_Pathway MetO Methionine Sulfoxide (Met-O) (R and S diastereomers) MsrA MsrA MetO->MsrA S-form MsrB MsrB MetO->MsrB R-form Met Methionine (Met) MsrA->Met Trx_ox Thioredoxin (Oxidized) MsrA->Trx_ox MsrB->Met MsrB->Trx_ox Trx_red Thioredoxin (Reduced) Trx_red->MsrA Trx_red->MsrB

Caption: Enzymatic reduction of methionine sulfoxide by MsrA and MsrB.

References

Technical Support Center: Cleavage Cocktail Optimization for Methionine-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cleavage of methionine-rich peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions that occur with methionine-rich peptides during TFA cleavage?

A1: The two most common side reactions during the trifluoroacetic acid (TFA)-based cleavage of peptides containing methionine are:

  • Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, leading to the formation of methionine sulfoxide (Met(O)). This results in a mass increase of +16 Da for each oxidized methionine residue.[1][2][3] This can be exacerbated by the presence of oxidizing species in the cleavage cocktail or during subsequent handling.[1][2][3]

  • S-alkylation (tert-butylation): During the removal of tert-butyl (tBu) based protecting groups, the generated tert-butyl cations can alkylate the methionine thioether, forming a sulfonium salt.[2][4][5] This is a significant issue in both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) strategies.[4][5]

Q2: How can I detect methionine oxidation and S-alkylation in my synthetic peptide?

A2: The most common analytical methods for detecting these side reactions are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are generally more polar and will typically elute earlier than the non-oxidized peptide.[1]

  • Mass Spectrometry (MS): This is the most definitive method. Methionine oxidation is identified by a mass increase of +16 Da for each sulfoxide formation.[1][2] S-tert-butylation will result in a mass increase of +56 Da.[6]

Q3: What are scavengers and how do they prevent side reactions with methionine?

A3: Scavengers are reagents added to the cleavage cocktail to quench reactive species that can modify the peptide.[1] For methionine-rich peptides, they function in two primary ways:

  • Reducing Agents: Some scavengers can directly reduce any methionine sulfoxide that has formed back to methionine.[1]

  • Carbocation Traps: Scavengers react with and neutralize the highly reactive carbocations (e.g., tert-butyl cations) generated from the cleavage of protecting groups, preventing them from alkylating the methionine side chain.[1]

Troubleshooting Guide

Problem Observed (by Mass Spectrometry)Potential CauseRecommended Solution
Significant peak at +16 Da (Methionine Oxidation) Inappropriate cleavage cocktail lacking sufficient reducing agents or antioxidants.Use a cleavage cocktail specifically designed to minimize methionine oxidation, such as "Reagent H" or "Reagent K".[1][2][7][8] For peptides also containing cysteine, a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) in the cleavage solution can be effective.[1][4]
Oxidation occurred during synthesis cycles.Ensure the use of high-quality, fresh reagents and consider performing the synthesis under an inert atmosphere (e.g., nitrogen or argon).[1]
Oxidation occurred during storage or handling post-cleavage.Store the purified peptide under an inert atmosphere at low temperatures and avoid repeated freeze-thaw cycles.[1]
Significant peak at +56 Da (S-tert-butylation) Insufficient scavenging of tert-butyl cations generated during deprotection.Increase the concentration or effectiveness of carbocation scavengers in the cleavage cocktail. Triisopropylsilane (TIS) is a common scavenger for this purpose.[4][7]
Prolonged cleavage time in the presence of high concentrations of tert-butyl cations.Shortening the cleavage time can sometimes reduce the extent of S-alkylation.[2]
Both +16 Da and +56 Da peaks are observed A combination of oxidative conditions and insufficient carbocation scavenging.Utilize a comprehensive cleavage cocktail that addresses both issues simultaneously. A cocktail containing TFA, anisole, TMSCl, and dimethyl sulfide (Me₂S) with an addition of PPh₃ has been shown to eradicate oxidation and reduce S-alkylation.[4]
Low overall yield of the desired peptide Suboptimal cleavage cocktail composition for the specific peptide sequence.Experiment with different scavenger combinations and ratios. The addition of ammonium iodide (NH₄I) to standard cocktails has been shown to reduce methionine sulfoxide formation, though it may impact overall yield in some cases.[8]
The peptide has already oxidized and requires a reduction step.If oxidation is the primary issue, the crude peptide can be treated post-cleavage to reduce methionine sulfoxide back to methionine.[1]

Data Summary: Efficacy of Different Cleavage Cocktails

The choice of cleavage cocktail significantly impacts the extent of methionine oxidation. The following table summarizes the effectiveness of various cleavage cocktails on a model peptide containing methionine.

Cleavage CocktailPercentage of Methionine Sulfoxide (Met(O)) Formation
Reagent K15% - 55%
Reagent R15% - 55%
Reagent B15% - 55%
Reagent H0%
Reagent K + 1.5% w/w NH₄I0%
Reagent R + 1.5% w/w NH₄I0%
Reagent B + 1.5% w/w NH₄I0%

Data adapted from a study on a model pentadecapeptide.[2][8][9]

Experimental Protocols

Protocol 1: Cleavage Cocktail to Prevent Methionine Oxidation

This protocol utilizes a cleavage cocktail with scavengers to minimize oxidation during the final cleavage step.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Anisole

  • Trimethylsilyl chloride (TMSCl)

  • Dimethyl sulfide (Me₂S)

  • Triphenylphosphine (PPh₃)

  • Triisopropylsilane (TIS) (for Cys-containing peptides)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Thoroughly wash the peptidyl-resin with DCM and dry it under a vacuum.[1]

  • Prepare the cleavage cocktail.

    • For peptides without Cysteine, use: TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v/v/v).[4]

    • For peptides containing Cysteine, use: TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5 v/v/v/v/v).[4]

  • Add 1 mg of PPh₃ per mL of the final solution.[1][4]

  • Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).[1]

  • Stir the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[1]

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.[1]

Protocol 2: Reduction of Methionine Sulfoxide Post-Cleavage

This protocol can be used to reduce methionine sulfoxide (Met(O)) back to methionine if oxidation has already occurred.

Materials:

  • Oxidized peptide

  • Ammonium Iodide (NH₄I)

  • Dimethyl Sulfide (DMS)

  • Acetonitrile

  • Water

Procedure:

  • Dissolve the oxidized peptide in a suitable solvent, such as a mixture of acetonitrile and water.[1]

  • Prepare a solution of ammonium iodide and dimethyl sulfide.

  • Add the NH₄I/DMS solution to the dissolved peptide.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by HPLC and mass spectrometry. Reaction times will vary depending on the peptide sequence and the extent of oxidation.[1]

  • Once the reduction is complete, purify the peptide using standard chromatographic techniques.[1]

Visualizations

Cleavage_Workflow start Start: Dried Peptidyl-Resin prep_cocktail Prepare Cleavage Cocktail (e.g., with TFA, Scavengers) start->prep_cocktail 1. cleavage Cleavage Reaction (2-3 hours at RT) prep_cocktail->cleavage 2. filtration Filter to Separate Resin and Filtrate cleavage->filtration 3. precipitation Precipitate Peptide (Cold Diethyl Ether) filtration->precipitation 4. centrifugation Centrifuge and Decant Ether precipitation->centrifugation 5. drying Dry Peptide (Under Vacuum) centrifugation->drying 6. end End: Crude Peptide drying->end 7.

Caption: Standard experimental workflow for peptide cleavage and deprotection.

Troubleshooting_Logic start Analyze Crude Peptide by MS and HPLC check_mass Mass Increase Observed? start->check_mass mass_16 +16 Da Peak (Oxidation) check_mass->mass_16 Yes mass_56 +56 Da Peak (S-alkylation) check_mass->mass_56 Also check for no_mass_change No Significant Mass Change check_mass->no_mass_change No solution_oxidation Solution: - Use Reagent H/K - Add Reducing Agents (DTT, PPh3) - Post-cleavage Reduction mass_16->solution_oxidation solution_alkylation Solution: - Increase Carbocation Scavengers (TIS) - Optimize Cleavage Time mass_56->solution_alkylation proceed Proceed to Purification no_mass_change->proceed

Caption: Troubleshooting logic for identifying and addressing common side reactions.

References

Validation & Comparative

Navigating the Nuances of Boc-Methionine in Peptide Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting group strategy and mass spectrometry methodology is paramount to ensuring data accuracy and integrity. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of peptides containing Boc-protected methionine, offering insights into potential challenges, alternative approaches, and supporting experimental frameworks.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis. However, when coupled with the sulfur-containing amino acid methionine, its analysis by mass spectrometry (MS) presents unique challenges. The lability of the Boc group under common ionization conditions and the susceptibility of the methionine side chain to modification can complicate spectral interpretation and compromise data quality. This guide will objectively compare analytical strategies to mitigate these challenges, supported by experimental considerations.

Performance Comparison: Boc-Methionine vs. Alternatives in Mass Spectrometry

The primary challenges in the mass spectrometry analysis of Boc-methionine peptides are the premature loss of the Boc group and the chemical modification of the methionine residue. The following tables summarize the expected performance of different analytical approaches in addressing these issues.

Table 1: Comparison of Ionization Techniques for Intact Boc-Methionine Peptide Analysis

Ionization TechniqueExpected Abundance of Intact Boc-PeptideKey Considerations
Electrospray Ionization (ESI)LowerProne to in-source fragmentation, leading to the observation of de-Boc'd species.[1]
Matrix-Assisted Laser Desorption/Ionization (MALDI)HigherA "softer" ionization technique that minimizes fragmentation of labile protecting groups.[1]

Table 2: Impact of Liquid Chromatography (LC) Mobile Phase on Boc Group Stability in LC-MS

Mobile Phase AdditiveExpected Boc Group StabilityImpact on MS Signal
Trifluoroacetic Acid (TFA)LowCan cause deprotection of the Boc group.[1] Known to suppress ESI signal.
Formic Acid (FA)HighRecommended alternative to TFA to maintain the integrity of the Boc group.[1] Generally provides better ESI signal than TFA.

Table 3: Comparison of Boc vs. Fmoc Protection Strategies for Methionine-Containing Peptides

Protection StrategyPropensity for Methionine Side Reactions (Oxidation & Alkylation)Rationale
Boc/Bzl HigherRequires strong acid (e.g., HF, TFMSA) for final cleavage, which can promote oxidation and S-tert-butylation of methionine.
Fmoc/tBu LowerUtilizes milder, basic conditions for Nα-deprotection and typically a milder acidic cleavage cocktail, reducing the incidence of methionine side reactions.[]

Table 4: Common Side Products of Methionine in Peptide Synthesis and Mass Spectrometry

Side ProductMass Shift (Da)Common Cause
Methionine Sulfoxide+16Oxidation during synthesis, cleavage, or in the ESI source.[3][4][5]
S-tert-butylated Methionine+56Reaction with t-butyl cations generated during Boc deprotection with strong acids.
Dehydro-methionine-2In-source fragmentation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable mass spectrometry analysis of Boc-methionine peptides.

Protocol 1: LC-MS Analysis of Boc-Methionine Peptides with Formic Acid
  • Sample Preparation:

    • Dissolve the lyophilized Boc-protected peptide in a suitable solvent, such as 50:50 acetonitrile/water with 0.1% formic acid, to a final concentration of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase A to a working concentration of 10-100 fmol/µL.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 15 minutes, followed by a re-equilibration step. The gradient should be optimized for the specific peptide.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Cone Voltage: 20-40 V (optimize to minimize in-source fragmentation).

    • Mass Range: Scan a range appropriate for the expected m/z of the intact Boc-peptide and any potential fragments.

    • Data Analysis: Look for the [M+H]+ ion of the intact Boc-peptide, as well as potential de-Boc'd species ([M-Boc+H]+) and methionine side products.

Protocol 2: MALDI-TOF MS Analysis of Boc-Methionine Peptides
  • Sample Preparation:

    • Dissolve the Boc-protected peptide in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL. While TFA is used here for dissolution and spotting, its brief exposure in this context is less likely to cause significant deprotection compared to its continuous presence in an LC mobile phase.

    • Prepare a saturated matrix solution. α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides. Dissolve CHCA in 50:50 acetonitrile/water with 0.1% TFA.

  • Target Plate Spotting:

    • Mix the peptide solution and the matrix solution in a 1:1 ratio (v/v).

    • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely (dried-droplet method).

  • MALDI-TOF Mass Spectrometry:

    • Ionization Mode: Positive, reflectron mode for higher resolution.

    • Laser: Nitrogen laser (337 nm).

    • Laser Fluence: Use the minimum laser power necessary to obtain a good signal, to minimize fragmentation.

    • Mass Range: Set a mass range that encompasses the expected molecular weight of the intact Boc-peptide.

    • Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights.

    • Data Analysis: Identify the [M+H]+ ion of the intact Boc-peptide.

Visualizing the Challenges and Solutions

Diagrams created using Graphviz (DOT language) can help to visualize the experimental workflows and the chemical logic behind the analytical challenges.

cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis cluster_challenges Analytical Challenges Boc-Met-OH Boc-Met-OH SPPS Solid-Phase Peptide Synthesis Boc-Met-OH->SPPS Incorporation Crude_Peptide Crude Boc-Met-Peptide SPPS->Crude_Peptide Cleavage Oxidation Methionine Oxidation (+16 Da) SPPS->Oxidation During cleavage Alkylation S-Alkylation (+56 Da) SPPS->Alkylation During cleavage LC_MS LC-MS Crude_Peptide->LC_MS ESI MALDI_TOF MALDI-TOF Crude_Peptide->MALDI_TOF Soft Ionization Data_Interpretation Data Interpretation LC_MS->Data_Interpretation Boc_Loss Boc Group Loss (-100 Da) LC_MS->Boc_Loss In-source fragmentation LC_MS->Oxidation In-source MALDI_TOF->Data_Interpretation

Caption: Workflow for the analysis of Boc-methionine peptides and associated challenges.

Start Boc-Met-Peptide Analysis Decision_Ionization Choice of Ionization Start->Decision_Ionization ESI Electrospray Ionization (ESI) Decision_Ionization->ESI High-throughput LC coupling MALDI MALDI-TOF Decision_Ionization->MALDI Protecting group lability concern Decision_Mobile_Phase LC Mobile Phase ESI->Decision_Mobile_Phase Analyze_Intact Analyze Intact Peptide MALDI->Analyze_Intact Formic_Acid Use Formic Acid Decision_Mobile_Phase->Formic_Acid Preserve Boc group TFA Use Trifluoroacetic Acid Decision_Mobile_Phase->TFA Risk of Boc loss Formic_Acid->Analyze_Intact Analyze_Fragments Analyze with Fragments TFA->Analyze_Fragments

References

Navigating the Maze: A Comparative Guide to Tandem MS for Sequencing Methionine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate sequencing of methionine-containing peptides is crucial for understanding protein function, identifying post-translational modifications (PTMs), and developing novel therapeutics. However, the unique chemical properties of methionine, particularly its susceptibility to oxidation, present distinct challenges for tandem mass spectrometry (MS/MS). This guide provides an objective comparison of common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron-Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD)—supported by experimental data to aid in the selection of the most appropriate method for your research needs.

Methionine's thioether side chain can be readily oxidized to methionine sulfoxide (Met(O)) or methionine sulfone, a modification that can be either a biologically relevant PTM or an artifact of sample preparation.[1][2] This modification, along with the inherent fragmentation behavior of the methionine residue itself, can influence the resulting MS/MS spectrum and complicate data interpretation. The choice of fragmentation method is therefore a critical parameter that dictates the quality and completeness of sequence information obtained.

At a Glance: Comparing Fragmentation Methods

The selection of an appropriate fragmentation technique is a balance between achieving comprehensive sequence coverage, preserving labile PTMs, and the instrumentation available. Below is a summary of the key performance characteristics of CID, HCD, ETD, and UVPD for the analysis of methionine-containing peptides.

Fragmentation MethodPrinciplePrimary Fragment IonsBest Suited ForKey Advantages for Methionine PeptidesLimitations for Methionine Peptides
CID Vibrational excitation via collision with inert gasb- and y-ionsRoutine sequencing of relatively small, doubly charged peptides.Well-established, widely available.Prone to neutral loss of the methionine side chain (especially when oxidized), which can dominate the spectrum and reduce sequence information.[3] Less effective for larger, highly charged peptides.
HCD Beam-type collisional dissociationb- and y-ionsHigh-resolution and accurate mass analysis of fragment ions.Provides more sequence consecutive residues than CID in some cases.[4] Better fragmentation of the peptide backbone compared to CID.Can still result in significant neutral loss from the methionine side chain.
ETD Electron transfer from a radical anionc- and z-ionsSequencing of larger, highly charged peptides and preserving labile PTMs.Preserves the labile sulfoxide modification on methionine, aiding in its localization.[5] Provides complementary fragmentation to CID/HCD, increasing overall sequence coverage.[6]Less efficient for smaller, doubly charged peptides. Slower scan rates can impact throughput.[5]
UVPD Absorption of a high-energy photona-, b-, c-, x-, y-, and z-ionsComprehensive fragmentation of peptides and proteins, including those with complex modifications.Generates a wider variety of fragment ions, leading to higher sequence coverage. Can cleave disulfide bonds, which are often found in proteins alongside methionine.[7]Less commonly available on commercial instruments. Potential for complex spectra requiring sophisticated data analysis.

In-Depth Performance Comparison

Sequence Coverage

Achieving high sequence coverage is paramount for unambiguous peptide identification and PTM localization. Studies comparing fragmentation methods have demonstrated that no single technique is universally superior, and the best choice often depends on the specific characteristics of the peptide, such as its charge state and length.

One comprehensive study reported that for an average peptide, ETD provided 22% higher sequence coverage than CID (82% for ETD vs. 67% for CID).[6] For longer peptides, ETD's advantage in sequence coverage over CID becomes even more pronounced.[6] HCD has been shown to generate more consecutive amino acid residue identifications than CID and ETD for certain datasets.[4] The combination of different fragmentation methods, such as a decision-tree approach where the fragmentation method is chosen based on the precursor ion's charge state and m/z, can significantly improve overall peptide identification and sequence coverage.[8] For instance, using HCD for doubly charged peptides and ETD for peptides with charge states higher than two has been shown to be an effective strategy.[8]

Fragmentation of Oxidized Methionine

A key challenge in sequencing methionine-containing peptides is the fragmentation of oxidized methionine (Met(O)). In CID and HCD, peptides containing Met(O) are prone to a characteristic neutral loss of 64 Da (methanesulfenic acid, CH3SOH).[3] While this neutral loss can be a diagnostic marker for the presence of Met(O), it can also be the dominant fragmentation pathway, suppressing the generation of backbone fragment ions and thus hindering complete sequence determination.

In contrast, ETD is a "soft" fragmentation technique that cleaves the peptide backbone at N-Cα bonds, producing c- and z-type fragment ions, while leaving most PTMs, including methionine sulfoxide, intact on the side chains.[5] This makes ETD particularly valuable for confidently localizing the site of methionine oxidation. A heatmap comparing the intensity of fragment ions from ETD and CID has shown that ETD is favored for the fragmentation of peptides containing oxidized methionine.[6]

Experimental Workflows and Fragmentation Patterns

To visually represent the processes involved in sequencing methionine-containing peptides, the following diagrams illustrate a typical experimental workflow and the distinct fragmentation patterns generated by different MS/MS techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_fragmentation Fragmentation Methods cluster_data_analysis Data Analysis p Protein Sample d Digestion (e.g., Trypsin) p->d pep Peptide Mixture d->pep lc Liquid Chromatography (Separation) pep->lc ms1 MS1 Scan (Precursor Ion Selection) lc->ms1 ms2 MS2 Scan (Fragmentation) ms1->ms2 cid CID ms2->cid Collision hcd HCD ms2->hcd Collision etd ETD ms2->etd Electron Transfer uvpd UVPD ms2->uvpd Photon Absorption spec MS/MS Spectrum cid->spec hcd->spec etd->spec uvpd->spec seq Peptide Sequence & PTM Identification spec->seq

A typical experimental workflow for tandem MS of peptides.

fragmentation_patterns cluster_peptide cluster_cid_hcd CID / HCD Fragmentation cluster_etd_uvpd ETD / UVPD Fragmentation peptide ...-NH-CHR-CO-|-NH-CH(CH2CH2SCH3)-CO-|-NH-CHR'-CO-... b_ion b-ion ...-NH-CHR-CO+ peptide->b_ion Amide Bond Cleavage y_ion y-ion +H2N-CH(CH2CH2SCH3)-CO-... peptide->y_ion Amide Bond Cleavage c_ion c-ion ...-NH-CHR-CO-NH-CH(CH2CH2SCH3)• + 3H peptide->c_ion N-Cα Bond Cleavage z_ion z-ion •CO-NH-CHR'-CO-... peptide->z_ion N-Cα Bond Cleavage neutral_loss Neutral Loss (-CH3SOH from Met(O)) b_ion->neutral_loss y_ion->neutral_loss ptm PTM Preservation (e.g., Met(O)) c_ion->ptm

Fragmentation patterns of methionine-containing peptides.

Experimental Protocols

Detailed experimental protocols are critical for reproducible results. Below are generalized methodologies for sample preparation and mass spectrometry analysis that can be adapted for specific applications.

Sample Preparation for Mass Spectrometry
  • Protein Extraction and Digestion:

    • Proteins are extracted from cells or tissues using appropriate lysis buffers.

    • Disulfide bonds are reduced (e.g., with dithiothreitol) and alkylated (e.g., with iodoacetamide) to prevent refolding.

    • Proteins are digested into peptides using a protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues.[9]

  • Peptide Desalting and Cleanup:

    • Prior to LC-MS/MS analysis, the peptide mixture is desalted and purified using C18 solid-phase extraction to remove contaminants that can interfere with ionization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • The peptide mixture is loaded onto a reverse-phase liquid chromatography column.

    • Peptides are separated based on their hydrophobicity by a gradient of increasing organic solvent (e.g., acetonitrile) concentration.[9]

  • Mass Spectrometry Analysis:

    • Eluted peptides are ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer.

    • MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge (m/z) ratios of the intact peptide ions (precursor ions).

    • MS2 Scan (Fragmentation): The most intense precursor ions are sequentially isolated and fragmented using one of the chosen methods (CID, HCD, ETD, or UVPD).[4][10]

      • CID: Normalized collision energy is typically set between 25-35%.[11]

      • HCD: Normalized collision energy is often set higher than CID, for example, around 27-45%.[9][10]

      • ETD: Reaction times are dependent on the precursor charge state and m/z, and supplemental activation may be used.[10][12]

      • UVPD: Involves irradiation with a laser (e.g., 193 nm or 213 nm) for a specific duration.[3][13]

    • The m/z ratios of the resulting fragment ions are measured in the mass analyzer.

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein sequence database to identify the peptide sequences.[12]

    • Specialized software is used to account for variable modifications, such as methionine oxidation.[12]

Conclusion

The optimal tandem mass spectrometry method for sequencing methionine-containing peptides depends heavily on the specific research question and the available instrumentation.

  • CID and HCD are robust, widely accessible methods suitable for routine peptide identification. However, researchers must be aware of the potential for dominant neutral losses from oxidized methionine, which can compromise sequence coverage.

  • ETD is the preferred method when the primary goal is to sequence large, highly charged peptides or to confidently localize labile PTMs like methionine sulfoxide. Its ability to preserve these modifications provides a significant advantage over collisional methods.

  • UVPD offers the most comprehensive fragmentation, leading to potentially higher sequence coverage for a wide range of peptides. As this technology becomes more widespread, it may become the new standard for in-depth peptide characterization.

For the most comprehensive analysis, a multi-faceted approach that combines different fragmentation strategies is often the most powerful. By understanding the strengths and limitations of each technique, researchers can design experiments that yield the highest quality data for their studies of methionine-containing peptides, ultimately advancing our understanding of the proteome in health and disease.

References

A Researcher's Guide to HPLC Purity Analysis of Synthetic Peptides Containing Boc-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of peptides, fundamental tools in drug discovery and biomedical research, demands rigorous purity assessment to ensure experimental validity and therapeutic safety. For peptides synthesized using Boc-protected methionine (Boc-Met-OH), a common building block, the inherent susceptibility of the methionine side chain to oxidation presents a unique analytical challenge. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of these peptides, offering detailed protocols, data-driven comparisons, and a look at alternative technologies.

The Challenge: Methionine Oxidation

Methionine's thioether side chain is readily oxidized, primarily to methionine sulfoxide (Met(O)) and, to a lesser extent, methionine sulfone (Met(O₂)). This can occur during synthesis, cleavage, purification, or even storage. Since these oxidized forms represent significant impurities that can alter a peptide's biological activity and stability, their detection and quantification are critical. Reversed-phase HPLC (RP-HPLC) is the gold standard for resolving these closely related species from the parent peptide. In RP-HPLC, the oxidized, more polar variants typically elute earlier than the non-oxidized parent peptide.

Comparative Analysis of HPLC Methodologies

The success of separating a target peptide from its oxidized impurities hinges on the careful selection of HPLC columns and mobile phase conditions.

Column Selection

The choice of stationary phase is critical for achieving optimal resolution. C18 columns are the most widely used for peptide analysis due to their hydrophobicity, which provides excellent retention and separation.

Column TypeParticle Size (µm)Pore Size (Å)Key AdvantagesTypical Application
Standard C18 3.5 - 5100 - 120Robust, versatile, widely available. Good for general-purpose peptide separations.Routine purity checks of peptides < 30 amino acids.
Wide-Pore C18 3.5 - 5300Better for larger peptides (>3 kDa) as it prevents pore exclusion, leading to sharper peaks.Purity analysis of large peptides and small proteins.
C8 3.5 - 5100 - 300Less hydrophobic than C18, resulting in shorter retention times. Can be useful for very hydrophobic peptides.Analysis of highly retained peptides.
Sub-2 µm C18 1.7 - 1.9130Used in Ultra-High-Performance Liquid Chromatography (UPLC) for significantly faster analysis and higher resolution.High-throughput screening and detailed impurity profiling.

Mobile Phase and Ion-Pairing Agents

The mobile phase typically consists of an aqueous component and an organic solvent (usually acetonitrile), with an acidic ion-pairing agent. The ion-pairing agent is crucial as it masks residual silanols on the silica-based column and forms neutral complexes with the charged peptide molecules, improving peak shape and resolution.

Ion-Pairing AgentConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1% (v/v)Excellent ion-pairing agent, provides sharp peaks and good resolution. Volatile, making it compatible with mass spectrometry (MS).Strong ion-pairing can be difficult to remove from the column. Can suppress ionization in MS.
Formic Acid (FA) 0.1% (v/v)Good volatility and excellent for MS compatibility as it promotes protonation.Weaker ion-pairing agent, may result in broader peaks for some peptides compared to TFA.
Difluoroacetic Acid (DFA) 0.05% (v/v)Offers a balance between the strong ion-pairing of TFA and the MS-friendliness of FA.Less commonly used, may require method development.

Experimental Protocols

Protocol 1: General-Purpose RP-HPLC for Peptide Purity

This protocol provides a standard starting point for assessing the purity of a newly synthesized methionine-containing peptide.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A standard binary or quaternary HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm, 120 Å.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 214 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Identify impurity peaks, such as earlier-eluting peaks corresponding to potential oxidized forms (Met(O)).

Workflow for Peptide Purity Assessment

The following diagram illustrates the typical workflow from a synthesized crude peptide to a final purity report.

G cluster_synthesis Synthesis & Cleavage cluster_analysis Analysis & Purification cluster_characterization Characterization Crude Crude Peptide Synthesis (with Boc-Met-OH) Cleavage Cleavage from Resin & Deprotection Crude->Cleavage HPLC_Screen Analytical HPLC Screen Cleavage->HPLC_Screen Purification Preparative HPLC HPLC_Screen->Purification Purity_Check Purity Assessment by Analytical HPLC Purification->Purity_Check LCMS LC-MS for Mass Verification Purity_Check->LCMS Final Final Purity Report LCMS->Final

Caption: Workflow from peptide synthesis to final purity verification.

Comparison with Alternative Technologies

While HPLC is the workhorse for purity assessment, other technologies offer distinct advantages, particularly in speed and depth of information.

TechnologyPrincipleSpeedResolutionKey AdvantagePrimary Use Case
HPLC High-Pressure Liquid ChromatographyStandardHighRobust, reliable, and widely established for quantification.Gold standard for purity determination and quality control.
UPLC Ultra-High-Performance Liquid ChromatographyVery Fast (2-10x faster)Very HighIncreased throughput and better separation of complex mixtures.High-throughput screening, peptide mapping, and complex impurity profiling.
LC-MS HPLC/UPLC coupled to a Mass SpectrometerSame as LC systemSame as LC systemProvides mass information for peak identification, confirming identity of main peak and characterizing impurities.Absolute confirmation of peptide identity and impurity structure elucidation.
Identifying Methionine-Related Impurities

The logical relationship between the parent peptide and its common oxidative impurities is crucial for data interpretation. The oxidized forms, being more polar, will have shorter retention times in a reversed-phase system.

G cluster_hplc Typical RP-HPLC Elution Order Parent Parent Peptide (Containing Met) MetO Met(O) Impurity (Sulfoxide) Parent->MetO Mild Oxidation MetO2 Met(O2) Impurity (Sulfone) MetO->MetO2 Strong Oxidation MetO2_Elution Early MetO_Elution Intermediate Parent_Elution Late

Caption: Relationship and elution order of a Met-peptide and its oxidized forms.

Conclusion

For researchers synthesizing peptides with Boc-Met-OH, a robust HPLC-based purity assessment strategy is non-negotiable. A standard C18 column with a water/acetonitrile gradient containing 0.1% TFA remains the most reliable starting point for method development. The key to success lies in achieving baseline separation of the target peptide from its earlier-eluting oxidized impurities. For higher throughput or more complex samples, transitioning to UPLC provides significant advantages in speed and resolution. Finally, coupling liquid chromatography to mass spectrometry is indispensable for the definitive identification of the product and its impurities, providing the highest level of confidence in the final peptide's quality.

A Comparative Guide to Boc vs. Fmoc Strategy for Methionine Incorporation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a critical decision that influences the yield, purity, and overall success of synthesizing peptides, particularly those containing sensitive residues like methionine. This guide provides an objective comparison of the Boc and Fmoc strategies for methionine incorporation, supported by a review of common side reactions and mitigation strategies, and includes detailed experimental protocols.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in the chemistry of the Nα-amino protecting group and the conditions required for its removal.

The Boc Strategy: This classic approach utilizes the acid-labile Boc group. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[]

The Fmoc Strategy: The more modern Fmoc strategy employs the base-labile Fmoc group.[] Deprotection is accomplished using a mild base, most commonly piperidine in dimethylformamide (DMF).[] Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with the peptide from the resin using TFA.[] This orthogonality, where the Nα- and side-chain protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[]

Performance Comparison for Methionine Incorporation

Methionine's thioether side chain presents unique challenges during SPPS, primarily its susceptibility to oxidation and S-alkylation. The choice between Boc and Fmoc strategies significantly impacts the prevalence of these side reactions.

The Fmoc strategy is generally preferred for synthesizing peptides containing acid-sensitive amino acids like methionine.[][3] Its mild basic deprotection conditions minimize the risk of acid-catalyzed side reactions that can affect the methionine side chain.[3] In contrast, the Boc strategy, with its repeated TFA treatments for deprotection, can lead to a higher incidence of certain side reactions.

Quantitative Data Summary

Table 1: Illustrative Yield and Purity of a Methionine-Containing Peptide

StrategyOverall Yield (%)Crude Purity (%)Major Side Products
Boc/Bzl 40 - 6050 - 70S-tert-butylated Met, Met(O)
Fmoc/tBu 60 - 8070 - 90Met(O)

Note: Data is illustrative and compiled from general statements and specific examples in the literature. Actual yields and purity are highly sequence-dependent.

Table 2: Common Side Reactions and Mitigation

Side ReactionDescriptionMore Prevalent StrategyMitigation Strategies
Oxidation The thioether side chain of methionine is oxidized to methionine sulfoxide (Met(O)) or methionine sulfone.Can occur in both; prevalent during final cleavage.Addition of scavengers like dimethylsulfide (DMS), dithiothreitol (DTT), or thioanisole to the cleavage cocktail. Reduction of Met(O) post-synthesis.
S-alkylation The nucleophilic sulfur of methionine is alkylated, most commonly by tert-butyl cations generated during deprotection.Boc/Bzl (due to repeated TFA deprotection steps).Use of scavengers like thioanisole or DMS. Reversal of S-tert-butylation by heating in 5% acetic acid.

Experimental Protocols

Detailed methodologies for the key steps of methionine incorporation using both Boc and Fmoc strategies are provided below.

Boc Strategy: Methionine Incorporation
  • Resin Preparation: Swell Merrifield or PAM resin in dichloromethane (DCM) for 1-2 hours.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in a DMF/DCM mixture.

  • Deprotection:

    • Wash the resin with DCM.

    • Perform a pre-wash with 50% TFA in DCM for 5 minutes.

    • Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group. When methionine is present in the sequence, add 0.5% dithiothreitol (DTE) as a scavenger.

    • Wash the resin with DCM, followed by isopropanol (IPA), and then DMF.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DMF for 5 minutes. Wash with DMF.

  • Methionine Coupling:

    • In a separate vessel, dissolve Boc-Met-OH (3 equivalents) and a coupling agent like HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution for pre-activation.

    • Add the activated methionine solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test).

  • Final Cleavage: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF, including scavengers such as anisole and DMS.

Fmoc Strategy: Methionine Incorporation
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF.

  • Methionine Coupling:

    • In a separate vial, dissolve Fmoc-Met-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the mixture for pre-activation (1-2 minutes).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF.

    • Confirm coupling completion with a Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry.

    • Prepare a cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) to simultaneously cleave the peptide from the resin and remove side-chain protecting groups. The inclusion of thioanisole and EDT helps to scavenge cations and prevent methionine oxidation.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

Visualizing the Workflows and Side Reactions

To further clarify the processes, the following diagrams illustrate the core workflows and a key side reaction.

Boc_vs_Fmoc_Workflow cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (DIPEA/DMF) Boc_Deprotect->Boc_Neutralize Boc_Couple Coupling (Boc-Met-OH + Activator) Boc_Neutralize->Boc_Couple Boc_End Boc-Met-AA-Resin Boc_Couple->Boc_End Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling (Fmoc-Met-OH + Activator) Fmoc_Deprotect->Fmoc_Couple Fmoc_End Fmoc-Met-AA-Resin Fmoc_Couple->Fmoc_End

SPPS cycle for Boc and Fmoc strategies.

Methionine_Side_Reactions cluster_oxidation Oxidation cluster_alkylation S-alkylation Met Methionine Residue (-CH2-CH2-S-CH3) Met_O Methionine Sulfoxide (+16 Da) Met->Met_O Oxidizing agents (during cleavage) Met_tBu S-tert-butyl Methionine (+56 Da) Met->Met_tBu tert-butyl cations (from TFA deprotection) Met_O->Met Reduction (e.g., NH4I/DMS) Met_tBu->Met Reversal (Heat in 5% Acetic Acid)

Key side reactions of methionine in SPPS.

Conclusion

The choice between Boc and Fmoc strategies for incorporating methionine into synthetic peptides is a balance of managing potential side reactions and aligning with the overall synthesis plan. The Fmoc strategy, with its milder deprotection conditions, is generally the method of choice to minimize acid-catalyzed side reactions such as S-alkylation.[][3] However, the Boc strategy remains a robust and viable option, particularly for complex or aggregation-prone sequences, provided that appropriate scavengers are used during deprotection and cleavage steps. Ultimately, a thorough understanding of the chemistry of each strategy and careful optimization of reaction conditions are paramount to achieving high-purity methionine-containing peptides.

References

A Comparative Guide to Orthogonal Protection Strategies for Methionine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine, a sulfur-containing amino acid, presents a unique challenge in solid-phase peptide synthesis (SPPS) due to the high susceptibility of its thioether side chain to oxidation and S-alkylation. These side reactions, occurring predominantly during the final acidic cleavage step, can lead to impurities that are often difficult to remove, thereby impacting the yield and purity of the target peptide. This guide provides an objective comparison of the most common orthogonal protection strategies for methionine, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most appropriate method for your specific application.

Comparison of Methionine Protection Strategies

The three primary strategies for managing methionine during Fmoc-SPPS are:

  • No Side-Chain Protection with Optimized Cleavage: This is the most conventional approach, relying on scavenger-containing cleavage cocktails to minimize side reactions.

  • Methionine Sulfoxide (Met(O)) as a Temporary Protecting Group: This strategy involves the incorporation of Fmoc-Met(O)-OH during synthesis, followed by reduction of the sulfoxide to methionine.

  • Advanced Cleavage Cocktails: These are specially formulated reagents designed to actively prevent oxidation or reduce any formed methionine sulfoxide in situ during cleavage.

The following table summarizes the quantitative performance of these strategies based on reported experimental data.

StrategyPeptide SequencePurity of Crude Peptide (%)Yield (%)Key Side Products (%)Reference
Standard Cleavage (TFA/TIS/H₂O) Ac-Met-Glu-Glu-Pro-Asp-OH~70Not ReportedMet(O): ~6, S-tert-butylated Met: ~24[1]
Reagent H Cleavage Model PentadecapeptideNot Reported51 (dithiol form)Met(O): Not detected[2]
TFA/TMSCl/PPh₃ Cleavage Ac-Met-Glu-Glu-Pro-Asp-OH96.0Not ReportedMet(O): Not detected, S-tert-butylated Met: 4.0[1]
Fmoc-Met(O)-OH with Reduction hPrP (125–155) (aggregation-prone)Significantly Improved Quality7Not Applicable[3]
Standard Cleavage (for comparison) hPrP (125–155) (aggregation-prone)Moderate Quality2Not Reported[3]

Experimental Protocols

Detailed methodologies for the key strategies are provided below.

Protocol 1: Cleavage of Methionine-Containing Peptides with a Standard Scavenger Cocktail

This protocol is a baseline method often used when methionine-containing peptides are synthesized without a specific side-chain protecting group.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) and dry thoroughly under vacuum.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Stir the suspension at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Protocol 2: Synthesis with Fmoc-Met(O)-OH and Subsequent Reduction

This strategy is particularly useful for the synthesis of aggregation-prone peptides, as the polar sulfoxide group can improve solubility.

A. Incorporation of Fmoc-Met(O)-OH:

  • Fmoc-Met(O)-OH is used as a standard amino acid in the Fmoc-SPPS protocol. The coupling and deprotection steps are identical to those for other Fmoc-protected amino acids.[4]

B. Post-Cleavage Reduction of Methionine Sulfoxide:

Materials:

  • Crude peptide containing Met(O)

  • Ammonium iodide (NH₄I)

  • Dimethyl sulfide (DMS)

  • Acetonitrile/Water mixture

Procedure:

  • Dissolve the crude peptide in an acetonitrile/water mixture.

  • Prepare a solution of NH₄I (10-fold molar excess) and DMS (10-fold molar excess) in water.

  • Add the NH₄I/DMS solution to the dissolved peptide.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC-MS.

  • Once the reduction is complete, purify the peptide by preparative HPLC.

Protocol 3: Cleavage with an Advanced Cocktail (TFA/TMSCl/PPh₃)

This recently developed cocktail has been shown to effectively eliminate methionine oxidation.[1][5]

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Anisole / Trimethylsilyl chloride (TMSCl) / Dimethyl sulfide (DMS) in a ratio of 85:5:5:5 (v/v/v/v), containing 1 mg/mL of Triphenylphosphine (PPh₃). For peptides also containing Cys(Trt), Triisopropylsilane (TIS) is added, with a final ratio of 80:5:5:5:5 (TFA/Anisole/TMSCl/TIS/DMS).[5]

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Wash the peptide-resin with DCM and dry thoroughly under vacuum.

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Stir the mixture at room temperature for 1 hour.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Met_Side_Reactions Met Methionine Residue in Peptide Chain TFA TFA Cleavage Met->TFA Met_O Methionine Sulfoxide (Met(O)) Met->Met_O Oxidation Met_tBu S-tert-butylated Methionine Met->Met_tBu S-Alkylation tBu_cation tert-Butyl Cation (from protecting groups) TFA->tBu_cation Generates Oxidants Oxidizing Species (e.g., air, peroxides) TFA->Oxidants Can promote oxidation tBu_cation->Met_tBu Oxidants->Met_O

Caption: Major side reactions of methionine during TFA cleavage in SPPS.

Met_Protection_Workflow cluster_0 Strategy 1: No Protection cluster_1 Strategy 2: Met(O) Protection cluster_2 Strategy 3: Advanced Cleavage start1 Fmoc-Met-OH in SPPS cleavage1 Cleavage with Standard Scavengers (e.g., TFA/TIS/H₂O) start1->cleavage1 product1 Crude Peptide (may contain Met(O) and Met-tBu) cleavage1->product1 start2 Fmoc-Met(O)-OH in SPPS cleavage2 Standard Cleavage start2->cleavage2 reduction Reduction of Met(O) (e.g., NH₄I/DMS) cleavage2->reduction product2 Crude Peptide reduction->product2 start3 Fmoc-Met-OH in SPPS cleavage3 Cleavage with Advanced Cocktail (e.g., TFA/TMSCl/PPh₃) start3->cleavage3 product3 Crude Peptide (minimal side products) cleavage3->product3

Caption: Experimental workflows for different methionine protection strategies.

Met_O_Reduction_Mechanism Met_O Methionine Sulfoxide (R-S(=O)-CH₃) Intermediate Intermediate [R-S⁺(I)-CH₃] Met_O->Intermediate + I⁻ NH4I NH₄I NH4I->Intermediate DMS Dimethyl Sulfide ((CH₃)₂S) Met Methionine (R-S-CH₃) DMS->Met DMSO Dimethyl Sulfoxide ((CH₃)₂SO) DMS->DMSO Oxidized to Intermediate->Met + (CH₃)₂S I2 I₂ Intermediate->I2

Caption: Proposed mechanism for the reduction of methionine sulfoxide.

References

Validating Unnatural Amino Acid Incorporation: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise verification of unnatural amino acid (UAA) incorporation into a target protein is a critical step. Mass spectrometry stands as the gold standard for this validation, offering unparalleled accuracy and detail. This guide provides an objective comparison of common mass spectrometry-based methodologies, supported by experimental data and detailed protocols to aid in selecting the optimal strategy for your research needs.

The successful site-specific incorporation of a UAA hinges on the fidelity of an engineered orthogonal translation system.[1] Verifying that the UAA has been incorporated at the correct position, and quantifying the efficiency of this process, is essential for the downstream application of the modified protein. Mass spectrometry provides definitive evidence by measuring the mass of the modified protein or its constituent peptides, which will be altered by the mass of the incorporated UAA.

Comparative Analysis of Mass Spectrometry Techniques

The primary mass spectrometry workflows for validating UAA incorporation can be categorized into two main approaches: "top-down" analysis of the intact protein and "bottom-up" analysis of peptides generated by proteolytic digestion. A third, simpler method involves analyzing the intact protein's mass without fragmentation, often using MALDI-TOF. Each approach offers distinct advantages and is suited to different experimental questions.

ParameterIntact Mass Analysis (MALDI-TOF)Top-Down Proteomics (LC-ESI-MS/MS)Bottom-Up Proteomics (LC-ESI-MS/MS)
Primary Goal Quick confirmation of incorporationPrecise mass of proteoforms, localization of UAA & PTMsSite-specific confirmation & quantification of UAA
Mass Analyzer TOFFT-ICR, OrbitrapOrbitrap, Quadrupole-TOF, Ion Trap
Typical Mass Accuracy ≤ 500 ppm[2]< 2 ppm (FT-ICR)[3][4], < 5 ppm (Orbitrap)[5]< 5 ppm (Orbitrap)
Resolution ~20,000[6]>1,000,000 (FT-ICR)[5], up to 240,000 (Orbitrap)[5]High
Sensitivity fmol to amol[6]Low fmolLow fmol[7][8]
Key Information Mass shift of intact protein100% sequence coverage, multiple PTMsSite of UAA incorporation, relative quantification
Advantages Fast, tolerant to some impurities.[2]Provides a complete picture of the proteoform.High throughput, robust, good for quantification.
Disadvantages No site-specific information, lower resolution.Technically challenging, struggles with large proteins (>50 kDa).UAA-containing peptides may be difficult to ionize/detect.

Experimental Workflows & Signaling Pathways

A generalized workflow for the production and subsequent mass spectrometric validation of a UAA-containing protein is depicted below. This process begins with the expression of the target protein in a host system equipped with the orthogonal translation machinery for UAA incorporation, and concludes with data analysis to confirm the modification.

UAA_Validation_Workflow cluster_Expression Protein Expression cluster_MS_Prep MS Sample Preparation cluster_MS_Analysis Mass Spectrometry Analysis cluster_Data_Analysis Data Analysis Expression Cell Culture with UAA Harvest Cell Harvest & Lysis Expression->Harvest Purification Protein Purification Harvest->Purification TopDown_Prep Desalting / Precipitation (Top-Down / Intact) Purification->TopDown_Prep Intact Protein BottomUp_Prep Reduction, Alkylation, & Proteolytic Digestion (Bottom-Up) Purification->BottomUp_Prep Peptide Analysis MS_Analysis LC-MS/MS or MALDI-TOF TopDown_Prep->MS_Analysis BottomUp_Prep->MS_Analysis Data_Analysis Database Search (with UAA mass modification) MS_Analysis->Data_Analysis Validation Validation of Incorporation Data_Analysis->Validation Data_Logic RawData Acquired MS/MS Spectrum SearchEngine Database Search Engine (e.g., MaxQuant, Mascot) RawData->SearchEngine Database Protein Sequence Database (FASTA) Database->SearchEngine SearchParams Search Parameters SearchParams->SearchEngine UAA_Mod UAA defined as variable modification UAA_Mod->SearchParams PSM Peptide-Spectrum Match (PSM) SearchEngine->PSM Validation Successful Identification of UAA-containing Peptide PSM->Validation Score > Threshold & UAA Mod Identified

References

A Comparative Guide to Methionine Side-Chain Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the management of the methionine (Met) residue presents a unique challenge. Its thioether side chain is susceptible to oxidation and S-alkylation, particularly during the acidic conditions of cleavage from the solid support. This guide provides an objective comparison of the primary strategies for addressing these side reactions: utilizing unprotected methionine with optimized cleavage conditions versus employing methionine sulfoxide (Met(O)) as a protecting group followed by a reduction step.

Executive Summary

While many amino acids with reactive side chains require dedicated protecting groups, methionine is often incorporated into solid-phase peptide synthesis (SPPS) without one. The focus then shifts to mitigating side reactions, primarily oxidation to methionine sulfoxide and S-alkylation, through the use of specialized cleavage cocktails. An alternative approach involves the intentional oxidation of methionine to its sulfoxide, which acts as a protecting group. This strategy can be particularly advantageous in the synthesis of hydrophobic and aggregation-prone peptides, as the increased polarity of the sulfoxide improves solubility. Following purification, the sulfoxide is then reduced back to methionine. The choice between these strategies depends on the peptide sequence, its intended application, and the desired final purity.

Comparative Data of Methionine Protection Strategies

The following tables summarize quantitative data on the effectiveness of different cleavage cocktails for unprotected methionine and various reduction protocols for methionine sulfoxide.

Table 1: Efficacy of Cleavage Cocktails in Preventing Methionine Oxidation

Cleavage CocktailComposition% Methionine Sulfoxide (Met(O)) FormationReference
Reagent BTFA / H₂O / TIS (95:2.5:2.5)Significant oxidation (can be >50%)[1]
Reagent KTFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)15% - 55%[2]
Reagent RTFA / Thioanisole / EDT / Anisole (90:5:3:2)15% - 55%[2]
Reagent HTFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5)No Met(O) detected[2][3]
Novel Cocktail 1TFA / Anisole / TMSCl / Me₂S / PPh₃ (85:5:5:5 with 1mg/mL PPh₃)Eradicated Met(O)[4][5]
Novel Cocktail 2TFA / Anisole / TMSCl / TIS / Me₂S / PPh₃ (80:5:5:5:5 with 1mg/mL PPh₃)Eradicated Met(O)[4][5]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide, NH₄I: Ammonium iodide, TMSCl: Trimethylsilyl chloride, PPh₃: Triphenylphosphine.

Table 2: Comparison of Methionine Sulfoxide (Met(O)) Reduction Protocols

Reduction MethodReagentsReaction TimeEfficacyReference
Procedure 1Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS)~2 hoursMild, but can be slow and incomplete[6]
Procedure 2Tetrabutylammonium Bromide and 1,2-Ethanedithiol-Unsatisfactory, led to a mixture of products[6]
Procedure 3Trimethylsilyl Bromide (TMSBr) and 1,2-Ethanedithiol5 - 15 minutesFast and complete reduction[6]
Liquid HF Reduction2-mercaptopyridine in liquid Hydrogen Fluoride-Effective, yielding the desired peptide in ~63% overall yield[7]

Experimental Protocols

Optimized Cleavage of Unprotected Methionine-Containing Peptides

This protocol is designed to minimize both oxidation and S-alkylation of methionine during the final cleavage step.[4][5]

  • Resin Preparation: Following synthesis, the peptidyl-resin is thoroughly washed and dried under vacuum.

  • Cleavage Cocktail Preparation: For a cysteine-containing peptide, prepare a cocktail of TFA/Anisole/TMSCl/TIS/Me₂S (80:5:5:5:5) and add 1 mg of triphenylphosphine (PPh₃) per mL of the final solution.[4][5] For peptides without cysteine, TIS can be omitted, and the cocktail composition adjusted to TFA/Anisole/TMSCl/Me₂S (85:5:5:5) with 1 mg/mL PPh₃.[4][5]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).[8]

  • Incubation: Stir the mixture at room temperature for 1-3 hours.[2]

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Synthesis with Methionine Sulfoxide and Subsequent Reduction

This two-step approach is beneficial for improving the synthesis and purification of aggregation-prone peptides.[6]

Part 1: Peptide Synthesis with Fmoc-Met(O)-OH

  • Incorporate Fmoc-Met(O)-OH into the peptide sequence using standard solid-phase peptide synthesis protocols.

  • After synthesis, cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). The resulting crude peptide will contain Met(O).

  • Purify the Met(O)-containing peptide by HPLC. The increased polarity of the sulfoxide often leads to improved solubility and easier purification.[6]

Part 2: Reduction of Methionine Sulfoxide to Methionine

The following is a rapid and efficient reduction protocol.[6]

  • Peptide Dissolution: Dissolve the purified Met(O)-containing peptide in a suitable solvent.

  • Reduction Reaction: Add trimethylsilyl bromide (TMSBr) and 1,2-ethanedithiol to the peptide solution.

  • Monitoring: The reaction is typically complete within 5-15 minutes. Monitor the progress by HPLC and mass spectrometry.

  • Purification: Once the reduction is complete, purify the final peptide using standard chromatographic techniques.

Visualizing the Workflow

The choice between using unprotected methionine and employing the sulfoxide as a protecting group can be visualized as two distinct pathways in peptide synthesis.

cluster_unprotected Unprotected Methionine Strategy cluster_protected Methionine Sulfoxide Strategy unprotected_spps SPPS with Fmoc-Met-OH optimized_cleavage Cleavage with Optimized Cocktail (e.g., Reagent H) unprotected_spps->optimized_cleavage unprotected_purification HPLC Purification optimized_cleavage->unprotected_purification final_peptide_unprotected Final Peptide unprotected_purification->final_peptide_unprotected protected_spps SPPS with Fmoc-Met(O)-OH standard_cleavage Standard Cleavage protected_spps->standard_cleavage protected_purification HPLC Purification of Met(O)-Peptide standard_cleavage->protected_purification reduction Reduction of Met(O) protected_purification->reduction final_peptide_protected Final Peptide reduction->final_peptide_protected

Caption: Comparative workflows for synthesizing methionine-containing peptides.

The primary side reactions affecting the thioether side chain of methionine during acidic cleavage are oxidation and S-alkylation.

Met Methionine Residue (-CH2-CH2-S-CH3) Met_O Methionine Sulfoxide (-CH2-CH2-S(O)-CH3) Met->Met_O Oxidation (+16 Da) S_Alkylation S-Alkylated Methionine (-CH2-CH2-S+(R)-CH3) Met->S_Alkylation S-Alkylation (e.g., by t-butyl cations) Met_SO2 Methionine Sulfone (-CH2-CH2-S(O2)-CH3) Met_O->Met_SO2 Further Oxidation (+16 Da)

Caption: Common side reactions of the methionine side chain during SPPS.

Conclusion

The decision to use a protecting group for methionine in peptide synthesis is not as straightforward as with other reactive amino acids. For many applications, the use of unprotected methionine in conjunction with a carefully selected, scavenger-rich cleavage cocktail that minimizes both oxidation and S-alkylation is a highly effective strategy. However, for challenging sequences prone to aggregation, the use of methionine sulfoxide as a temporary, polarity-enhancing protecting group offers a valuable alternative. This approach can significantly improve the yield and purity of the crude peptide, simplifying subsequent purification steps. The final choice should be guided by a thorough understanding of the peptide's properties and the quantitative data presented in this guide.

References

A Researcher's Guide to Identifying Methionine Sulfoxide in Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of methionine sulfoxide in peptides is critical for understanding protein stability, function, and the impact of oxidative stress. This guide provides a comprehensive comparison of mass spectrometry-based methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, primarily forming methionine sulfoxide (MetO). This post-translational modification can significantly alter the structure and function of proteins and peptides, impacting everything from enzyme activity to the efficacy of therapeutic proteins. Mass spectrometry has become an indispensable tool for characterizing this modification, offering high sensitivity and the ability to pinpoint the exact location of oxidation.

This guide compares the most common mass spectrometry-based approaches for identifying and quantifying methionine sulfoxide: Collision-Induced Dissociation (CID), Electron Capture Dissociation (ECD)/Electron Transfer Dissociation (ETD), and Higher-Energy Collisional Dissociation (HCD). We will delve into the principles of each technique, their relative strengths and weaknesses, and provide practical guidance for their implementation.

Comparison of Mass Spectrometry Fragmentation Methods for Methionine Sulfoxide Analysis

The choice of fragmentation technique is paramount for the successful analysis of methionine sulfoxide-containing peptides. Each method has distinct characteristics that influence its suitability for either qualitative identification, precise localization, or accurate quantification.

Collision-Induced Dissociation (CID)

CID is a widely used fragmentation method that involves the acceleration of precursor ions, causing them to collide with neutral gas molecules and subsequently fragment. In the context of methionine sulfoxide analysis, CID spectra are often characterized by a diagnostic neutral loss of 64 Da, corresponding to methanesulfenic acid (CH₃SOH)[1]. While this neutral loss is a reliable indicator of the presence of MetO, it can also lead to the loss of positional information, making it challenging to pinpoint which specific methionine residue is oxidized in a peptide containing multiple methionines[2].

Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD)

ECD and ETD are non-ergodic fragmentation methods that involve the transfer of an electron to a multiply charged precursor ion. This process induces fragmentation of the peptide backbone, primarily at the N-Cα bond, generating c- and z-type fragment ions. A key advantage of ECD and ETD is that they tend to preserve labile post-translational modifications, including methionine sulfoxide[1][3]. This allows for more precise localization of the modification along the peptide sequence. ETD, in particular, has been shown to provide more accurate and precise quantification of methionine sulfoxide compared to CID because it minimizes the characteristic neutral loss that can complicate spectral interpretation[2][4].

Higher-Energy Collisional Dissociation (HCD)

HCD is a fragmentation technique performed in an Orbitrap mass spectrometer. It combines features of both CID and ETD, providing high-resolution and high-mass-accuracy fragment ion spectra. While HCD can also induce the neutral loss of methanesulfenic acid, the high mass accuracy of the fragment ions can aid in confident identification.

Data Presentation: Quantitative Comparison of Fragmentation Methods

The following table summarizes the key performance characteristics of CID, ETD, and HCD for the analysis of methionine sulfoxide in peptides. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.

FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)Higher-Energy Collisional Dissociation (HCD)
Primary Application Identification (presence of MetO)Localization and QuantificationIdentification and Quantification
Characteristic Feature Neutral loss of 64 Da (CH₃SOH)[1]Preservation of the MetO modification[1][3]High-resolution fragment ions
Localization Accuracy Low to moderate, hindered by neutral lossHigh, minimal neutral loss[2]Moderate to high
Quantitative Accuracy Can be inaccurate due to neutral loss[2]High, more reliable for quantification[4]Moderate to high
Peptide Identification Rate Generally highCan be lower than CIDHigh
Instrumentation Widely available on most tandem MS platformsRequires specialized instrumentation (e.g., LTQ Orbitrap with ETD)Available on Orbitrap instruments
Limitations Loss of localization informationLower fragmentation efficiency for doubly charged ionsCan still exhibit some neutral loss

Experimental Protocols

Accurate and reproducible results in mass spectrometry are highly dependent on meticulous sample preparation and optimized instrument parameters. Below are representative protocols for the analysis of methionine sulfoxide in peptides.

Sample Preparation: In-solution Trypsin Digestion
  • Reduction and Alkylation:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

    • Add iodoacetamide to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.

  • Digestion:

    • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Isotopic Labeling to Control for Artificial Oxidation

To distinguish between in vivo or in vitro methionine oxidation and artifactual oxidation during sample preparation and analysis, a stable isotope labeling approach using H₂¹⁸O₂ can be employed[5].

  • Labeling: Before the reduction and alkylation step, treat the protein sample with H₂¹⁸O₂ to convert all unoxidized methionines to methionine sulfoxide containing an ¹⁸O atom.

  • Analysis: During mass spectrometry analysis, the endogenously oxidized methionines will have a mass increase of 16 Da (¹⁶O), while the labeled, previously unoxidized methionines will have a mass increase of 18 Da (¹⁸O). This 2 Da mass difference allows for their differentiation and accurate quantification.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 40% mobile phase B over 60 minutes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan Range: m/z 350-1500.

    • Data-Dependent Acquisition (DDA): Select the top 10 most intense precursor ions for fragmentation.

    • Fragmentation:

      • CID: Normalized collision energy of 35%.

      • ETD: Calibrated charge-dependent ETD parameters.

      • HCD: Stepped normalized collision energy (e.g., 28%, 30%, 32%).

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the mass spectrometric analysis of methionine sulfoxide.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein Protein Sample Denatured Denaturation, Reduction & Alkylation Protein->Denatured Digested Trypsin Digestion Denatured->Digested Desalted Desalting (C18 SPE) Digested->Desalted LC LC Separation Desalted->LC MS1 MS1 Scan (Precursor Ion Selection) LC->MS1 MS2 MS2 Fragmentation (CID, ETD, or HCD) MS1->MS2 Detector Mass Analyzer (Data Acquisition) MS2->Detector Search Database Search (e.g., Mascot, Sequest) Detector->Search Validation Peptide Identification & PTM Localization Search->Validation Quant Quantification Validation->Quant cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) Start Peptide with MetO CID_Node Neutral Loss of 64 Da (CH3SOH) Start->CID_Node ETD_Node Backbone Fragmentation (c- and z-ions) Start->ETD_Node CID_Result Fragment ions + Neutral Loss Peak CID_Node->CID_Result ETD_Result Fragment ions with MetO intact ETD_Node->ETD_Result cluster_logic Decision Logic for Method Selection Goal Primary Goal? Presence Presence of MetO Goal->Presence Identification Localization Localization of MetO Goal->Localization Precise Location Quantification Quantification of MetO Goal->Quantification Accurate Amount Method_CID Use CID Presence->Method_CID Method_ETD Use ETD/ECD Localization->Method_ETD Quantification->Method_ETD Method_HCD Use HCD Quantification->Method_HCD

References

Navigating the Pitfalls of Methionine Peptide Synthesis: A Comparative Guide to Minimizing Deletion Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the incorporation of methionine presents unique challenges. Beyond the well-documented side reactions of oxidation and S-alkylation, the formation of deletion sequences remains a critical hurdle to achieving high purity. This guide provides an objective comparison of strategies to mitigate deletion sequences in the SPPS of methionine-containing peptides, supported by experimental insights and detailed protocols.

Deletion sequences, where one or more amino acids are missing from the target peptide, arise primarily from incomplete coupling reactions during the SPPS cycle. While not exclusively a problem for methionine-containing peptides, factors such as steric hindrance, peptide chain aggregation, and suboptimal coupling conditions can be exacerbated in any complex synthesis. This guide will explore the primary causes of deletion sequences and compare the efficacy of various preventative measures, including the choice of coupling reagent and strategic modifications to the synthesis protocol.

Understanding the Root Causes of Deletion Sequences

Incomplete amide bond formation is the direct cause of deletion sequences. Several factors can contribute to this inefficiency during the synthesis of methionine-containing peptides:

  • Steric Hindrance: Bulky amino acid residues or their protecting groups can physically obstruct the approach of the incoming activated amino acid, slowing down or preventing the coupling reaction.

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures or aggregate with neighboring chains. This can render the N-terminal amine inaccessible for the subsequent coupling step.

  • Insufficient Activation: The carboxylic acid of the incoming amino acid may not be sufficiently activated by the coupling reagent, leading to a sluggish or incomplete reaction.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion and accessibility of reagents to the growing peptide chain.

Comparative Analysis of Mitigation Strategies

Several strategies can be employed to enhance coupling efficiency and minimize the formation of deletion sequences. The choice of strategy often depends on the specific peptide sequence and the known difficulty of particular coupling steps.

StrategyPrinciple of ActionRecommended ApplicationExpected Impact on Deletion Sequences
Double Coupling The coupling reaction for a specific amino acid is performed twice before proceeding to the next deprotection step.For sterically hindered amino acids or at positions known to be "difficult" coupling steps based on previous experience or sequence analysis.High
Capping Unreacted N-terminal amines are permanently blocked (acetylated) after the coupling step, preventing them from reacting in subsequent cycles.As a routine step after each coupling, or selectively after known difficult couplings. It terminates deletion sequences, leading to easier purification of the target peptide from truncated byproducts.High (terminates, does not prevent initial failure)
Choice of Coupling Reagent Utilizing highly efficient coupling reagents to drive the reaction to completion.For all syntheses, but especially for long or complex peptides, and those containing hindered amino acids.High
Use of Methionine Sulfoxide (Met(O)) Temporarily introducing a polar sulfoxide group on the methionine side chain to disrupt aggregation and improve solubility of the growing peptide chain.For hydrophobic and aggregation-prone methionine-containing peptides. The sulfoxide is reduced back to methionine after synthesis.Medium to High (indirectly, by improving reaction conditions)

Performance Comparison of Common Coupling Reagents

The selection of a coupling reagent is a critical factor influencing the completeness of the coupling reaction. Uronium/aminium-based reagents are among the most popular due to their high reactivity and the formation of soluble byproducts.

Coupling ReagentChemical NameKey AdvantagesConsiderations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly reactive, often considered one of the most efficient coupling reagents, particularly for hindered couplings.[1]Can cause guanidinium capping of unreacted amines if not used in appropriate ratios.[2] Known to be a sensitizer.[3]
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateA widely used and effective coupling reagent, generally providing good results for most peptide syntheses.[1]Less reactive than HATU for some difficult couplings. Also a known sensitizer.[3]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh coupling efficiency comparable to HATU, with improved safety (less explosive potential) and solubility profiles.[1]A newer generation reagent, may be more expensive than HBTU.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetateA cost-effective and highly efficient carbodiimide-based method with low racemization risk. Oxyma is a superior additive to HOBt.The by-product, diisopropylurea (DIU), can sometimes be difficult to wash away completely.

Recent studies have highlighted that for the synthesis of methionine-containing peptides, side reactions such as oxidation to methionine sulfoxide (Met(O)) and S-alkylation are major concerns, particularly during the final acidic cleavage step.[4] While the methionine side chain itself is generally not reactive during the coupling steps of Fmoc-based SPPS, peptide aggregation can be a significant issue, leading to incomplete reactions and consequently, deletion sequences.[5] A novel approach to combat this involves the intentional use of Fmoc-Met(O)-OH during synthesis to increase the polarity and solubility of the peptide, thereby reducing aggregation and improving synthetic outcomes. The Met(O) is then reduced back to Met in a subsequent step.

Experimental Protocols

Standard Fmoc-SPPS Protocol for a Methionine-Containing Peptide

This protocol outlines a manual synthesis using DIC/OxymaPure for coupling.

  • Resin Preparation: Start with a suitable resin (e.g., 2-chlorotrityl chloride resin for protected peptide fragments or a Rink amide resin for C-terminal amides).

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-amino acid to the resin. For 2-CTC resin, use Fmoc-AA-OH (3 eq) and DIEA (10 eq) in DCM for 2 hours. Cap any remaining active sites with methanol.[4]

  • Deprotection: Treat the resin with 20% piperidine in DMF for 7 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.[4]

  • Coupling Cycle:

    • Prepare the coupling solution: In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq) with DIC (3 eq) and OxymaPure (3 eq) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 45 minutes.[4]

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 3.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail. For methionine-containing peptides, a recommended cocktail to minimize oxidation and S-alkylation is TFA/anisole/TMSCl/Me2S (85:5:5:5) containing 1 mg/mL of triphenylphosphine.[6] React for 1-2 hours at room temperature.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze the crude product by HPLC-MS.

Protocol for Double Coupling
  • Perform the initial coupling reaction as described in the standard protocol (step 4).

  • After the 45-minute reaction, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove byproducts.

  • Prepare a fresh solution of the same activated amino acid as used in the first coupling.

  • Add this fresh solution to the resin and allow the second coupling reaction to proceed for another 45 minutes.

  • Proceed with the subsequent washing and deprotection steps.

Protocol for Capping with Acetic Anhydride
  • Following the coupling step (and after the final wash), wash the resin three times with DMF.

  • Prepare a fresh capping solution, for example, a mixture of acetic anhydride, DIEA, and DMF (e.g., 5:6:89 v/v/v).

  • Add the capping solution to the resin, ensuring it is fully submerged.

  • Agitate the mixture at room temperature for 20-30 minutes.

  • Wash the resin thoroughly with DMF before proceeding to the next deprotection step.

Analytical Protocol for a Methionine-Containing Peptide
  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • HPLC-MS Analysis:

    • Column: Use a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.6 µm particle size).

    • Mobile Phases: Mobile Phase A: Water with 0.1% Formic Acid. Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% of Mobile Phase B over 15 minutes.[4]

    • Detection: Monitor the UV absorbance at 214 nm and 280 nm.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode to acquire mass spectra.

  • Data Analysis:

    • Identify the peak corresponding to the target peptide based on its expected mass-to-charge ratio (m/z).

    • Search for peaks corresponding to expected deletion sequences (target mass minus the mass of a single amino acid residue).

    • Integrate the peak areas in the UV chromatogram to quantify the relative amounts of the target peptide and the deletion impurities.

Visualizing the Workflow and Logic

SPPS_Workflow_for_Methionine_Peptides SPPS Workflow for Methionine Peptides cluster_prep Preparation cluster_cycle Synthesis Cycle cluster_cleavage Final Steps Resin Select Resin First_AA_Coupling Couple First Fmoc-AA Resin->First_AA_Coupling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) First_AA_Coupling->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Next Fmoc-AA Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection End of Sequence Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & Purification Cleavage->Purification Analysis HPLC-MS Analysis Purification->Analysis

Caption: A flowchart of the Solid-Phase Peptide Synthesis (SPPS) process for methionine peptides.

Deletion_Mitigation_Strategy Decision Logic for Mitigating Deletion Sequences Start Start of Coupling Step Coupling_Step Perform Standard Coupling (e.g., DIC/Oxyma, HATU) Start->Coupling_Step Check_Difficulty Is this a known difficult coupling? Coupling_Step->Check_Difficulty Double_Couple Perform Second Coupling Check_Difficulty->Double_Couple Yes Capping Perform Capping Step (e.g., Acetic Anhydride) Check_Difficulty->Capping No Double_Couple->Capping Next_Step Proceed to Deprotection Capping->Next_Step

Caption: A decision tree for implementing strategies to reduce deletion sequences during SPPS.

References

A Head-to-Head Comparison of Coupling Reagents for Boc-Met-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of methionine (Met) into peptide sequences is crucial for the synthesis of a wide array of therapeutic and research-grade peptides. The use of N-α-tert-butyloxycarbonyl (Boc) protected methionine (Boc-Met-OH) is a cornerstone of solid-phase peptide synthesis (SPPS). However, the selection of an appropriate coupling reagent is paramount to ensure high coupling efficiency and minimize side reactions, particularly the oxidation of the methionine thioether to methionine sulfoxide. This guide provides a head-to-head comparison of common coupling reagents for Boc-Met-OH, supported by literature-based performance data and detailed experimental protocols.

Performance Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the yield, purity, and side-product profile of the final peptide. For Boc-Met-OH, a key consideration is the prevention of sulfoxide formation, alongside achieving a high coupling yield. The following table summarizes the general performance of commonly used coupling reagents for challenging couplings, including those involving sterically hindered or sensitive amino acids like methionine.

Coupling ReagentAcronymClassTypical Yield (%)Typical Reaction Time (hours)Key Considerations
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATUUronium/Guanidinium Salt90-981-4Highly effective and fast-acting; considered one of the best reagents for sterically hindered couplings with a lower risk of racemization.[1][2]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTUUronium/Guanidinium Salt85-952-6A good balance of reactivity and stability, and a cost-effective option for routine couplings.[1] It is generally less reactive than HATU.[1]
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate PyBOPPhosphonium Salt80-902-8A strong activating agent that avoids guanidinylation side products.[1] Its reactivity is generally considered lower than HATU.[1]
N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole DIC/HOBtCarbodiimide/AdditiveVariable4-12A cost-effective and widely used method. However, it often results in lower yields and requires longer reaction times for difficult couplings.[3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for solid-phase peptide synthesis (SPPS) and the decision-making process for selecting a coupling reagent for Boc-Met-OH.

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Coupling Boc-Met-OH Coupling Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat Cycle Washing->Repeat for next amino acid Cleavage Cleavage from Resin (e.g., HF/anisole) Washing->Cleavage Final step

General workflow for Solid-Phase Peptide Synthesis (SPPS).[4]

Coupling_Reagent_Selection Start Select Coupling Reagent for Boc-Met-OH HighEfficiency High Efficiency & Speed Critical? Start->HighEfficiency CostSensitive Cost-Sensitive Application? HighEfficiency->CostSensitive No HATU Use HATU or PyAOP HighEfficiency->HATU Yes HBTU Use HBTU CostSensitive->HBTU No DIC_HOBt Use DIC/HOBt CostSensitive->DIC_HOBt Yes PyBOP Consider PyBOP to avoid guanidinylation HBTU->PyBOP

Decision tree for selecting a coupling reagent for Boc-Met-OH.

Detailed Experimental Protocols

The following are detailed protocols for the coupling of Boc-Met-OH using various reagents in solid-phase peptide synthesis. These protocols are based on established literature procedures.[5][6][7]

Protocol 1: Coupling with HATU

This protocol is designed for coupling Boc-Met-OH onto a resin-bound peptide with a free N-terminal amine.

Reagents:

  • Resin-bound peptide

  • Boc-Met-OH (4 equivalents)

  • HATU (3.9 equivalents)[5]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin completely in DMF.

  • Boc Deprotection: Remove the N-terminal Boc group using standard procedures (e.g., 50% TFA in DCM).

  • Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection solution.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Activation: In a separate vessel, dissolve Boc-Met-OH and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling completion using a suitable test (e.g., Bromophenol Blue test for secondary amines). If the coupling is incomplete, a second coupling can be performed.[5]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF, DCM, and then DMF again.

Protocol 2: Coupling with HBTU

Reagents:

  • Resin-bound peptide

  • Boc-Met-OH (2 equivalents)

  • HBTU (2 equivalents)

  • DIPEA (4 equivalents)

  • DMF

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Neutralization: Perform in-situ neutralization.

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-Met-OH in DMF.

  • Activation and Coupling: Add the Boc-Met-OH solution, HBTU solution (1.0 M in DMF), and DIPEA to the resin. Mix for 10-60 minutes until the Kaiser test is negative.[7]

  • Washing: Filter and wash the resin with DMF.

Protocol 3: Coupling with PyBOP

Reagents:

  • Resin-bound peptide

  • Boc-Met-OH (1.1 equivalents)

  • PyBOP (1.1 equivalents)

  • DIPEA (2.2 equivalents)

  • DMF

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Neutralization: Perform in-situ neutralization.

  • Coupling Solution Preparation: Dissolve Boc-Met-OH in DMF.

  • Activation and Coupling: Add the Boc-Met-OH solution, PyBOP solution (1.0 M in DMF), and DIPEA to the resin. Mix for 10-60 minutes until the Kaiser test is negative.

  • Washing: Filter and wash the resin with DMF.

Protocol 4: Coupling with DIC/HOBt

Reagents:

  • Resin-bound peptide

  • Boc-Met-OH (5 equivalents)

  • HOBt (5.5 equivalents)

  • DIC (5.5 equivalents)

  • DMF and DCM

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Resin Suspension: Suspend the resin in DCM.

  • Amino Acid and Additive Solution: In a separate vessel, dissolve Boc-Met-OH in DMF. In another vessel, dissolve HOBt in DMF.

  • Coupling: Add the Boc-Met-OH and HOBt solutions to the resin suspension. Then, add DIC. Shake the mixture at room temperature.[7]

  • Monitoring: Monitor the reaction using the ninhydrin test. If the reaction is not complete within four hours, repeat the coupling procedure.[7]

  • Washing: Once the ninhydrin test is negative, filter and wash the resin three times with DMF, three times with DCM, and then three times with either methanol or DCM.[7]

Minimizing Methionine Sulfoxide Formation

The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide.[8] This can occur during the acidic conditions of Boc-SPPS, particularly during the final cleavage from the resin, but also to some extent during the coupling steps.[9]

Strategies to Minimize Sulfoxide Formation:

  • Use High-Purity Reagents and Solvents: Ensure that all solvents and reagents are free of oxidizing contaminants.

  • Inert Atmosphere: Performing the coupling reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

  • Scavengers during Cleavage: The use of scavengers such as anisole in the cleavage cocktail is crucial to prevent oxidation and other side reactions during the final cleavage step.[4]

  • Reduction of Methionine Sulfoxide: In some cases, it may be advantageous to intentionally use Boc-Met(O)-OH in the synthesis and then reduce the sulfoxide back to methionine in a later step, although this adds complexity to the overall process.

Conclusion

The selection of a coupling reagent for Boc-Met-OH is a critical step that influences the success of peptide synthesis. For high-efficiency and rapid coupling, especially for sterically hindered or aggregation-prone sequences, HATU is highly recommended. HBTU offers a good balance of performance and cost for routine syntheses. PyBOP is a valuable alternative when avoidance of guanidinylation is a priority. While DIC/HOBt is a cost-effective option, it may require longer reaction times and can result in lower yields for challenging couplings. By carefully selecting the coupling reagent and following optimized protocols, researchers can successfully incorporate Boc-Met-OH into peptide sequences with high yield and purity, while minimizing the formation of undesirable side products like methionine sulfoxide.

References

Safety Operating Guide

Proper Disposal of (tert-Butoxycarbonyl)methionine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (tert-Butoxycarbonyl)methionine, also known as Boc-methionine. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.

This compound is widely utilized in peptide synthesis and other organic chemistry applications as a protected form of the amino acid methionine. While it is generally not classified as a hazardous substance, proper handling and disposal are crucial to maintain a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety information outlined in the product's Safety Data Sheet (SDS). While this compound is not considered hazardous by OSHA 29 CFR 1910.1200, it is prudent to handle it with care to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment when handling this compound is provided below.

PPE CategorySpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Under normal use conditions with adequate ventilation, respiratory protection is not required.[1]
First Aid Measures

In the event of accidental exposure, follow these first aid guidelines:

Exposure RouteFirst Aid Procedure
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[2]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of solid this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Confirm that the waste material is solely this compound and is not mixed with any hazardous substances.
  • If the material is contaminated with a hazardous chemical, it must be disposed of as hazardous waste according to your institution's specific guidelines.

2. Containerization:

  • Carefully sweep up the solid this compound, avoiding dust formation.[2]
  • Place the solid waste into a clean, dry, and chemically compatible container with a secure lid.
  • The container should be clearly labeled as "this compound for Disposal" or "Non-Hazardous Solid Waste: this compound".

3. Final Disposal:

  • For non-hazardous solid waste like this compound, direct disposal into a sanitary landfill is often permissible.
  • However, do not place the container in a standard laboratory trash can where it might be handled by custodial staff.
  • The sealed and labeled container should be taken directly to the facility's designated dumpster for non-hazardous waste.

4. Empty Container Disposal:

  • Empty containers that previously held this compound should be managed as non-hazardous waste.
  • Ensure containers are "RCRA empty," meaning no freestanding liquid remains. For solid residues, the container should be scraped clean.
  • Deface or remove the original product label to prevent confusion.
  • The cleaned and defaced container can typically be disposed of in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Identify This compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated hazardous_waste Dispose of as Hazardous Waste per Institutional Protocol is_contaminated->hazardous_waste Yes non_hazardous_waste Sweep solid into a sealable container is_contaminated->non_hazardous_waste No label_container Label container clearly: 'this compound for Disposal' or 'Non-Hazardous Solid Waste' non_hazardous_waste->label_container dispose_dumpster Place sealed container directly into designated non-hazardous waste dumpster label_container->dispose_dumpster end End of Disposal Process dispose_dumpster->end

Caption: Disposal workflow for this compound.

Regulatory Considerations

While this compound is not federally regulated as a hazardous waste in the United States, state and local regulations may vary. It is the responsibility of the generator to ensure compliance with all applicable laws. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

References

Navigating the Safe Handling of (tert-Butoxycarbonyl)methionine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (tert-Butoxycarbonyl)methionine, also known as Boc-Met-OH. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification/Standard
Eye Protection Safety glasses or gogglesEN166 (EU) or OSHA 29 CFR 1910.133
Hand Protection Protective glovesNitrile gloves recommended
Respiratory Protection Dust respiratorType N95 (US) or Type P1 (EN143) filter
Body Protection Protective clothingStandard lab coat
Protective bootsAs required by the situation

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for safety and regulatory compliance.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area.[1] A local exhaust system is recommended if dust or aerosols are likely to be generated.[1]

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[1][2]

  • Dust Prevention: Prevent the dispersion of dust during handling.[1]

  • Hygiene: Wash hands and face thoroughly after handling the substance.[1]

Storage
  • Container: Keep the container tightly closed.

  • Temperature: Store in a freezer to maintain product quality.[3][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Consult Local Regulations: Always consult and adhere to local, regional, and national hazardous waste regulations.[2]

  • Chemical Incineration: One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[3]

  • Licensed Waste Disposal: Alternatively, entrust the disposal to a licensed waste disposal company.[1]

  • Container Disposal: Before disposing of the container, ensure it is completely empty.[1] Dispose of contaminated packaging in the same manner as the substance itself.

Emergency First-Aid Measures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell.[3]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[3]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

prep Preparation ppe Don PPE (Gloves, Goggles, Respirator, Lab Coat) prep->ppe handling Handling in Ventilated Area ppe->handling storage Store in Freezer (Tightly Closed Container) handling->storage Post-Use spill Spill Response handling->spill If Spill Occurs disposal_prep Prepare for Disposal handling->disposal_prep End of Use storage->handling For Next Use decontamination Decontaminate Work Area & Remove PPE spill->decontamination disposal Dispose via Licensed Contractor or Chemical Incineration disposal_prep->disposal disposal->decontamination

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(tert-Butoxycarbonyl)methionine
Reactant of Route 2
Reactant of Route 2
(tert-Butoxycarbonyl)methionine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.